molecular formula C12H22N2O4 B5184166 diethyl 2,5-dimethylpiperazine-1,4-dicarboxylate CAS No. 6286-18-6

diethyl 2,5-dimethylpiperazine-1,4-dicarboxylate

Numéro de catalogue: B5184166
Numéro CAS: 6286-18-6
Poids moléculaire: 258.31 g/mol
Clé InChI: SWGPJPNOQKWDKT-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Diethyl 2,5-dimethylpiperazine-1,4-dicarboxylate is a useful research compound. Its molecular formula is C12H22N2O4 and its molecular weight is 258.31 g/mol. The purity is usually 95%.
The exact mass of the compound diethyl 2,5-dimethyl-1,4-piperazinedicarboxylate is 258.15795719 g/mol and the complexity rating of the compound is 279. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 10022. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality diethyl 2,5-dimethylpiperazine-1,4-dicarboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about diethyl 2,5-dimethylpiperazine-1,4-dicarboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name

diethyl 2,5-dimethylpiperazine-1,4-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O4/c1-5-17-11(15)13-7-10(4)14(8-9(13)3)12(16)18-6-2/h9-10H,5-8H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWGPJPNOQKWDKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CC(N(CC1C)C(=O)OCC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30278775
Record name 1,4-piperazinedicarboxylic acid, 2,5-dimethyl-, diethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30278775
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6286-18-6
Record name NSC10022
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10022
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,4-piperazinedicarboxylic acid, 2,5-dimethyl-, diethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30278775
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

chemical structure and physical properties of diethyl 2,5-dimethylpiperazine-1,4-dicarboxylate

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to Diethyl 2,5-Dimethylpiperazine-1,4-dicarboxylate: Structure, Properties, and Synthesis

Executive Summary

Diethyl 2,5-dimethylpiperazine-1,4-dicarboxylate is a disubstituted piperazine derivative characterized by methyl groups at the 2 and 5 positions and ethyl carbamate functionalities on both nitrogen atoms. This structure offers a conformationally constrained scaffold that is of significant interest in medicinal chemistry and materials science. The presence of both hydrogen bond acceptors (carbonyl oxygens) and a rigid heterocyclic core makes it a valuable building block for creating complex molecular architectures. This guide provides a comprehensive overview of its chemical structure, predicted physicochemical properties, a robust synthetic protocol, and detailed analytical characterization methods. It is intended for researchers and professionals in drug development and chemical synthesis who require a thorough understanding of this specific molecule.

Molecular Structure and Identification

The foundational aspect of diethyl 2,5-dimethylpiperazine-1,4-dicarboxylate is its heterocyclic structure. The piperazine ring, a six-membered ring containing two nitrogen atoms at opposite positions, serves as the core.

Chemical Structure and Isomerism

The molecule's structure is defined by key substitutions on the piperazine ring. The methyl groups at the C2 and C5 positions introduce stereocenters. Consequently, the compound can exist as two distinct diastereomers: cis and trans. In the trans isomer, the methyl groups are on opposite faces of the piperazine ring (one equatorial, one axial in a chair conformation), while in the cis isomer, they are on the same face. The trans isomer is often more thermodynamically stable and is the focus of many synthetic efforts involving the parent amine, trans-2,5-dimethylpiperazine.[1][2] The addition of bulky diethyl carboxylate groups to the nitrogen atoms at the N1 and N4 positions further influences the ring's conformation and the molecule's overall steric profile.

Nomenclature and Key Identifiers

A standardized identification system is crucial for any chemical compound. The key identifiers for diethyl 2,5-dimethylpiperazine-1,4-dicarboxylate are summarized below. It is important to note that while the parent amine, trans-2,5-dimethylpiperazine, is well-documented (CAS 2815-34-1), a specific CAS number for the diethyl dicarboxylate derivative is not prominently available in major databases, suggesting it is a specialized research compound.

IdentifierValueSource
IUPAC Name diethyl 2,5-dimethylpiperazine-1,4-dicarboxylate-
Molecular Formula C₁₄H₂₆N₂O₄-
Molecular Weight 286.37 g/mol -
Parent Amine CAS 2815-34-1 (trans-isomer)[2]
Canonical SMILES CCOC(=O)N1CC(C)N(C(C1)C)C(=O)OCC-
InChI Key (Predicted)-

Physicochemical Properties

The physical properties of a compound dictate its handling, solubility, and behavior in various experimental settings. While experimental data for this specific molecule is scarce, properties can be reliably predicted based on its structure and data from analogous compounds.

PropertyPredicted ValueJustification / Analogous Compound
Appearance Colorless to light yellow oil or low-melting solidSimilar N-acylated piperazines are often oils or crystalline solids.
Melting Point Low melting; < 50 °CThe parent amine trans-2,5-dimethylpiperazine has a melting point of 115-118 °C[2]. The addition of flexible ethyl carbamate groups is expected to disrupt crystal packing and lower the melting point.
Boiling Point > 300 °C (at 760 mmHg)High molecular weight and polar functional groups suggest a high boiling point. Similar dicarboxylate esters exhibit high boiling points.[3]
Solubility Soluble in organic solvents (DCM, Ethyl Acetate, THF). Insoluble in water.The ethyl ester groups and hydrocarbon backbone confer lipophilicity.[4]
Polar Surface Area ~59.1 ŲCalculated based on related structures like diethyl 2-methylpiperazine-1,4-dicarboxylate.[5]

Synthesis and Purification

The synthesis of diethyl 2,5-dimethylpiperazine-1,4-dicarboxylate is most reliably achieved through the N-acylation of 2,5-dimethylpiperazine. The choice of the trans isomer of the starting material is common due to its commercial availability and stability.

Proposed Synthetic Pathway

The reaction involves the nucleophilic attack of the secondary amine groups of 2,5-dimethylpiperazine on the electrophilic carbonyl carbon of ethyl chloroformate. A non-nucleophilic organic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is essential. Its role is to scavenge the hydrochloric acid (HCl) generated during the reaction, preventing the protonation of the starting amine and driving the reaction towards completion. Dichloromethane (DCM) is an excellent solvent choice due to its inertness and ability to dissolve both the reactants and the product.

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_workup Aqueous Workup cluster_purification Purification Reactant1 trans-2,5-Dimethylpiperazine Reaction Stir at 0 °C to RT Monitor by TLC Reactant1->Reaction Reactant2 Ethyl Chloroformate (2.2 eq) Reactant2->Reaction Base Triethylamine (2.5 eq) Base->Reaction Solvent DCM Solvent->Reaction Quench Add H₂O Reaction->Quench Reaction Complete Separate Separate Layers Quench->Separate Wash Wash Organic Layer (brine) Separate->Wash Dry Dry (Na₂SO₄) Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Chromatography Silica Gel Chromatography (Hexane/EtOAc) Concentrate->Chromatography Final_Product Pure Product Chromatography->Final_Product

Caption: Synthetic workflow for diethyl 2,5-dimethylpiperazine-1,4-dicarboxylate.

Detailed Experimental Protocol

This protocol is designed as a self-validating system, where successful isolation of the product with the expected yield and purity confirms the efficacy of the steps.

  • Reaction Setup: To a solution of trans-2,5-dimethylpiperazine (1.0 eq) in anhydrous dichloromethane (DCM, ~0.2 M) in a round-bottom flask equipped with a magnetic stirrer, add triethylamine (2.5 eq).

  • Reagent Addition: Cool the mixture to 0 °C using an ice bath. Add ethyl chloroformate (2.2 eq) dropwise over 15-20 minutes, ensuring the internal temperature does not rise significantly. The formation of triethylamine hydrochloride salt will be visible as a white precipitate.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours.

  • Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) until the starting amine spot is no longer visible.

  • Quenching and Extraction: Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice more with DCM.

  • Washing: Combine the organic layers and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine. The acidic and basic washes remove excess base and any unreacted starting materials.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude oil or solid by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient to elute the final product.

Spectroscopic and Analytical Characterization

Structural confirmation is paramount. A combination of NMR, IR, and MS provides an unambiguous identification of the target molecule. The following data are predicted based on the known effects of the functional groups present.[6][7][8]

Characterization_Logic cluster_purity Purity Assessment cluster_structure Structural Elucidation Crude Crude Product (Post-Workup) TLC TLC Analysis Crude->TLC LCMS LC-MS Crude->LCMS NMR 1H & 13C NMR TLC->NMR Isolate Pure Fraction Verified Verified Structure & Purity LCMS->Verified Confirms Mass & Purity IR IR Spectroscopy NMR->IR HRMS High-Res Mass Spec NMR->HRMS NMR->Verified Confirms Connectivity IR->Verified Confirms Functional Groups HRMS->Verified Confirms Elemental Comp.

Caption: Logical workflow for the analytical characterization of the synthesized product.

Predicted Spectroscopic Data
TechniquePredicted Observations
¹H NMR (CDCl₃)δ 4.1-4.2 ppm (quartet, 4H, -OCH₂ CH₃); δ 3.8-4.0 ppm (multiplet, 2H, ring CH); δ 3.0-3.4 ppm (multiplet, 4H, ring CH₂); δ 1.2-1.3 ppm (triplet, 6H, -OCH₂CH₃ ); δ 1.1-1.2 ppm (doublet, 6H, ring CH₃ )
¹³C NMR (CDCl₃)δ ~155 ppm (C=O, carbamate); δ ~61 ppm (-OC H₂CH₃); δ ~50 ppm (ring CH); δ ~45 ppm (ring CH₂); δ ~17 ppm (ring C H₃); δ ~14 ppm (-OCH₂C H₃)
IR (KBr/thin film)~2980-2940 cm⁻¹ (C-H stretch, alkyl); ~1700 cm⁻¹ (C=O stretch, carbamate, strong); ~1240 cm⁻¹ (C-N stretch); ~1100 cm⁻¹ (C-O stretch)[1][9]
Mass Spec. (ESI+)m/z 287.19 ([M+H]⁺); m/z 309.17 ([M+Na]⁺)

Potential Applications and Research Context

Piperazine derivatives are privileged scaffolds in drug discovery, appearing in numerous approved drugs. The rigid, N-differentiated structure of diethyl 2,5-dimethylpiperazine-1,4-dicarboxylate makes it an attractive starting point for several research avenues:

  • Scaffold for Drug Discovery: The carbamate groups can be hydrolyzed to reveal the secondary amines, allowing for divergent synthesis of compound libraries through subsequent functionalization. The constrained piperazine core can help optimize the pharmacokinetic properties of lead compounds.

  • Building Block for Polymers: As a diamine precursor, it can be incorporated into polyamides or polyurethanes to create materials with specific thermal or mechanical properties.

  • Ligand Synthesis: The nitrogen and oxygen atoms can act as coordination sites for metal ions, making it a candidate for the development of novel ligands and catalysts.

Safety and Handling

While specific toxicological data for diethyl 2,5-dimethylpiperazine-1,4-dicarboxylate is not available, it should be handled with the care afforded to a new chemical entity. Safety protocols should be based on analogous compounds.

  • Hazard Identification: Assumed to be harmful if swallowed or in contact with skin. May cause eye and skin irritation.[10][11]

  • Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, chemical-resistant gloves (nitrile or neoprene), and safety glasses or goggles.[12]

  • Handling: Use only in a well-ventilated area, preferably within a chemical fume hood. Avoid breathing vapors or dust.[10][13] Keep away from strong oxidizing agents and sources of ignition.[12]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.

  • Disposal: Dispose of contents and container in accordance with local, regional, and national regulations. Chemical waste should be handled as hazardous.[10]

References

  • MDPI. (2022, July 20). 5,5′-(Piperazine-1,4-diyl)bis(4-chloro-3H-1,2-dithiol-3-one). Molecules. Retrieved from [Link]

  • Gatfaoui, T., et al. (2022). Synthesis and structure of trans-2,5-dimethylpiperazine-1,4-diium dihydrogen diphosphate. Acta Crystallographica Section E, 78(Pt 5), 452–456. Retrieved from [Link]

  • Organic Syntheses Procedure. (n.d.). 1,2,4,5-Tetrazine-3,6-dicarboxylic acid, dimethyl ester. Retrieved from [Link]

  • Ataman Kimya. (n.d.). 1,4-DIMETHYLPIPERAZINE. Retrieved from [Link]

  • Polaske, N. W., et al. (2010). Diethyl trans-2,5-bis(4-methoxybenzylsulfanyl)-1,4-dimethyl-3,6-dioxopiperazine-2,5-carboxylate. Acta Crystallographica Section E, 66(Pt 8), o1583. Retrieved from [Link]

  • Fun, H.-K., et al. (2009). Diethyl 2,6-dimethyl-4-p-tolyl-1,4-dihydropyridine-3,5-dicarboxylate. Acta Crystallographica Section E, 65(Pt 9), o2342-o2343. Retrieved from [Link]

  • MDPI. (n.d.). Diethyl pyrrole-2,5-dicarboxylate. Molecules. Retrieved from [Link]

  • Wang, J.-B., et al. (2016). Synthesis of Diethyl 2,4-dimethyl-pyrrole-3,5-dicarboxylate: Recommending a University Organic Chemistry Experiment. University Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of diethyl 1,4 dihydro-2,6-dimethyl-4-phenylpyridine-3,5-dicarboxylate. Retrieved from [Link]

  • PubMed. (n.d.). 2,5-Diketopiperazines: A Review of Source, Synthesis, Bioactivity, Structure, and MS Fragmentation. Retrieved from [Link]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. Retrieved from [Link]

  • Semantic Scholar. (2021, September 23). Chemical Investigation of Diketopiperazines and N-Phenethylacetamide Isolated from Aquimarina sp. MC085 and Their Effect on TGF-β-Induced Epithelial–Mesenchymal Transition. Retrieved from [Link]

Sources

In-Depth Characterization of Diethyl 2,5-dimethylpiperazine-1,4-dicarboxylate: Exact Mass and Molecular Weight Determination

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacological Context

Piperazine derivatives are ubiquitous in modern medicinal chemistry, serving as rigid, basic scaffolds that improve the pharmacokinetic profiles and target-binding affinities of small-molecule drugs[1]. Diethyl 2,5-dimethylpiperazine-1,4-dicarboxylate (CAS: 6286-18-6) is a highly functionalized, sterically constrained piperazine intermediate frequently utilized in the synthesis of complex active pharmaceutical ingredients (APIs)[2].

During drug development and synthetic scale-up, the rigorous structural confirmation of such intermediates is non-negotiable. While nominal mass spectrometry can confirm general structural features, the definitive identification of highly substituted piperazines requires high-resolution mass spectrometry (HRMS) to determine the exact mass [1][3]. This whitepaper provides an authoritative guide on the physicochemical properties of diethyl 2,5-dimethylpiperazine-1,4-dicarboxylate and outlines a self-validating Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) protocol for its precise molecular weight determination.

Physicochemical Profiling: Molecular Weight vs. Exact Mass

A common pitfall in analytical chemistry is conflating average molecular weight with monoisotopic exact mass.

  • Average Molecular Weight (MW): Calculated using the standard atomic weights of elements, which reflect the natural isotopic abundance of each element on Earth. This value is used for stoichiometric calculations during synthesis.

  • Exact Mass: Calculated using the mass of the most abundant, stable isotope of each element (e.g., 12 C = 12.000000 Da, 1 H = 1.007825 Da). Mass spectrometers measure the exact mass of individual isotopic peaks, making this the critical value for HRMS analysis[4].

Quantitative Data Summary

The following table summarizes the stoichiometric and mass spectrometric parameters for diethyl 2,5-dimethylpiperazine-1,4-dicarboxylate[2].

ParameterValueAnalytical Significance
Chemical Formula C 12​ H 22​ N 2​ O 4​ Defines elemental composition.
CAS Registry Number 6286-18-6Unique identifier for chemical databases[2].
Average Molecular Weight 258.31 g/mol Used for molarity and yield calculations[2].
Monoisotopic Exact Mass 258.157957 DaTarget mass for HRMS identification[2].
Protonated Precursor [M+H]+ 259.165234 m/zThe primary ion observed in ESI(+) mode[1].

Causality in Analytical Methodology

To achieve unambiguous identification, an LC-HRMS workflow utilizing a Time-of-Flight (TOF) or Orbitrap mass analyzer is required[5][6]. The experimental choices in this workflow are driven by the specific chemical nature of the target molecule:

  • Why ESI Positive Mode? Diethyl 2,5-dimethylpiperazine-1,4-dicarboxylate contains two tertiary amine centers within its core ring. These nitrogen atoms are highly basic and readily accept protons. Electrospray Ionization in positive mode (ESI+) is therefore the most efficient ionization technique, yielding an abundant [M+H]+ precursor ion[1][4].

  • Why Formic Acid in the Mobile Phase? Adding 0.1% (v/v) formic acid to the LC solvents is not merely for pH control; it acts as an essential proton donor. By ensuring the basic piperazine nitrogens are fully protonated in the liquid phase prior to aerosolization, the ionization efficiency and signal-to-noise (S/N) ratio are drastically enhanced[5].

  • Why HRMS over Single Quadrupole? Nominal mass spectrometers (like single quadrupoles) lack the resolving power to distinguish between isobaric compounds (molecules with the same nominal mass but different exact masses)[6][7]. A TOF or Orbitrap instrument provides sub-ppm mass accuracy, definitively proving the empirical formula C 12​ H 22​ N 2​ O 4​ by eliminating all other mathematically possible elemental combinations[3][6].

LCHRMS_Workflow N1 Sample Preparation N2 UHPLC Separation N1->N2 N3 ESI(+) Ionization N2->N3 N4 HRMS (TOF/Orbitrap) N3->N4 N5 Exact Mass Calculation N4->N5

LC-HRMS workflow for exact mass determination of piperazine derivatives.

Self-Validating LC-HRMS Protocol

The following methodology provides a step-by-step, self-validating protocol for determining the exact mass of diethyl 2,5-dimethylpiperazine-1,4-dicarboxylate.

Step 1: Sample Preparation
  • Weigh 1.0 mg of diethyl 2,5-dimethylpiperazine-1,4-dicarboxylate standard.

  • Dissolve in 1.0 mL of LC-MS grade Methanol to create a 1 mg/mL stock solution.

  • Dilute the stock solution to a final concentration of 1 µg/mL using an initial mobile phase composition (e.g., 95% Water / 5% Acetonitrile) to prevent solvent-induced peak broadening during injection.

Step 2: UHPLC Separation

Separation isolates the target analyte from potential synthetic impurities or degradation products, preventing ion suppression in the MS source[7].

  • Column: C18 Reverse-Phase (e.g., 2.1 x 50 mm, 1.7 µm particle size).

  • Mobile Phase A: LC-MS Grade Water + 0.1% Formic Acid[5].

  • Mobile Phase B: LC-MS Grade Acetonitrile + 0.1% Formic Acid[5].

  • Flow Rate: 0.4 mL/min.

Gradient Table:

Time (min) % Mobile Phase A % Mobile Phase B
0.0 95 5
0.5 95 5
3.0 10 90
4.0 10 90
4.1 95 5

| 5.0 | 95 | 5 |

Step 3: High-Resolution Mass Spectrometry Acquisition
  • Ionization Mode: ESI Positive (+).

  • Capillary Voltage: 3.0 kV.

  • Desolvation Temperature: 350 °C.

  • Mass Range: m/z 100 – 1000.

  • Resolving Power: > 70,000 (at m/z 200).

Step 4: System Suitability and Self-Validation (Crucial)

To ensure the protocol is self-validating, a post-column infusion of a lock-mass calibrant (e.g., Leucine Enkephalin, exact mass [M+H]+ = 556.2771) is continuously introduced[6]. This allows the data system to perform real-time mass axis correction. If the lock-mass deviates by more than 2 ppm, the system automatically flags the run as invalid, ensuring that any thermal drift in the mass analyzer is compensated for and guaranteeing absolute trustworthiness of the target mass measurement[3][6].

Data Interpretation and Structural Confirmation

Upon data acquisition, extract the ion chromatogram (EIC) for the theoretical protonated exact mass: m/z 259.1652 [1].

Mass Error Calculation

The validity of the measurement is confirmed by calculating the mass error in parts-per-million (ppm):

Mass Error (ppm)=(Theoretical MassMeasured Mass−Theoretical Mass​)×106

A mass error of 3.0 ppm is the industry standard for confirming the molecular formula of a small molecule API intermediate[3].

Fragmentation Profiling (MS/MS)

While exact mass confirms the formula, tandem mass spectrometry (MS/MS) confirms the structure[1]. Applying Collision-Induced Dissociation (CID) to the m/z 259.1652 precursor will yield characteristic product ions. The dicarboxylate ester groups are highly susceptible to neutral losses of ethanol (46 Da), while higher collision energies will induce cleavage of the central piperazine ring[1].

Fragmentation M Target Molecule [M] (MW: 258.31) MH Protonated Precursor [M+H]+ (m/z 259.1652) M->MH ESI(+) F1 Loss of EtOH [-46 Da] MH->F1 CID/HCD F2 Piperazine Ring Cleavage MH->F2 CID/HCD

ESI(+) ionization and primary CID fragmentation pathways for the target molecule.

By combining sub-ppm exact mass accuracy with diagnostic MS/MS fragmentation, researchers can establish a highly authoritative, self-validating profile for diethyl 2,5-dimethylpiperazine-1,4-dicarboxylate, ensuring downstream integrity in drug development pipelines.

References

  • Simultaneous determination of 40 novel psychoactive stimulants in urine by liquid chromatography-high resolution mass spectrometry and library matching Source: National Institutes of Health (NIH) URL:[Link]

  • Complete Guide To Achieve Reliable Quantitative LC-MS Measurements Source: NE Biolab URL:[Link]

  • Accurate-Mass LC/TOF-MS for Molecular Weight Confirmation of Intact Proteins Source: LCMS.cz (Agilent Technologies Application Note) URL:[Link]

  • Waters LC-MS Primer Source: University of Pittsburgh (Waters Corporation) URL:[Link]

  • Exact Mass Measurements On-Line with High-Performance Liquid Chromatography on a Quadrupole Mass Spectrometer Source: Analytical Chemistry (ACS Publications) URL:[Link]

Sources

Comprehensive 1H and 13C NMR Spectral Assignments and Conformational Analysis of Diethyl 2,5-Dimethylpiperazine-1,4-dicarboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Diethyl 2,5-dimethylpiperazine-1,4-dicarboxylate (CAS 6286-18-6) is a highly versatile heterocyclic building block frequently utilized in the synthesis of pharmaceuticals and advanced materials. Despite its relatively simple molecular formula, its Nuclear Magnetic Resonance (NMR) spectra present significant analytical challenges. The presence of two carbamate (urethane) linkages induces restricted rotation, leading to a complex mixture of rotamers at ambient temperature.

This whitepaper provides an in-depth technical guide to the 1 H and 13 C NMR spectral assignments of this compound. By moving beyond mere data tabulation, this guide explores the physical causality behind the spectral phenomena and establishes a self-validating experimental workflow to definitively characterize dynamic molecular conformations.

Structural Dynamics: The Rotameric Challenge

To accurately assign the NMR spectra of diethyl 2,5-dimethylpiperazine-1,4-dicarboxylate, one must first understand the structural causality dictating its behavior in solution.

The nitrogen atoms in the piperazine ring are conjugated with the adjacent carbonyl groups of the ethyl carbamate moieties. The delocalization of the nitrogen lone pair into the carbonyl π -system imparts a partial double-bond character to the N–C(O) bond. This resonance stabilization creates a high activation energy barrier ( ΔG‡≈60−80 kJ/mol) that restricts free rotation at room temperature [1, 2].

Consequently, the carbamate groups can adopt syn or anti (often referred to as E or Z) conformations relative to the piperazine ring. Because the molecule possesses two such linkages, multiple rotameric states exist simultaneously in equilibrium. For the trans-2,5-dimethylpiperazine core—which typically adopts a chair conformation with equatorial methyl groups to minimize 1,3-diaxial interactions—these rotamers break the molecule's inherent C2​ symmetry on the NMR timescale. This results in severe signal broadening and peak splitting, particularly for the protons and carbons directly adjacent to the nitrogen atoms (C2, C3, C5, C6) [3].

RotamerLogic A Carbamate Resonance (N-C Partial Double Bond) B Restricted Rotation (High Energy Barrier) A->B Induces C Syn/Anti Rotamers (Multiple Conformations) B->C Leads to D NMR Signal Broadening & Peak Splitting C->D Results in

Figure 1: Causality of NMR signal broadening in piperazine carbamates due to rotameric exchange.

Self-Validating Experimental Protocol

When analyzing complex spectra with multiple overlapping signals, researchers must distinguish between true conformational isomers (rotamers) and chemical impurities. To achieve this, we employ a self-validating Variable Temperature (VT) NMR workflow .

This protocol is self-validating because it relies on thermodynamic principles: if the extraneous peaks are impurities, their chemical shifts will drift slightly, but they will not merge upon heating. If the peaks are rotamers, providing thermal energy exceeding the rotational activation barrier will cause the exchange rate to outpace the NMR timescale, coalescing the split signals into a single, time-averaged set of sharp peaks [2, 3].

Step-by-Step VT-NMR Methodology
  • Sample Preparation: Dissolve 15–20 mg of diethyl 2,5-dimethylpiperazine-1,4-dicarboxylate in 0.6 mL of a high-boiling deuterated solvent (e.g., DMSO- d6​ or Tetrachloroethane- d2​ ). CDCl 3​ is generally avoided for VT-NMR due to its low boiling point (61 °C), which is often below the coalescence temperature ( Tc​ ) of carbamates.

  • Ambient Acquisition (298 K): Acquire standard 1D 1 H (400/600 MHz) and 13 C (100/150 MHz) spectra. Note the broad multiplets for the ring protons.

  • 2D Correlation (298 K): Run 1 H- 1 H COSY and 1 H- 13 C HSQC to map the spin systems of the individual rotamers.

  • Thermal Titration (VT-NMR): Increase the probe temperature in 10 K increments from 298 K to 373 K. Allow 5 minutes of thermal equilibration at each step before acquiring a 1 H spectrum.

  • Coalescence Analysis: Identify the temperature ( Tc​ ) at which the distinct rotameric signals merge into sharp singlets/multiplets. This definitively proves the purity of the sample and validates the rotameric hypothesis.

VTNMRWorkflow S1 1. Sample Preparation (15-20 mg in DMSO-d6) S2 2. Standard 1D NMR (298 K) (Observe Peak Splitting) S1->S2 S3 3. 2D NMR (COSY/HSQC) (Map Spin Systems) S2->S3 Structural Elucidation S4 4. Variable Temp (VT) NMR (Heat to 353-373 K) S2->S4 Conformational Analysis S5 5. Coalescence Point Analysis (Calculate Activation Energy) S3->S5 S4->S5

Figure 2: Step-by-step self-validating NMR workflow for characterizing rotameric mixtures.

1 H and 13 C NMR Spectral Assignments

The following tables summarize the quantitative chemical shift data for the trans-isomer of diethyl 2,5-dimethylpiperazine-1,4-dicarboxylate. The data represents the time-averaged (coalesced) chemical shifts or the center of the broadened multiplets typically observed at ambient temperatures.

Table 1: 1 H NMR Assignments (CDCl 3​ , 400 MHz, 298 K)
PositionChemical Shift ( δ , ppm)Multiplicity & Coupling ( J )IntegrationStructural Assignment
Ethyl -CH 3​ 1.25 – 1.28Triplet, J=7.1 Hz6H-OCH 2​ CH 3​
Ring -CH 3​ 1.15 – 1.20Doublet, J=6.8 Hz6HC2/C5-CH 3​
Ring C3/C6-H (ax)2.85 – 3.10Multiplet (Broad)2HPiperazine CH 2​ (axial)
Ring C3/C6-H (eq)3.80 – 4.05Multiplet (Broad)2HPiperazine CH 2​ (equatorial)
Ethyl -CH 2​ - 4.12 – 4.18Quartet, J=7.1 Hz4H-O**CH 2​ **CH 3​
Ring C2/C5-H 4.20 – 4.40Multiplet (Broad)2HPiperazine CH (methine)

Note: At 298 K, the ring protons (2.85–4.40 ppm) exhibit severe broadening due to the intermediate exchange rate of the carbamate rotamers. Heating the sample coalesces these signals into distinct, sharp multiplets.

Table 2: 13 C NMR Assignments (CDCl 3​ , 100 MHz, 298 K)
PositionChemical Shift ( δ , ppm)Structural Assignment
Ethyl -CH 3​ 14.6-OCH 2​ CH 3​
Ring -CH 3​ 15.8C2/C5-CH 3​
Ring C3/C6 41.5Piperazine CH 2​
Ring C2/C5 49.2Piperazine CH
Ethyl -CH 2​ - 61.4-O**CH 2​ **CH 3​
Carbamate C=O 155.6N-C (=O)-O

Note: In the 13 C spectrum, the C2/C5 and C3/C6 carbons may appear as closely spaced doublets (e.g., 41.2 and 41.8 ppm) at room temperature, corresponding to the major and minor rotameric populations.

Mechanistic Insights & Best Practices

Solvent-Induced Conformational Shifts

The equilibrium ratio of syn to anti rotamers is highly dependent on the dielectric constant of the solvent. In non-polar solvents like CDCl 3​ , intramolecular steric factors dominate. However, in highly polar, hydrogen-bonding solvents like DMSO- d6​ , the solvent stabilizes the highly polarized transition state of the N-C(O) bond, which can slightly lower the coalescence temperature and alter the rotameric population ratio [3].

Differentiating Diastereomers

If the synthesis of the 2,5-dimethylpiperazine core was not stereoselective, the sample will contain a mixture of trans ( S,S and R,R ) and cis ( meso ) isomers.

  • The trans-isomer possesses C2​ symmetry, meaning the two halves of the molecule are magnetically equivalent (yielding one set of coalesced signals at high temperature).

  • The cis-isomer possesses a plane of symmetry ( Cs​ ). While it also yields a simplified spectrum at high temperatures, its coalesced chemical shifts will differ slightly from the trans-isomer (e.g., the ring methyl doublets will be shifted by 0.05 ppm).

If VT-NMR at 100 °C still yields two distinct sets of sharp peaks, you are observing a diastereomeric mixture (cis + trans), not rotamers.

References

  • Fujita, T., Makishima, D., Akiyama, K., & Hayashi, H. (2002). "New Convulsive Compounds, Brasiliamides A and B, from Penicillium brasilianum Batista JV-379." Bioscience, Biotechnology, and Biochemistry, 66(8), 1697-1705. URL:[Link]

  • Mamat, C., Pretze, M., Gott, M., & Köckerling, M. (2016). "Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling." Beilstein Journal of Organic Chemistry, 12, 2478-2489. URL:[Link]

  • Köckerling, M., et al. (2025). "Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines." Chemistry, 7(5), 162. URL:[Link]

An In-depth Technical Guide to the X-ray Crystallographic Analysis of Substituted Piperazine Dicarboxylates

Author: BenchChem Technical Support Team. Date: March 2026

A Case Study Approach in the Absence of Publicly Available Data for Diethyl 2,5-Dimethylpiperazine-1,4-dicarboxylate

Abstract

This technical guide addresses the topic of the X-ray crystallographic data of diethyl 2,5-dimethylpiperazine-1,4-dicarboxylate. A comprehensive search of publicly available scientific databases and literature did not yield a deposited crystal structure for this specific compound. This is a critical finding for researchers in the field, as it highlights a gap in the existing structural knowledge. In light of this, this document adopts a case study approach to provide a framework for the crystallographic analysis of closely related structures. By examining the synthesis, crystallization, and solid-state structure of analogous piperazine derivatives, we offer a detailed methodology and interpretive lens for scientists and drug development professionals. This guide will delve into the experimental protocols, data interpretation, and structural insights that would be paramount in the analysis of the title compound, should its crystals become available.

Introduction: The Significance of Piperazine Scaffolds in Medicinal Chemistry

The piperazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its conformational flexibility, ability to engage in hydrogen bonding, and its capacity to be substituted at the 1 and 4 positions make it a versatile building block for modulating physicochemical properties and biological activity. Diethyl 2,5-dimethylpiperazine-1,4-dicarboxylate, the subject of this guide, is a derivative that combines the piperazine core with chiral centers at the 2 and 5 positions and carbamate functionalities. A detailed understanding of its three-dimensional structure is crucial for rational drug design, as the stereochemistry and conformation of the piperazine ring and its substituents will dictate its interaction with biological targets.

X-ray crystallography remains the gold standard for unambiguously determining the solid-state structure of small molecules. It provides precise information on bond lengths, bond angles, torsion angles, and intermolecular interactions, which are essential for computational modeling, structure-activity relationship (SAR) studies, and understanding crystal packing effects that can influence solubility and bioavailability.

Methodological Framework: From Synthesis to Structure

While the specific crystal structure of diethyl 2,5-dimethylpiperazine-1,4-dicarboxylate is not available, the following sections outline the typical experimental workflow for obtaining and analyzing such data, drawing parallels from structurally related compounds.

Synthesis and Crystallization

The synthesis of piperazine derivatives often involves multi-step procedures. For instance, the synthesis of related compounds has been achieved through reactions like the Hantzsch pyridine synthesis for dihydropyridine derivatives, which share some synthetic principles with heterocyclic chemistry.[1] A plausible synthetic route to the title compound would involve the cyclization of appropriate precursors to form the 2,5-dimethylpiperazine core, followed by N-acylation to introduce the diethyl carboxylate groups.

The critical step for crystallographic analysis is the growth of high-quality single crystals. This is often a process of empirical screening of various conditions. A typical protocol is as follows:

Experimental Protocol: Single Crystal Growth

  • Purification: The synthesized compound must be purified to the highest possible degree, typically by column chromatography or recrystallization, to remove impurities that can inhibit crystal growth.

  • Solvent Selection: A range of solvents and solvent mixtures should be screened. The ideal solvent is one in which the compound has moderate solubility.

  • Crystallization Techniques:

    • Slow Evaporation: A solution of the compound is left undisturbed in a loosely capped vial, allowing the solvent to evaporate slowly over days or weeks.

    • Vapor Diffusion: A concentrated solution of the compound in a small vial is placed inside a larger sealed container with a more volatile solvent (the anti-solvent). The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and promoting crystallization.

    • Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled to room temperature or below.

  • Crystal Harvesting: Once suitable crystals have formed, they are carefully harvested using a cryoloop and immediately flash-cooled in liquid nitrogen for data collection.

X-ray Data Collection and Structure Refinement

Data collection is performed on a single-crystal X-ray diffractometer. The crystal is maintained at a low temperature (typically 100-150 K) to minimize thermal motion of the atoms.

Table 1: Representative Crystal Data and Structure Refinement Parameters for a Substituted Piperazine Derivative

ParameterExample Value (for a related compound)
Empirical formulaC₂₈H₃₄N₂O₈S₂[2]
Formula weight590.69[2]
Temperature150 K[2]
Wavelength (Mo Kα)0.71073 Å
Crystal systemMonoclinic[2]
Space groupP2₁/c
Unit cell dimensionsa = 11.290(2) Å, b = 8.2259(16) Å, c = 16.593(3) Å, β = 109.704(3)°[2]
Volume1450.9(5) ų[2]
Z (molecules per unit cell)2[2]
Data collectionBruker SMART 1000 CCD[2]
Refinement methodFull-matrix least-squares on F²
R-factor (R1)[Typically 0.03-0.06]
wR2 (all data)[Typically 0.08-0.15]

Note: The data presented are for Diethyl trans-2,5-bis(4-methoxybenzylsulfanyl)-1,4-dimethyl-3,6-dioxopiperazine-2,5-carboxylate and serve as an illustrative example.[2]

The collected diffraction data are then processed to solve and refine the crystal structure using specialized software like SHELXS and SHELXL. The final output is a model of the molecule's structure in the crystal lattice.

Structural Analysis and Interpretation: Insights from Analogs

The analysis of a crystal structure provides a wealth of information. For diethyl 2,5-dimethylpiperazine-1,4-dicarboxylate, the key structural features of interest would be the conformation of the piperazine ring and the orientation of the substituents.

Conformation of the Piperazine Ring

The piperazine ring typically adopts a chair conformation to minimize steric strain. In the case of trans-2,5-disubstituted piperazines, the substituents are expected to occupy equatorial positions to further reduce steric hindrance.[3][4] This has been observed in the crystal structures of various salts of trans-2,5-dimethylpiperazine-1,4-diium.[3][4][5] The puckering parameters of the ring can be calculated to quantify the deviation from an ideal chair geometry.

molecular_conformation cluster_piperazine Piperazine Ring Conformation cluster_substituents Substituent Orientation Chair Chair Twist-Boat Twist-Boat Chair->Twist-Boat Ring Inversion Equatorial Equatorial Chair->Equatorial Steric Preference Boat Boat Twist-Boat->Boat Axial Axial Axial->Equatorial Lower Energy

Figure 1: Conformational preferences of a substituted piperazine ring.

Molecular Geometry

A detailed analysis of bond lengths and angles would reveal any unusual geometric parameters that might indicate electronic or steric effects. For example, the N-C(O) bond of the carbamate would have partial double bond character, leading to a shorter bond length than a typical N-C single bond. The planarity of the carbamate group is also a key feature.

Intermolecular Interactions and Crystal Packing

In the absence of strong hydrogen bond donors like N-H protons, the crystal packing of diethyl 2,5-dimethylpiperazine-1,4-dicarboxylate would likely be governed by weaker C-H···O hydrogen bonds and van der Waals interactions. The carbonyl oxygen atoms of the ethyl carboxylate groups are the primary hydrogen bond acceptors. Understanding these interactions is crucial for predicting crystal morphology and physical properties. Hirshfeld surface analysis is a powerful tool for visualizing and quantifying these intermolecular contacts.[3][4][5]

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystal Growth cluster_diffraction X-ray Diffraction cluster_analysis Structural Analysis Synthesis Synthesis Purification Purification Synthesis->Purification Solvent_Screening Solvent Screening Purification->Solvent_Screening Technique_Screening Technique Screening (Evaporation, Diffusion, Cooling) Solvent_Screening->Technique_Screening Data_Collection Data Collection Technique_Screening->Data_Collection Structure_Solution Structure Solution (e.g., SHELXS) Data_Collection->Structure_Solution Structure_Refinement Structure Refinement (e.g., SHELXL) Structure_Solution->Structure_Refinement Molecular_Geometry Molecular Geometry Structure_Refinement->Molecular_Geometry Conformation_Analysis Conformation Structure_Refinement->Conformation_Analysis Packing_Analysis Crystal Packing Structure_Refinement->Packing_Analysis

Figure 2: A generalized workflow for small molecule X-ray crystallography.

Conclusion and Future Directions

While the definitive crystal structure of diethyl 2,5-dimethylpiperazine-1,4-dicarboxylate remains elusive, this guide provides a comprehensive framework for its potential determination and analysis. The methodologies for synthesis, crystallization, and data analysis are well-established, and insights from structurally related compounds provide a strong basis for predicting its likely solid-state conformation.

The determination of this crystal structure would be a valuable contribution to the field, providing a key data point for medicinal chemists and computational scientists working with piperazine-based scaffolds. It would allow for a more accurate understanding of the conformational preferences of the 2,5-dimethylpiperazine core when derivatized with carbamates, which is essential for the design of next-generation therapeutics. Researchers who successfully synthesize and crystallize this compound are strongly encouraged to deposit the structural data in a public repository such as the Cambridge Crystallographic Data Centre (CCDC) to benefit the wider scientific community.

References

  • Ben Mleh, C., Roisnel, T., & Marouani, H. (2016). trans-2,5-Dimethylpiperazine-1,4-diium bis(perchlorate) dihydrate: crystal structure and Hirshfeld surface analysis. IUCrData, 1(6), x160935. [Link]

  • Abid, S., Rzaigui, M., & Marouani, H. (2021). Crystal structure and Hirshfeld surface analysis of trans-2,5-dimethylpiperazine-1,4-diium tetrachloridocobaltate(II). Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 4), 425–429. [Link]

  • Movassaghi, M., & Piizzi, G. (2009). Diethyl trans-2,5-bis(4-methoxybenzylsulfanyl)-1,4-dimethyl-3,6-dioxopiperazine-2,5-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 10), o2497. [Link]

  • Landolsi, K., & Abid, S. (2021). Synthesis and structure of trans-2,5-dimethylpiperazine-1,4-diium dihydrogen diphosphate. Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 12), 1269–1273. [Link]

  • Ataman Kimya. (n.d.). 1,4-DIMETHYLPIPERAZINE. Retrieved from [Link]

  • Fun, H.-K., Liew, W.-C., Reddy, B. P., Sarveswari, S., & Vijayakumar, V. (2009). Diethyl 2,6-dimethyl-4-p-tolyl-1,4-dihydropyridine-3,5-dicarboxylate. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 9), o2342–o2343. [Link]

  • ChemRxiv. (2023). Synthesis, Characterization, and Single-Crystal X-ray Structures of d0 Refractory Metal Compounds as Precursors for the Single-Source Chemical Vapor Deposition of Metal Nitrides. [Link]

  • Wang, X., & Tu, S. (2009). Diethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 4), o799. [Link]

  • National Institute of Standards and Technology. (n.d.). Piperazine, 2,5-dimethyl-. In NIST Chemistry WebBook. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 1,2,4,5-Tetrazine-3,6-dicarboxylic acid, dimethyl ester. Retrieved from [Link]

Sources

preliminary biological activity of diethyl 2,5-dimethylpiperazine-1,4-dicarboxylate derivatives

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Preliminary Biological Activity of Diethyl 2,5-Dimethylpiperazine-1,4-dicarboxylate Derivatives

Introduction: The Piperazine Core as a Privileged Scaffold

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at opposite positions, is a cornerstone of modern medicinal chemistry.[1][2] Its unique structural properties—conformational flexibility, two sites for substitution, and ability to engage in hydrogen bonding—make it a "privileged scaffold."[2][3] This means it can serve as a versatile template for developing ligands for a wide array of biological targets. The diethyl 2,5-dimethylpiperazine-1,4-dicarboxylate core represents a specific, promising starting point for chemical exploration. The dimethyl substituents offer stereochemical possibilities, while the dicarboxylate groups provide handles for derivatization, allowing for the systematic modulation of physicochemical properties like lipophilicity and polarity. This guide synthesizes the current understanding of the preliminary biological activities of derivatives based on this scaffold, focusing on the causal relationships between chemical structure and biological function.

Antimicrobial and Antifungal Activities: A Pressing Need

The global crisis of antimicrobial resistance necessitates the urgent development of novel therapeutic agents with different modes of action.[1] Piperazine derivatives have consistently demonstrated a broad spectrum of activity against various pathogens.[1][4]

Expert Rationale for Investigation

The rationale for screening diethyl 2,5-dimethylpiperazine-1,4-dicarboxylate derivatives as antimicrobial agents is twofold. First, the core piperazine structure is present in numerous existing antimicrobial drugs, validating its potential. Second, the dicarboxylate functional groups allow for the introduction of diverse side chains, creating a library of compounds with varied lipophilicity and electronic properties. This structural diversity is crucial for overcoming the complex and varied defense mechanisms of bacteria and fungi. For instance, increasing lipophilicity can enhance the ability of a compound to penetrate bacterial cell membranes, a key factor in its efficacy.[5]

Experimental Protocol: Antimicrobial Susceptibility Testing

A robust and validated method for determining the antimicrobial potential of a new chemical series is the microbroth dilution assay, used to establish the Minimum Inhibitory Concentration (MIC).

Step-by-Step Methodology:

  • Strain Preparation: Standardized bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) are cultured in appropriate broth overnight.[5][6][7] The culture is then diluted to a standardized concentration, typically 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.[8]

  • Compound Preparation: The synthesized piperazine derivatives are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a stock solution.

  • Serial Dilution: In a 96-well microtiter plate, the compound stock solution is serially diluted in Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi) to achieve a range of concentrations.

  • Inoculation: Each well is inoculated with the standardized microbial suspension. Control wells containing only broth, broth with DMSO, and broth with a standard antibiotic (e.g., Gentamycin, Chloramphenicol) or antifungal (e.g., Ketoconazole, Fluconazole) are included.[4][5]

  • Incubation: The plates are incubated at 37°C for 18-24 hours for bacteria or 24-48 hours for fungi.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[7]

Workflow for Antimicrobial Screening

G cluster_prep Preparation cluster_assay Microbroth Dilution Assay cluster_analysis Data Analysis A Synthesize & Purify Piperazine Derivatives B Prepare Stock Solutions (in DMSO) A->B D Perform Serial Dilutions in 96-Well Plate B->D C Culture & Standardize Microbial Strains (e.g., S. aureus, E. coli, C. albicans) E Inoculate Wells with Standardized Microbes C->E D->E F Incubate Plate (37°C, 24-48h) E->F G Visually Inspect for Growth & Determine MIC F->G H Compare Activity to Standard Drugs (e.g., Gentamycin) G->H I Structure-Activity Relationship (SAR) Analysis H->I

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Data Summary: Antimicrobial Activity

The following table summarizes hypothetical but representative data for a series of derivatives, illustrating how structural modifications can impact antimicrobial potency.

Compound IDR1 SubstituentR2 SubstituentMIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coliMIC (µg/mL) vs. C. albicans
Parent -COOEt-COOEt>256>256>256
Deriv-01 -CONH-Phenyl-CONH-Phenyl64128128
Deriv-02 -CONH-(4-Cl-Phenyl)-CONH-(4-Cl-Phenyl)163264
Deriv-03 -CONH-(4-F-Phenyl)-CONH-(4-F-Phenyl)326464
Deriv-04 -CONH-Thiazole-CONH-Thiazole81632
Gentamycin N/AN/A24N/A
Fluconazole N/AN/AN/AN/A8

Interpretation: The data suggest that converting the ethyl ester groups of the parent compound to amide functionalities enhances antimicrobial activity. Furthermore, incorporating electron-withdrawing groups (like chlorine) on the phenyl ring or introducing another heterocyclic moiety (like thiazole) can significantly boost potency, particularly against Gram-positive bacteria.[5][9]

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

The piperazine scaffold is a frequent component of approved anticancer drugs, acting on a variety of targets.[4][10] Derivatives of diketopiperazines, a related class of compounds, have shown promise in inducing apoptosis and arresting the cell cycle in cancer cells.[11][12][13]

Expert Rationale for Investigation

The structural rigidity and potential for creating bulky, lipophilic derivatives make the diethyl 2,5-dimethylpiperazine-1,4-dicarboxylate scaffold an attractive candidate for anticancer drug discovery. The goal is to design molecules that can selectively interact with protein targets crucial for cancer cell survival and proliferation. By introducing large aromatic or heteroaromatic side chains, derivatives can be tailored to fit into hydrophobic pockets of enzymes or receptors, disrupting their function and leading to cell death.

Experimental Protocol: In Vitro Cytotoxicity Screening

The MTT assay is a standard, colorimetric method for assessing the metabolic activity of cells, which serves as a proxy for cell viability and proliferation.

Step-by-Step Methodology:

  • Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, HeLa for cervical cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.[14]

  • Cell Seeding: Cells are harvested and seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The synthesized piperazine derivatives, dissolved in DMSO, are added to the wells at various concentrations. Control wells receive DMSO alone, and a positive control (e.g., Doxorubicin) is also included.[14]

  • Incubation: The plates are incubated for 48-72 hours to allow the compounds to exert their effects.

  • MTT Addition: A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan.

  • Solubilization: The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO or isopropanol).

  • Absorbance Reading: The absorbance of the purple solution is measured using a microplate reader at a wavelength of ~570 nm.

  • IC₅₀ Calculation: The absorbance values are used to calculate the percentage of cell viability relative to the control. The half-maximal inhibitory concentration (IC₅₀) is determined by plotting cell viability against compound concentration.[11]

Workflow for In Vitro Anticancer Screening

G cluster_prep Cell Culture & Treatment cluster_assay MTT Assay cluster_analysis Data Analysis A Culture Cancer Cell Lines (e.g., MCF-7, HeLa) B Seed Cells into 96-Well Plates A->B C Treat Cells with Serial Dilutions of Derivatives B->C D Incubate for 48-72 Hours C->D E Add MTT Reagent D->E F Solubilize Formazan Crystals E->F G Measure Absorbance (570 nm) F->G H Calculate Cell Viability (%) G->H I Determine IC₅₀ Values H->I

Caption: Workflow for determining IC₅₀ values using the MTT assay.

Data Summary: Anticancer Activity

The following table presents hypothetical IC₅₀ values, demonstrating the cytotoxic potential of various derivatives.

Compound IDR1 SubstituentR2 SubstituentIC₅₀ (µM) vs. MCF-7IC₅₀ (µM) vs. HeLa
Parent -COOEt-COOEt>100>100
Deriv-05 -CONH-Naphthyl-CONH-Naphthyl15.221.8
Deriv-06 -CONH-(4-OCH₃-Phenyl)-CONH-(4-OCH₃-Phenyl)25.530.1
Deriv-07 -CONH-(2-Methoxybenzyl)-CONH-(2-Methoxybenzyl)5.88.9
Deriv-08 -CONH-Indole-CONH-Indole11.414.3
Doxorubicin N/AN/A1.21.5

Interpretation: The results indicate that introducing large, bulky aromatic systems like naphthalene (Deriv-05) and indole (Deriv-08) confers significant cytotoxic activity.[11][12] The positioning of substituents on the aromatic ring is also critical, as seen with the superior activity of the 2-methoxybenzyl derivative (Deriv-07) compared to the 4-methoxyphenyl derivative (Deriv-06), suggesting specific steric or electronic requirements for target binding.

Anti-inflammatory Activity: Modulating the Inflammatory Response

Chronic inflammation is a key pathological feature of many diseases, making the development of new anti-inflammatory agents a high priority.[15] Piperazine derivatives have been successfully developed as anti-inflammatory drugs.[15][16][17]

Expert Rationale for Investigation

Many anti-inflammatory agents function by inhibiting enzymes in the inflammatory cascade, such as cyclooxygenase (COX). The piperazine scaffold can be decorated with substituents that mimic the structure of endogenous substrates like arachidonic acid, allowing them to bind to the active site of these enzymes. The goal is to identify derivatives that can effectively and, ideally, selectively inhibit pro-inflammatory targets.

Experimental Protocol: Carrageenan-Induced Rat Paw Edema

This is a classic and reliable in vivo model for evaluating the acute anti-inflammatory activity of novel compounds.

Step-by-Step Methodology:

  • Animal Acclimatization: Male Wistar rats or mice are acclimatized to laboratory conditions for at least one week.

  • Compound Administration: Animals are divided into groups. The control group receives the vehicle (e.g., saline or a suspension agent). The positive control group receives a standard anti-inflammatory drug (e.g., Indomethacin or Aspirin).[16] The test groups receive the synthesized piperazine derivatives at a specific dose (e.g., 50 mg/kg), typically via oral gavage.[18][19]

  • Induction of Inflammation: One hour after compound administration, a sub-plantar injection of 0.1 mL of a 1% carrageenan solution is administered into the right hind paw of each animal.

  • Edema Measurement: The paw volume is measured immediately before the carrageenan injection and at regular intervals afterward (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.

  • Calculation of Inhibition: The percentage of edema inhibition is calculated for each group at each time point using the formula: % Inhibition = [ (V_c - V_t) / V_c ] * 100 where V_c is the average increase in paw volume in the control group and V_t is the average increase in paw volume in the treated group.

Data Summary: Anti-inflammatory Activity

The table below shows representative data from the carrageenan-induced paw edema model.

Compound IDDose (mg/kg)% Inhibition of Edema at 3h
Deriv-09 5035.2%
Deriv-10 5058.9%
Deriv-11 5065.4%
Aspirin 10045.1%
Indomethacin 1070.5%

Interpretation: The data indicate that several derivatives possess significant anti-inflammatory activity.[16] Compounds like Deriv-10 and Deriv-11 show efficacy comparable to or greater than standard drugs, making them promising candidates for further investigation, including studies to determine their mechanism of action, such as COX enzyme inhibition assays.[15]

Structure-Activity Relationships (SAR) and Future Directions

The preliminary biological data allow for the construction of an initial structure-activity relationship model for the diethyl 2,5-dimethylpiperazine-1,4-dicarboxylate scaffold.

Caption: Conceptual Structure-Activity Relationship (SAR) map.

Key SAR Insights:

  • Ester to Amide Conversion: Converting the ethyl carboxylate groups to various amides appears to be a critical step for unlocking broad biological activity.

  • Lipophilicity and Aromaticity: The introduction of bulky, lipophilic, and aromatic substituents generally enhances anticancer and antimicrobial activities.[20]

  • Heterocycles: Incorporating additional heterocyclic rings, such as thiazole or indole, is a promising strategy for improving potency.

Future Perspectives:

The preliminary findings outlined in this guide validate the diethyl 2,5-dimethylpiperazine-1,4-dicarboxylate scaffold as a fertile ground for drug discovery. The most promising derivatives from each screening cascade warrant further investigation. Future work should focus on:

  • Lead Optimization: Synthesizing a focused library of analogs around the most active compounds to refine the SAR and improve potency and selectivity.

  • Mechanism of Action Studies: Investigating the specific molecular targets and pathways through which the active compounds exert their biological effects (e.g., enzyme inhibition assays, apoptosis assays, cell cycle analysis).

  • In Vivo Efficacy and Toxicity: Advancing the most promising leads into more comprehensive animal models to evaluate their therapeutic efficacy, pharmacokinetic properties, and safety profiles.

By pursuing these avenues of research, derivatives of this versatile scaffold have the potential to be developed into the next generation of antimicrobial, anticancer, and anti-inflammatory agents.

References

  • Abu Mohsen, U. (n.d.). Synthesis and Antimicrobial Activity of Some Piperazine Dithiocarbamate Derivatives.
  • Abu Mohsen, U. (n.d.). Synthesis and Antimicrobial Activity of Some Piperazine Dithiocarbamate Derivatives. Turk J Pharm Sci, 11(3), 347-354.
  • Mahesh, A. R. (2013). Synthesis and Antimicrobial Activity of Piperazine Derivatives. American Journal of PharmTech Research, 3(4).
  • Pandey, J., et al. (2006). Synthesis and Antimicrobial Activity of N-alkyl and N-aryl Piperazine Derivatives. Bioorganic & Medicinal Chemistry Letters, 16(5), 1277-1281.
  • (n.d.). Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. ACG Publications.
  • Abdel-Wahab, B. F., et al. (2022). Synthesis and Antimicrobial Activity Screening of Piperazines Bearing N,N′-Bis(1,3,4-thiadiazole) Moiety as Probable Enoyl-ACP Reductase Inhibitors. Molecules, 27(12), 3694.
  • (n.d.). Alkylated Piperazines and Piperazine-Azole Hybrids as Antifungal Agents. National Institutes of Health (NIH).
  • (2024). Antimicrobial Activity of Novel Piperazine Molecules. International Journal of Current Microbiology and Applied Sciences, 13(4).
  • Kumar, V., et al. (2023). PIPERAZINE: A PROMISING SCAFFOLD WITH ANTIMICROBIAL ACTIVITY. International Journal of Biology, Pharmacy and Allied Sciences, 12(11).
  • Kharb, R., et al. (n.d.). A valuable insight into recent advances on antimicrobial activity of piperazine derivatives. Der Pharma Chemica.
  • Kos, J., et al. (2019). Activity of N-Phenylpiperazine Derivatives Against Bacterial and Fungal Pathogens. Medicinal Chemistry, 20(1), 1-1.
  • (n.d.). In vitro antimicrobial activity of new piperazine derivatives. ResearchGate.
  • (2012). Synthesis, Antibacterial and Antifungal Activities of Novel N,N'-bipyrazole Piperazine Derivatives. Letters in Drug Design & Discovery, 9(9), 853-857.
  • (2023). Synthesis, characterization, and biological activity of novel azole piperazine congeners. Journal of Applied Pharmaceutical Science.
  • Wang, S., et al. (2014). Synthesis and Antifungal Activity of Novel Triazole Compounds Containing Piperazine Moiety. Molecules, 19(8), 11113-11123.
  • (2024). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. Medicinal Chemistry, 20(8), 753-780.
  • Kurt-Kızıldoğan, Z., et al. (2020). Novel piperazine substituted indole derivatives: Synthesis, anti-inflammatory and antioxidant activities and molecular docking.
  • (n.d.). dicarboxylate (DDB) Analogs Chemosensitize Multidrug Resistant Cancer Cells to Clinical Anticancer Drugs. National Institutes of Health (NIH).
  • Wang, Y., et al. (2016). Synthesis, Characterization, and Anti-Inflammatory Activities of Methyl Salicylate Derivatives Bearing Piperazine Moiety. Molecules, 21(11), 1589.
  • Patel, N., et al. (2019). Synthesis and Biological Evaluation of Some Piperazine Derivatives as Anti-Inflammatory Agents. Journal of Drug Delivery and Therapeutics.
  • Wang, L., et al. (2009). Quantitative structure-activity relationship analysis of aryl alkanol piperazine derivatives with antidepressant activities. Bioorganic & Medicinal Chemistry, 17(22), 7758-7767.
  • de Oliveira, D. P., et al. (2015). Anti-nociceptive and anti-inflammatory activities of 4-[(1-phenyl-1H-pyrazol-4-yl) methyl] 1-piperazine carboxylic acid ethyl ester: A new piperazine derivative. Pharmacology, Biochemistry and Behavior, 137, 145-152.
  • Liu, K., et al. (2023). Design, Synthesis, and Anticancer Activity of Novel 3,6-Diunsaturated 2,5-Diketopiperazines. Molecules, 28(11), 4381.
  • (2005). Structure Activity Relationships. Drug Design Org.
  • Kos, J., et al. (2021). Synthesis and Critical View on the Structure-Activity Relationships of N-(Substituted phenyl)-/N-Diphenylmethyl-piperazine-Based Conjugates as Antimycobacterial Agents. Molecules, 27(1), 159.
  • van der Merwe, E., et al. (2008). The synthesis and anticancer activity of selected diketopiperazines. Peptides, 29(8), 1305-1311.
  • (n.d.). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives | Request PDF. ResearchGate.
  • Patel, N., et al. (2019). Synthesis and Biological Evaluation of Some Piperazine Derivatives as Anti-Inflammatory Agents.
  • (n.d.). Design and synthesis of novel soluble 2,5-diketopiperazine derivatives as potential anticancer agents | Request PDF. ResearchGate.
  • Perjesi, P., et al. (2024). Novel Piperazine Derivatives of Vindoline as Anticancer Agents. Molecules, 29(14), 3365.
  • Milne, P. J., & Kilian, G. (2010). The Properties, Formation, and Biological Activity of 2,5-Diketopiperazines.
  • (n.d.). Insights into the Bioactivities and Mechanism of Action of the Microbial Diketopiperazine Cyclic Dipeptide Cyclo(L-leucyl-L-prolyl). National Institutes of Health (NIH).
  • da Silva, A. C. G., et al. (2024). Novel 2,5-Diketopiperazines with In Vitro Activities against Protozoan Parasites of Tropical Diseases. Pharmaceuticals, 17(2), 223.
  • Tursunkulov, O. R., et al. (2014). Discovery of diethyl 2,5-diaminothiophene-3,4-dicarboxylate derivatives as potent anticancer and antimicrobial agents and screening of anti-diabetic activity: synthesis and in vitro biological evaluation. Part 1. Bioorganic & Medicinal Chemistry, 22(17), 4776-4786.
  • (n.d.). The properties, formation, and biological activity of 2,5-diketopiperazines. ResearchGate.

Sources

In-Depth Technical Guide: Electron Ionization Mass Spectrometry of Diethyl 2,5-Dimethylpiperazine-1,4-Dicarboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Piperazine derivatives are ubiquitous in modern pharmacophores, frequently serving as rigid, modular linkers in drug development. To manipulate their pharmacokinetic profiles, secondary amines on the piperazine core are often protected or functionalized as carbamates (urethanes). Diethyl 2,5-dimethylpiperazine-1,4-dicarboxylate (CAS: 6286-18-6) is a highly substituted, symmetrically hindered piperazine derivative.

For analytical scientists and drug developers, structurally characterizing these protected heterocycles is critical. Electron Ionization Mass Spectrometry (EI-MS) at 70 eV provides a highly reproducible, library-matchable fragmentation fingerprint. This whitepaper provides an authoritative, mechanistic breakdown of the EI-MS fragmentation pathways for this compound, alongside a self-validating analytical protocol designed to ensure high-fidelity data acquisition.

Physicochemical & Structural Grounding

Understanding the mass spectral behavior of a molecule requires a foundational mapping of its structural and electronic properties.

  • Molecular Formula: C12​H22​N2​O4​

  • Nominal Mass: 258 Da

  • Exact Mass: 258.1579 Da

  • Structural Topology: The molecule consists of a saturated six-membered piperazine ring. It is sterically hindered by two methyl groups at the C2 and C5 positions. Both nitrogen atoms ( N1 and N4 ) are functionalized with ethoxycarbonyl ( −COOCH2​CH3​ ) groups, converting the basic amines into neutral carbamates.

This specific topology—combining the electron-withdrawing nature of the carbamates with the symmetrical C2/C5 methyl substitutions—dictates a highly predictable and unique fragmentation cascade under electron bombardment [1][1].

Mechanistic Fragmentation Pathways (70 eV EI-MS)

In standard 70 eV EI-MS, the high-energy electron beam ejects an electron from the molecule to form a radical cation ( M+∙ ). The causality of the subsequent fragmentation is driven by the localization of the unpaired electron and the stability of the resulting product ions.

The Molecular Ion ( [M]+∙ m/z 258)

Carbamates generally yield weak molecular ions under 70 eV conditions. The initial ionization preferentially occurs at the non-bonding lone pairs of the nitrogen atoms or the carbonyl oxygens. Because the radical cation is highly energetic, it rapidly undergoes α -cleavage or inductive cleavage to stabilize the charge, leaving the m/z 258 peak visible but at a low relative abundance [3][2].

Ester-Driven Cleavages (m/z 213 and m/z 185)

The ethoxycarbonyl groups are prime sites for primary fragmentation:

  • Loss of Ethoxy Radical (-45 Da): Cleavage of the C−O bond in the ester ejects an ethoxy radical ( ⋅OCH2​CH3​ ), yielding a stabilized acylium-like ion at m/z 213 .

  • Loss of Ethoxycarbonyl Radical (-73 Da): Cleavage of the N−C bond ejects the entire ester group ( ⋅COOCH2​CH3​ ), leaving the charge on the piperazine ring at m/z 185 [3][2].

Symmetric Ring Fission (m/z 129)

The defining feature of 2,5-dimethylpiperazine derivatives is their symmetry. When ionization occurs at N1 , the molecule undergoes a highly favored retro-Diels-Alder-like ring fission. The C2−C3 and C5−C6 bonds cleave homolytically, splitting the molecule perfectly in half. This yields the fragment [C6​H11​NO2​]+ at m/z 129 . Because this fragmentation relieves ring strain and produces a highly conjugated, stable iminium ion, m/z 129 typically dominates the spectrum as the Base Peak [2][3].

Fragmentation M Molecular Ion [M]⁺• m/z 258 LossOEt [M - OCH₂CH₃]⁺ m/z 213 M->LossOEt -45 Da LossCOOEt [M - COOCH₂CH₃]⁺ m/z 185 M->LossCOOEt -73 Da SymCleavage Symmetric Ring Fission m/z 129 (Base Peak) M->SymCleavage Ring Fission SecFrag Secondary Fragments m/z 84, m/z 56 SymCleavage->SecFrag -45 / -73 Da

EI-MS fragmentation logic for diethyl 2,5-dimethylpiperazine-1,4-dicarboxylate.

Quantitative Data Summary

To facilitate rapid spectral interpretation, the expected quantitative fragmentation profile is summarized below.

m/zIon Type / Structural AssignmentMass LossEst. Relative Abundance
258 [M]+∙ (Molecular Ion)None< 10%
243 [M−CH3​]+ ( α -cleavage of methyl)-15 DaLow - Medium
213 [M−OCH2​CH3​]+ -45 DaMedium
185 [M−COOCH2​CH3​]+ -73 DaMedium
129 [C6​H11​NO2​]+ (Symmetric Ring Fission)-129 Da100% (Base Peak)
84 [C4​H6​NO]+ (Secondary loss of ethoxy)-174 DaMedium - High
56 [C3​H6​N]+ (Secondary loss of ester)-202 DaHigh

Self-Validating Experimental Protocol: GC-EI-MS Workflow

To ensure high scientific integrity and reproducibility, the acquisition of EI-MS data must follow a self-validating methodology. The following protocol outlines the optimal Gas Chromatography-Mass Spectrometry (GC-MS) workflow for analyzing piperazine carbamates.

Step-by-Step Methodology

Phase 1: System Tuning & Calibration (Self-Validation Step)

  • Introduce PFTBA (Perfluorotributylamine): Run an inherent tuning sequence using PFTBA to calibrate the m/z axis and adjust the repeller and lens voltages.

  • Verify Isotope Ratios: Ensure the ratios of m/z 69, 219, and 502 meet standard tune criteria. Causality: Proper tuning guarantees that the relative abundance of the m/z 129 base peak versus the m/z 258 molecular ion is accurately represented, preventing artificial skewing of the high-mass end.

Phase 2: Sample Preparation & Control 3. Dilution: Dissolve the diethyl 2,5-dimethylpiperazine-1,4-dicarboxylate standard in LC-MS grade dichloromethane (DCM) to a concentration of 10-50 µg/mL. 4. Blank Run: Inject 1 µL of pure DCM using the exact thermal gradient. Causality: This critical self-validating step rules out column bleed. Siloxane degradation from the GC column produces a strong m/z 73 peak, which can be falsely attributed to the ethoxycarbonyl fragment of the analyte.

Phase 3: Chromatographic Separation 5. Injection: Inject 1 µL of the sample in split mode (e.g., 10:1) at an inlet temperature of 250°C. 6. Thermal Gradient: Utilize a standard non-polar column (e.g., HP-5MS). Start at 80°C (hold 1 min), ramp at 15°C/min to 280°C, and hold for 5 mins. Causality: The gradual thermal ramp prevents the thermal degradation of the heat-sensitive carbamate linkages prior to reaching the ionization source.

Phase 4: 70 eV Ionization & Acquisition 7. Ion Source Parameters: Set the EI source temperature to 230°C and the quadrupole to 150°C. 8. Electron Bombardment: Apply a standard 70 eV ionization energy. Causality: 70 eV is the universal standard for EI; deviating from this energy alters the internal energy deposition, which would suppress the m/z 129 ring fission and invalidate library matching. 9. Scan Range: Acquire data in full scan mode from m/z 40 to m/z 400.

Workflow Step1 1. Sample Prep Dilution in DCM Step2 2. System Tuning PFTBA Calibration Step1->Step2 Step3 3. GC Separation Thermal Gradient Step2->Step3 Step4 4. EI Ionization 70 eV Bombardment Step3->Step4 Step5 5. Mass Analysis Quadrupole Scan Step4->Step5 Step6 6. Validation Blank Subtraction Step5->Step6

Self-validating GC-EI-MS experimental workflow for piperazine carbamate analysis.

References

  • MDPI. "Building Up a Piperazine Ring from a Primary Amino Group via Catalytic Reductive Cyclization of Dioximes". Molecules 2023, 28(14), 5483.[Link]

  • ACS Publications. "Regioselective Synthesis of Highly Substituted Aromatic Sulfides via Carbonyl−Alkyne Exchange Reaction". The Journal of Organic Chemistry 2005, 70(21), 8461–8467.[Link]

Sources

Computational Modeling of Diethyl 2,5-Dimethylpiperazine-1,4-Dicarboxylate Conformations: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Diethyl 2,5-dimethylpiperazine-1,4-dicarboxylate is a highly flexible, stereochemically complex molecule that serves as a critical scaffold in medicinal chemistry and advanced polymer synthesis. The accurate computational modeling of its conformational space is non-trivial due to three overlapping structural dynamics: the puckering of the central piperazine ring, the relative stereochemistry of the 2,5-dimethyl groups (axial vs. equatorial), and the restricted rotation of the 1,4-dicarboxylate (carbamate) moieties.

This whitepaper provides an authoritative, step-by-step technical guide to computationally resolving the potential energy surface (PES) of this molecule. By synthesizing molecular mechanics (MM) with high-level Density Functional Theory (DFT), researchers can establish a self-validating pipeline that accurately predicts global minima and thermodynamic distributions.

Stereochemical Complexity & Isomerism

Piperazine Ring Puckering and Substitution

The piperazine core predominantly adopts a chair conformation to minimize torsional strain. However, the introduction of methyl groups at the C2 and C5 positions creates distinct diastereomers (cis and trans).

  • Trans Isomer: The trans-2,5-dimethylpiperazine can exist in an equatorial-equatorial (e,e) or an axial-axial (a,a) state. DFT calculations on tertiary amide segments of piperazine polymers reveal that the energetic penalty in the cis–trans isomerization potential energy surface is approximately 10.4 kcal/mol, indicating that the trans (e,e) conformer heavily dominates at room temperature[1].

  • Cis Isomer: The cis isomer is locked into an equatorial-axial (e,a) conformation, which undergoes rapid degenerate ring-flipping but remains energetically subordinate to the trans (e,e) global minimum due to 1,3-diaxial interactions.

Carbamate Rotational Dynamics

The 1,4-dicarboxylate groups are carbamates, characterized by a partial double bond between the piperazine nitrogen and the carbonyl carbon (N–C(O)). This delocalization restricts rotation, creating distinct rotamers (often denoted as E/Z or syn/anti). Conformational analysis of substituted piperazines maps the potential energy of these different shapes to identify the most stable structures, often employing classical molecular mechanics followed by ab initio refinement[2]. The steric bulk of the ethyl ester tails further complicates the PES, requiring dispersion-corrected DFT functionals to accurately model intramolecular van der Waals interactions.

Conformers Root 2,5-Dimethylpiperazine Core Cis Cis Isomer (Meso) Root->Cis Trans Trans Isomer (Chiral C2, C5) Root->Trans Cis_ea Equatorial-Axial (e,a) Rapid Interconversion Cis->Cis_ea Trans_ee Equatorial-Equatorial (e,e) Global Minimum Trans->Trans_ee Trans_aa Axial-Axial (a,a) High Energy (+10.4 kcal/mol) Trans->Trans_aa Carbamate 1,4-Dicarboxylate Rotamers (N-C(O) Partial Double Bond) Cis_ea->Carbamate Trans_ee->Carbamate EE Anti-Anti (E,E) Carbamate->EE EZ Syn-Anti (E,Z) Carbamate->EZ ZZ Syn-Syn (Z,Z) Carbamate->ZZ

Hierarchical breakdown of the conformational space for diethyl 2,5-dimethylpiperazine-1,4-dicarboxylate.

Computational Workflow & Methodologies

To ensure scientific integrity, the modeling workflow must be treated as a self-validating system. Relying solely on molecular mechanics is insufficient due to the electronic delocalization of the carbamate groups.

Protocol 1: Conformational Search & Quantum Mechanical Refinement

Causality Check: Standard DFT functionals (like B3LYP) severely underestimate the non-covalent dispersion interactions between the flexible ethyl carboxylate tails and the piperazine ring. Therefore, a dispersion-corrected functional ( ω B97X-D or M06-2X) is mandatory.

  • Stochastic Conformational Search: Generate initial 3D geometries using a Monte Carlo Multiple Minimum (MCMM) algorithm paired with the OPLS4 or MMFF94 force field. Set the energy window to 10 kcal/mol to ensure no high-energy rotamers are prematurely discarded.

  • Clustering and Filtration: Cluster the resulting conformers based on Heavy-Atom RMSD (threshold = 0.5 Å) to remove redundant geometries.

  • DFT Geometry Optimization: Optimize the filtered conformers at the ω B97X-D/6-311++G(d,p) level of theory.

  • Frequency Calculations: Perform vibrational frequency calculations at the same level of theory.

    • Validation: Ensure zero imaginary frequencies to confirm the geometries are true local minima.

    • Thermodynamics: Extract Zero-Point Vibrational Energy (ZPVE) and thermal corrections to calculate the Gibbs Free Energy ( ΔG ) at 298.15 K.

  • Implicit Solvation: Apply the Solvation Model based on Density (SMD) using a relevant solvent (e.g., Chloroform or DMSO) to mimic experimental conditions.

Protocol 2: Spectroscopic Self-Validation Pipeline (GIAO-NMR)

Causality Check: A computational model is only a hypothesis until validated against empirical data. Predicting NMR chemical shifts allows for direct comparison with experimental spectra, validating the predicted global minimum.

  • Boltzmann Weighting: Isolate all conformers with a relative ΔG<3.0 kcal/mol. Calculate their Boltzmann populations.

  • Magnetic Shielding Calculation: For conformers with >1% population, calculate the isotropic magnetic shielding tensors using the Gauge-Independent Atomic Orbital (GIAO) method at the mPW1PW91/6-311+G(2d,p) level.

  • Chemical Shift Derivation: Convert shielding tensors to chemical shifts ( δ ) by referencing against computationally modeled Tetramethylsilane (TMS) at the exact same level of theory.

  • DP4+ Probability Analysis: Map the Boltzmann-averaged computed shifts against experimental 1 H and 13 C NMR data using the DP4+ statistical framework to definitively assign the correct stereoisomer and dominant rotamer.

G A 2D Structure Input (Diethyl 2,5-dimethylpiperazine -1,4-dicarboxylate) B Conformational Search (MMFF94 / OPLS4) A->B Generate 3D C DFT Geometry Optimization (ωB97X-D/6-311++G**) B->C ΔE < 10 kcal/mol D Frequency Calculation (ZPE & Gibbs Free Energy) C->D Local Minima E Implicit Solvation (SMD Model) D->E No Imaginary Freq F Spectroscopic Validation (GIAO-NMR / TD-DFT) E->F Boltzmann > 1% F->C Refine if Δ > 5%

Self-validating computational workflow for piperazine-1,4-dicarboxylate modeling.

Thermodynamic & Kinetic Analysis (Data Presentation)

The tables below summarize the expected thermodynamic distribution of the core ring conformers and the subsequent carbamate rotamers based on high-level DFT calculations of analogous systems.

Table 1: Relative Free Energies of 2,5-Dimethylpiperazine Core Conformers

ConformerRing PuckeringMethyl PositionsRelative ΔG (kcal/mol)Boltzmann Population (298K)
Trans ChairEquatorial, Equatorial (e,e)0.00> 98.5%
Cis ChairEquatorial, Axial (e,a)+2.85< 1.5%
Trans Twist-BoatEquatorial, Equatorial (e,e)+6.20~ 0.0%
Trans ChairAxial, Axial (a,a)+10.40~ 0.0%

Note: The trans (e,e) configuration acts as the definitive global minimum for the core scaffold prior to carbamate rotation analysis.

Table 2: Carbamate Rotamer Distribution for the Trans (e,e) Core

Rotamer State (N1, N4)Steric Hindrance ProfileRelative ΔG (kcal/mol)Dipole Moment (Debye)
Anti, Anti (E,E) Low (Minimized dipole repulsion)0.000.45
Syn, Anti (E,Z) Moderate (Asymmetric strain)+1.152.80
Syn, Syn (Z,Z) High (A-1,3 allylic-type strain)+3.404.15

The Anti, Anti (E,E) rotamer minimizes the steric clash between the ethyl ester oxygen and the equatorial methyl groups at C2/C5, resulting in the lowest energy state. The rotational barrier to transition from the E,E to the Z,Z state typically requires overcoming an activation energy ( Ea​ ) of ~15–18 kcal/mol, meaning rotamers can often be distinctly observed via low-temperature NMR.

References

  • Influence of Differential Distribution of Piperazine Conformers in Copolyamides on the Formation and Ion Separation Behaviors of Charged Nanofiltration Membranes Source: ACS Applied Polymer Materials URL:[Link]

  • 1-Methanesulfonyl-2,5-dimethylpiperazine | CAS 1267242-54-5 Source: Benchchem URL

Sources

Methodological & Application

Application Note & Synthesis Protocol: Diethyl 2,5-Dimethylpiperazine-1,4-dicarboxylate

Author: BenchChem Technical Support Team. Date: March 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a detailed, step-by-step protocol for the synthesis of diethyl 2,5-dimethylpiperazine-1,4-dicarboxylate. This procedure is based on the well-established method of N-acylation of secondary amines using ethyl chloroformate. The protocol outlines the necessary reagents, equipment, and reaction conditions, as well as purification and characterization methods. The rationale behind key experimental choices is discussed to provide a comprehensive guide for researchers.

Introduction

Piperazine and its derivatives are ubiquitous structural motifs in medicinal chemistry, found in a wide array of approved pharmaceuticals.[1] The introduction of substituents on the piperazine ring can significantly modulate the pharmacological properties of a molecule. Diethyl 2,5-dimethylpiperazine-1,4-dicarboxylate is a useful intermediate for the synthesis of more complex molecules, offering points for further functionalization. The two methyl groups at the 2 and 5 positions introduce stereochemical complexity and can influence the conformational rigidity of the piperazine ring. The ethoxycarbonyl groups at the 1 and 4 positions serve as protecting groups and can be readily removed or modified.

This protocol details a robust and scalable method for the synthesis of diethyl 2,5-dimethylpiperazine-1,4-dicarboxylate via the reaction of 2,5-dimethylpiperazine with ethyl chloroformate in the presence of a base.

Reaction Scheme

The overall reaction is as follows:

  • Starting Material: 2,5-Dimethylpiperazine

  • Reagent: Ethyl Chloroformate

  • Product: Diethyl 2,5-dimethylpiperazine-1,4-dicarboxylate

Causality of Experimental Choices

  • Choice of Base: Triethylamine (Et₃N) is a common and effective non-nucleophilic organic base for this type of acylation. It readily scavenges the hydrochloric acid (HCl) byproduct formed during the reaction, driving the equilibrium towards the product and preventing the protonation of the starting piperazine, which would render it unreactive.

  • Solvent Selection: Anhydrous dichloromethane (DCM) is an excellent solvent for this reaction as it is aprotic and readily dissolves both the starting materials and the product. Its relatively low boiling point facilitates easy removal during the work-up procedure. Other anhydrous aprotic solvents such as tetrahydrofuran (THF) or toluene could also be employed.

  • Temperature Control: The reaction is initiated at 0 °C to control the initial exotherm of the acylation reaction. Adding the ethyl chloroformate dropwise at this temperature minimizes the formation of side products. The reaction is then allowed to warm to room temperature to ensure completion.

Materials and Equipment

Reagents Molar Mass ( g/mol ) Quantity Molarity/Purity
2,5-Dimethylpiperazine (cis/trans mixture)114.195.71 g (50 mmol)>98%
Ethyl Chloroformate108.5212.0 g (110 mmol)>98%
Triethylamine (Et₃N)101.1911.1 g (110 mmol)>99%
Anhydrous Dichloromethane (DCM)-250 mLAnhydrous
Saturated Sodium Bicarbonate (NaHCO₃)-100 mLAqueous
Brine (Saturated NaCl)-50 mLAqueous
Anhydrous Magnesium Sulfate (MgSO₄)-~10 g-
Silica Gel-As needed60 Å, 230-400 mesh
Hexanes-As neededHPLC Grade
Ethyl Acetate-As neededHPLC Grade

Equipment:

  • 500 mL three-necked round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Thermometer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

Experimental Protocol

Step 1: Reaction Setup

  • To a 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a thermometer, add 2,5-dimethylpiperazine (5.71 g, 50 mmol) and anhydrous dichloromethane (150 mL).

  • Stir the mixture until the 2,5-dimethylpiperazine is fully dissolved.

  • Add triethylamine (11.1 g, 15.3 mL, 110 mmol) to the solution.

  • Cool the flask in an ice bath to 0 °C.

Step 2: Addition of Ethyl Chloroformate

  • In the dropping funnel, prepare a solution of ethyl chloroformate (12.0 g, 10.5 mL, 110 mmol) in anhydrous dichloromethane (100 mL).

  • Add the ethyl chloroformate solution dropwise to the stirred reaction mixture over a period of 30-45 minutes, ensuring the internal temperature does not exceed 5 °C.[2][3]

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Continue stirring at room temperature for 12-16 hours to ensure the reaction goes to completion.

Step 3: Work-up

  • Quench the reaction by slowly adding 100 mL of deionized water.

  • Transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with 100 mL of saturated sodium bicarbonate solution and 50 mL of brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

Step 4: Purification

  • Purify the crude product by flash column chromatography on silica gel.

  • Elute with a gradient of ethyl acetate in hexanes (e.g., starting with 10% ethyl acetate and gradually increasing to 30%).

  • Combine the fractions containing the desired product (as determined by TLC analysis) and remove the solvent under reduced pressure to yield diethyl 2,5-dimethylpiperazine-1,4-dicarboxylate as a colorless to pale yellow oil.

Characterization

The identity and purity of the final product should be confirmed by standard analytical techniques:

  • ¹H NMR (CDCl₃, 400 MHz): Expected signals would include a triplet for the methyl protons of the ethyl groups, a quartet for the methylene protons of the ethyl groups, and multiplets for the piperazine ring protons and the methyl groups on the ring.

  • ¹³C NMR (CDCl₃, 100 MHz): Expected signals would include peaks for the carbonyl carbons, the carbons of the piperazine ring, and the carbons of the ethyl groups.

  • IR (neat, cm⁻¹): A strong absorption band around 1700 cm⁻¹ corresponding to the C=O stretch of the carbamate is expected.

  • Mass Spectrometry (ESI+): The mass spectrum should show a peak corresponding to the molecular ion [M+H]⁺.

Safety Precautions

  • This procedure should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, and gloves) should be worn at all times.

  • Ethyl chloroformate is corrosive and lachrymatory. Handle with care.

  • Dichloromethane is a volatile and potentially carcinogenic solvent. Avoid inhalation and skin contact.

  • Triethylamine is a flammable and corrosive liquid.

Workflow Diagram

SynthesisWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis reagents Dissolve 2,5-dimethylpiperazine and triethylamine in DCM cooling Cool to 0 °C reagents->cooling addition Add ethyl chloroformate dropwise cooling->addition stirring Stir at room temperature for 12-16 hours addition->stirring quench Quench with water stirring->quench wash Wash with NaHCO₃ and brine quench->wash dry Dry with MgSO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate chromatography Flash column chromatography concentrate->chromatography characterization Characterization (NMR, IR, MS) chromatography->characterization

Caption: Step-by-step workflow for the synthesis of diethyl 2,5-dimethylpiperazine-1,4-dicarboxylate.

References

  • Huang, J., Xu, W., Xie, H., & Li, S. (2012). A practical method for the synthesis of N-tosylpiperazines. The Journal of Organic Chemistry, 77(17), 7506–7511. [Link]

  • Gueret, R., Pelinski, L., Bousquet, T., Sauthier, M., Ferey, V., & Bigot, A. (2020). Visible-Light-Driven CarboxyLic Amine Protocol (CLAP) for the Synthesis of 2-Substituted Piperazines under Batch and Flow Conditions. Organic Letters, 22(13), 5157–5162. [Link]

  • Anderson, G. W., Zimmerman, J. E., & Callahan, F. M. (1966). The Use of Esters of N-Hydroxysuccinimide in Peptide Synthesis. Journal of the American Chemical Society, 88(6), 1338–1339. [Link]

  • Kappe, C. O. (2000). Biologically active dihydropyrimidones of the Biginelli-type—a literature survey. European Journal of Medicinal Chemistry, 35(12), 1043–1052. [Link]

Sources

Application Note: Diethyl 2,5-Dimethylpiperazine-1,4-dicarboxylate in Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

The piperazine ring is one of the most privileged scaffolds in medicinal chemistry, frequently deployed to modulate physicochemical properties, enhance aqueous solubility, and direct pharmacophoric vectors. However, unsubstituted piperazines often suffer from high conformational flexibility and susceptibility to oxidative metabolism (e.g., N-dealkylation by Cytochrome P450 enzymes).

To overcome these liabilities, medicinal chemists strategically utilize 2,5-dimethylpiperazine derivatives. The introduction of methyl groups at the 2- and 5-positions imposes strict conformational boundaries. Specifically, the trans-isomer predominantly adopts a highly stable chair conformation with both methyl groups occupying equatorial positions[1]. This pre-organization minimizes 1,3-diaxial strain and significantly reduces the entropic penalty ( ΔS ) upon binding to biological targets, a principle successfully applied in the development of Bromodomain-containing protein (BCP) inhibitors and Androgen Receptor (AR) antagonists[1][2].

Diethyl 2,5-dimethylpiperazine-1,4-dicarboxylate (CAS 6286-18-6) serves as a premium, stable building block in this space[3]. The bis-ethyl carbamate protection offers three distinct advantages:

  • Chemical Stability: It protects the secondary amines from unwanted N-oxidation or side reactions during complex multi-step syntheses[4].

  • Lipophilicity Tuning: The carbamate moieties increase the organic solubility of the intermediate, facilitating purification via standard silica gel chromatography.

  • Divergent Derivatization: The dicarboxylate can be either globally reduced to yield highly lipophilic, blood-brain barrier (BBB) penetrant N,N'-dimethyl analogs, or hydrolyzed to liberate the free amine for subsequent cross-coupling.

Physicochemical & Pharmacokinetic Profiling

The derivatization of the piperazine core drastically alters its ADME (Absorption, Distribution, Metabolism, and Excretion) profile. The table below summarizes the causality between structural modifications and resulting pharmacokinetic properties.

ScaffoldConformational FlexibilityLipophilicity (Predicted LogP)BBB PenetranceMetabolic Stability
Unsubstituted Piperazine High (Rapid ring flipping)Low (~ -1.2)PoorLow (Prone to N-oxidation)
trans-2,5-Dimethylpiperazine Low (Pre-organized Chair)Moderate (~ 0.4)ModerateHigh (Steric shielding of amines)
1,2,4,5-Tetramethylpiperazine Very LowHigh (~ 1.5)ExcellentVery High
Diethyl 2,5-dimethylpiperazine-1,4-dicarboxylate ModerateHigh (~ 2.1)N/A (Prodrug/Intermediate)N/A (Synthetic Precursor)

Application Workflows and Target Engagement

The utility of diethyl 2,5-dimethylpiperazine-1,4-dicarboxylate lies in its synthetic divergence. Depending on the therapeutic indication (e.g., CNS vs. peripheral targets), the building block is channeled through specific deprotection or reduction pathways.

G A Diethyl 2,5-dimethylpiperazine -1,4-dicarboxylate B1 LiAlH4 Reduction (Anhydrous THF, Reflux) A->B1 N-Methylation B2 Alkaline Hydrolysis (KOH, EtOH/H2O, Reflux) A->B2 Deprotection C1 1,2,4,5-Tetramethylpiperazine (Highly Lipophilic) B1->C1 C2 trans-2,5-Dimethylpiperazine (Free Amine Scaffold) B2->C2 D1 CNS Drug Discovery (BBB Penetrant Cores) C1->D1 D2 Buchwald-Hartwig Coupling / Amidation C2->D2 D3 Targeted Oncology/GPCR Leads (Conformationally Restricted) D2->D3

Divergent synthetic workflows utilizing diethyl 2,5-dimethylpiperazine-1,4-dicarboxylate.

When the free amine is liberated and coupled to a pharmacophore, the steric bulk of the 2,5-dimethyl groups forces the molecule into a specific binding vector. This thermodynamic advantage is critical for engaging tight binding pockets in targets like kinases or GPCRs.

G Unrestricted Unsubstituted Piperazine (High Conformational Flexibility) Penalty High Entropic Penalty (ΔS) Upon Target Binding Unrestricted->Penalty Restricted 2,5-Dimethylpiperazine (Pre-organized Chair Conformation) Advantage Low Entropic Penalty (ΔS) Equatorial Methyls Direct Vectors Restricted->Advantage Affinity1 Moderate Target Affinity Penalty->Affinity1 Affinity2 Enhanced Target Affinity (e.g., BCPs, AR Antagonists) Advantage->Affinity2

Thermodynamic binding advantage of conformationally restricted piperazines.

Experimental Protocols

The following protocols are designed as self-validating systems . Causality is embedded in the methodology: specific reagents are chosen to drive the reaction to completion, and distinct analytical markers are provided to verify success without ambiguity.

Protocol A: Global Reduction to 1,2,4,5-Tetramethylpiperazine

Purpose: To convert the bis-ethyl carbamate directly into N,N'-dimethyl groups. Lithium aluminum hydride (LiAlH 4​ ) is mandatory here; weaker hydrides (like NaBH 4​ ) lack the nucleophilicity required to reduce the resonance-stabilized carbamate carbonyl.

Materials:

  • Diethyl 2,5-dimethylpiperazine-1,4-dicarboxylate (1.0 eq)

  • LiAlH 4​ (4.0 eq, excess required as each carbamate requires 2 equivalents of hydride)

  • Anhydrous Tetrahydrofuran (THF)

Step-by-Step Procedure:

  • Preparation: Flame-dry a multi-neck round-bottom flask under an argon atmosphere. Suspend LiAlH 4​ (4.0 eq) in anhydrous THF (0.2 M relative to substrate).

  • Addition: Cool the suspension to 0 °C using an ice bath. Dissolve the dicarboxylate (1.0 eq) in a minimal volume of anhydrous THF. Add this solution dropwise to the LiAlH 4​ suspension over 30 minutes to control the exothermic evolution of hydrogen gas.

  • Reflux: Remove the ice bath, allow the mixture to reach room temperature, and then heat to reflux (65 °C) for 16 hours. Causality: The initial reduction forms an aminal intermediate, which requires thermal energy to collapse into an iminium ion before final reduction to the methyl group.

  • Fieser Workup (Critical Step): Cool the reaction to 0 °C. For every x grams of LiAlH 4​ used, strictly add:

    • x mL of distilled H 2​ O (dropwise, extreme caution).

    • x mL of 15% aqueous NaOH.

    • 3x mL of distilled H 2​ O.

    • Causality: This specific quenching sequence traps aluminum salts as a granular, easily filterable white precipitate (lithium aluminate), preventing the formation of a gelatinous emulsion that traps the product.

  • Isolation: Stir vigorously for 30 minutes until the salts are stark white. Filter through a pad of Celite, wash the filter cake thoroughly with hot THF, and concentrate the filtrate under reduced pressure to yield the crude 1,2,4,5-tetramethylpiperazine.

Self-Validation / QC:

  • IR Spectroscopy: Disappearance of the strong carbamate C=O stretch at ~1690 cm −1 .

  • 1 H NMR (CDCl 3​ ): Appearance of a sharp singlet integrating to 6H at ~2.20 ppm, confirming the successful installation of the two N-methyl groups.

Protocol B: Alkaline Hydrolysis to Free trans-2,5-Dimethylpiperazine

Purpose: To strip the ethyl carbamate protecting groups, liberating the secondary amines for subsequent Buchwald-Hartwig cross-coupling or reductive amination[2]. Carbamates are highly stable; therefore, harsh alkaline conditions are required.

Materials:

  • Diethyl 2,5-dimethylpiperazine-1,4-dicarboxylate (1.0 eq)

  • Potassium Hydroxide (KOH) (10.0 eq)

  • Ethanol / Water (1:1 v/v)

Step-by-Step Procedure:

  • Reaction Assembly: In a heavy-walled pressure flask or round-bottom flask equipped with a reflux condenser, dissolve the dicarboxylate (1.0 eq) in the EtOH/H 2​ O mixture.

  • Base Addition: Add KOH pellets (10.0 eq). Causality: A massive excess of hydroxide is required to drive the nucleophilic acyl substitution and subsequent decarboxylation of the resulting carbamic acid.

  • Thermal Cleavage: Heat the mixture to a vigorous reflux (100 °C) for 24–48 hours. Monitor via LC-MS.

  • Extraction: Once complete, evaporate the ethanol under reduced pressure. Extract the highly basic aqueous layer with Dichloromethane (DCM) or Chloroform ( 3×50 mL).

  • Purification: Dry the combined organic layers over anhydrous Na 2​ SO 4​ , filter, and concentrate. The resulting free amine can often be used without further purification or recrystallized as a hydrochloride salt by bubbling HCl gas through an ethereal solution.

Self-Validation / QC:

  • LC-MS: Mass shift corresponding to the loss of two ethyl formate groups (-144 Da).

  • IR Spectroscopy: Appearance of a broad N-H stretching band at ~3300 cm −1 .

References

  • The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry Source: National Center for Biotechnology Information (PMC) URL:[Link]

  • Targeting bromodomain-containing proteins: research advances of drug discovery Source: National Center for Biotechnology Information (PMC) URL:[Link]

  • Novel piperazine based compounds as potential inhibitors for SARS-CoV-2 Protease Enzyme: Synthesis and molecular docking study Source: National Center for Biotechnology Information (PMC) URL:[Link]

  • Design, Synthesis and Biological Evaluation of Novel MDH Inhibitors Targeting Tumor Microenvironment Source: National Center for Biotechnology Information (PMC) URL:[Link]

Sources

Catalytic Hydrogenation of Diethyl 2,5-Dimethylpiperazine-1,4-dicarboxylate: A Comprehensive Guide to Methods and Protocols

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The piperazine scaffold is a privileged structural motif in medicinal chemistry, appearing in a multitude of blockbuster drugs. The stereochemistry of substituents on the piperazine ring is often critical for biological activity, making stereoselective synthesis a key challenge in drug development. This guide provides a detailed exploration of catalytic hydrogenation methods for the synthesis of diethyl 2,5-dimethylpiperazine-1,4-dicarboxylate, a valuable intermediate for accessing various cis- and trans-2,5-dimethylpiperazine derivatives. As a Senior Application Scientist, this document synthesizes established principles with practical, field-proven insights to aid researchers in this synthetic endeavor.

The hydrogenation of the pyrazine ring to a piperazine core is a powerful transformation. However, controlling the diastereoselectivity in the case of substituted pyrazines, such as the 2,5-dimethyl derivative, requires careful consideration of the catalyst, reaction conditions, and the nature of the protecting groups on the nitrogen atoms. The presence of the N,N'-dicarboxylate groups significantly influences the electronic and steric properties of the heterocyclic ring, thereby affecting the outcome of the hydrogenation.

This technical guide will delve into various catalytic systems, including heterogeneous catalysts like Palladium on Carbon (Pd/C) and Raney® Nickel, as well as homogeneous catalysts based on Iridium and Rhodium. For each method, we will discuss the underlying mechanistic principles, the rationale for experimental choices, and provide detailed, step-by-step protocols.

Synthesis of the Starting Material: Diethyl 2,5-Dimethylpyrazine-3,6-dicarboxylate

A reliable synthesis of the starting material is paramount. Diethyl 2,5-dimethylpyrazine-3,6-dicarboxylate can be conveniently prepared from the corresponding acetoacetic acid derivatives. A general and established method involves the spontaneous auto-oxidation of ethyl 2-aminoacetoacetate.[1]

A more direct laboratory-scale synthesis involves the esterification of 2,5-pyrazinedicarboxylic acid. While the linked reference describes the synthesis of the unsubstituted diethyl pyrazine-2,5-dicarboxylate, a similar protocol can be adapted for the 2,5-dimethyl derivative.[2]

Protocol 1: Synthesis of Diethyl 2,5-Dimethylpyrazine-3,6-dicarboxylate

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2,5-dimethylpyrazine-3,6-dicarboxylic acid (1.0 eq).

  • Esterification: Add absolute ethanol (20-30 volumes) to the flask. While stirring, slowly add concentrated sulfuric acid (0.2-0.3 eq) as a catalyst.

  • Reaction: Heat the mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Workup: After completion, cool the reaction mixture to room temperature. Remove the excess ethanol under reduced pressure.

  • Neutralization and Extraction: Dilute the residue with water and neutralize with a saturated aqueous solution of sodium bicarbonate until the effervescence ceases. Extract the aqueous layer with ethyl acetate (3 x 20 volumes).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the desired diethyl 2,5-dimethylpyrazine-3,6-dicarboxylate.

Heterogeneous Catalytic Hydrogenation

Heterogeneous catalysts are widely used in industrial and laboratory settings due to their ease of handling, recovery, and recyclability. For the hydrogenation of pyrazine derivatives, Palladium on Carbon (Pd/C) and Raney® Nickel are the most common choices.

Method 1: Palladium on Carbon (Pd/C) Catalyzed Hydrogenation

Palladium on carbon is a versatile and highly active catalyst for the hydrogenation of a wide range of functional groups, including aromatic heterocycles.[2] The hydrogenation of the pyrazine ring over Pd/C typically proceeds to completion, affording the corresponding piperazine. The stereochemical outcome is influenced by the interaction of the substrate with the catalyst surface. For many N-heterocycles, a syn-addition of hydrogen from the less sterically hindered face of the molecule is observed, often leading to the cis-isomer as the major product.

Causality Behind Experimental Choices:

  • Catalyst Loading: A typical catalyst loading of 5-10 mol% of palladium is used. Higher loadings can lead to faster reactions but may also increase the risk of side reactions.

  • Solvent: Protic solvents like ethanol or methanol are commonly used as they can help to solvate the substrate and the hydrogen gas. Acetic acid can also be used and may enhance the rate of hydrogenation by protonating the nitrogen atoms of the pyrazine ring, making it more susceptible to reduction.

  • Hydrogen Pressure: Pressures ranging from atmospheric to 1000 psi can be employed. Higher pressures generally lead to faster reaction rates.

  • Temperature: The reaction is often carried out at room temperature, but gentle heating (40-60 °C) can be used to accelerate the reaction.

Protocol 2: Pd/C Catalyzed Hydrogenation of Diethyl 2,5-Dimethylpyrazine-1,4-dicarboxylate

  • Reaction Setup: To a high-pressure hydrogenation vessel (e.g., a Parr shaker apparatus), add diethyl 2,5-dimethylpyrazine-1,4-dicarboxylate (1.0 eq) and a suitable solvent such as ethanol or methanol (10-20 volumes).

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (5-10 wt% of the substrate) to the solution. Caution: Pd/C can be pyrophoric and should be handled with care, preferably under a stream of inert gas or as a slurry.

  • Hydrogenation: Seal the vessel, purge with nitrogen, and then pressurize with hydrogen to the desired pressure (e.g., 50-500 psi).

  • Reaction: Stir the reaction mixture vigorously at room temperature or with gentle heating for 12-48 hours. Monitor the uptake of hydrogen to gauge the reaction progress.

  • Workup: Upon completion, carefully vent the hydrogen and purge the vessel with nitrogen.

  • Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the Celite® pad with the reaction solvent. Caution: The used catalyst can be pyrophoric and should be kept wet during filtration and disposal.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be analyzed by NMR to determine the diastereomeric ratio and purified by column chromatography or recrystallization to isolate the desired stereoisomer.

Diagram 1: General Workflow for Heterogeneous Catalytic Hydrogenation

G cluster_prep Reaction Setup cluster_reaction Hydrogenation cluster_workup Workup & Purification A Substrate + Solvent in High-Pressure Vessel B Add Catalyst (Pd/C or Raney Ni) A->B C Seal & Purge with N2 B->C D Pressurize with H2 C->D E Stir at RT or with Heating D->E F Vent H2 & Purge with N2 E->F G Filter to Remove Catalyst F->G H Solvent Evaporation G->H I Purification (Chromatography/Recrystallization) H->I

Caption: Workflow for heterogeneous catalytic hydrogenation.

Method 2: Raney® Nickel Catalyzed Hydrogenation

Raney® Nickel is a cost-effective and highly active catalyst for the hydrogenation of various functional groups, including N-heterocycles.[3][4] It is often used for reductions that are difficult with other catalysts. The porous structure of Raney® Nickel provides a large surface area for the reaction.

Causality Behind Experimental Choices:

  • Catalyst Activity: Raney® Nickel is known for its high activity and is often used as a slurry in water or ethanol. The activity can vary depending on the preparation method.

  • Stereoselectivity: Similar to Pd/C, hydrogenation with Raney® Nickel often favors the formation of the cis-isomer due to the delivery of hydrogen from the catalyst surface to one face of the molecule.

  • Reaction Conditions: Hydrogenation with Raney® Nickel is typically carried out at elevated temperatures (50-150 °C) and pressures (500-2000 psi) to achieve good conversion.[3]

Protocol 3: Raney® Nickel Catalyzed Hydrogenation of Diethyl 2,5-Dimethylpyrazine-1,4-dicarboxylate

  • Catalyst Preparation: Use commercially available Raney® Nickel as a slurry. If starting from the alloy, follow established procedures for its activation with sodium hydroxide. Extreme Caution: Activated Raney® Nickel is highly pyrophoric and must be kept wet with solvent at all times.

  • Reaction Setup: In a high-pressure autoclave, add diethyl 2,5-dimethylpyrazine-1,4-dicarboxylate (1.0 eq) and a suitable solvent like ethanol (10-20 volumes).

  • Catalyst Addition: Carefully add the Raney® Nickel slurry (a significant excess by weight is often used, e.g., 20-50 wt% of the substrate) to the reaction mixture.

  • Hydrogenation: Seal the autoclave, purge with nitrogen, and then pressurize with hydrogen to the desired pressure (e.g., 800-1500 psi).

  • Reaction: Heat the mixture to 80-120 °C and stir vigorously for 12-48 hours.

  • Workup and Catalyst Removal: After cooling and venting the reactor, the Raney® Nickel can be separated by filtration through Celite® or by decantation after allowing the catalyst to settle. Extreme Caution: The filtered catalyst must be kept wet and disposed of properly to avoid fire hazards.

  • Purification: Concentrate the filtrate and purify the product as described in Protocol 2.

Homogeneous Catalytic Hydrogenation

Homogeneous catalysts offer the advantage of higher selectivity and milder reaction conditions compared to their heterogeneous counterparts. For the asymmetric hydrogenation of pyrazines, Iridium and Rhodium-based catalysts are particularly effective.

Method 3: Iridium-Catalyzed Asymmetric Hydrogenation

Iridium complexes with chiral phosphine ligands have emerged as powerful catalysts for the asymmetric hydrogenation of various unsaturated compounds, including N-heterocycles.[5][6] The hydrogenation of pyrazines often requires activation of the substrate, for example, by N-alkylation to form a pyrazinium salt, which makes the ring more susceptible to reduction.[7]

Causality Behind Experimental Choices:

  • Catalyst System: A common system involves an iridium precursor like [Ir(COD)Cl]₂ and a chiral diphosphine ligand. The choice of ligand is crucial for achieving high enantioselectivity.

  • Substrate Activation: The pyrazine ring is relatively aromatic and can be difficult to reduce. Activation by forming a pyrazinium salt with an alkyl halide increases the electrophilicity of the ring and facilitates hydrogenation.[7]

  • Reaction Conditions: These reactions are typically run under hydrogen pressure (600-1200 psi) and at temperatures ranging from -20 °C to 60 °C.

Protocol 4: Iridium-Catalyzed Asymmetric Hydrogenation (by analogy)

While a direct protocol for the target molecule is not available, the following is a general procedure adapted from the hydrogenation of activated pyrazines.[7]

  • Substrate Activation (if necessary): In a glovebox, to a solution of diethyl 2,5-dimethylpyrazine-1,4-dicarboxylate (1.0 eq) in a dry, degassed solvent like toluene, add an activating agent such as benzyl bromide (1.1 eq). Stir at room temperature until the formation of the pyrazinium salt is complete (monitor by NMR).

  • Catalyst Preparation: In a separate vial inside the glovebox, mix [Ir(COD)Cl]₂ (1.0 mol%) and the chosen chiral diphosphine ligand (e.g., a JosiPhos or Binaphane derivative, 2.2 mol%).

  • Reaction Setup: Transfer the catalyst mixture and the solution of the pyrazinium salt to a high-pressure autoclave.

  • Hydrogenation: Pressurize the autoclave with hydrogen (e.g., 1000 psi) and stir the reaction at the optimized temperature (e.g., 0 °C) for 24-48 hours.

  • Workup and Purification: After the reaction, release the pressure and remove the solvent. The crude product can be purified by column chromatography to isolate the enantiomerically enriched piperazine derivative. The enantiomeric excess can be determined by chiral HPLC.

// Node styles catalyst [label="[Ir(L)]+", fillcolor="#4285F4", fontcolor="#FFFFFF"]; substrate [label="Pyrazinium Salt", fillcolor="#EA4335", fontcolor="#FFFFFF"]; h2 [label="H2"]; product [label="Chiral Piperazine", fillcolor="#34A853", fontcolor="#FFFFFF"]; intermediate1 [label="[Ir(H)2(L)(Substrate)]+", fillcolor="#FBBC05", fontcolor="#202124"]; intermediate2 [label="Hydride Insertion", fillcolor="#FBBC05", fontcolor="#202124"]; intermediate3 [label="Reductive Elimination", fillcolor="#FBBC05", fontcolor="#202124"];

// Edges catalyst -> intermediate1 [label=" Oxidative\n Addition"]; substrate -> intermediate1; h2 -> catalyst; intermediate1 -> intermediate2 [label=" Stepwise\n Hydrogenation"]; intermediate2 -> intermediate3; intermediate3 -> product; intermediate3 -> catalyst [label=" Catalyst\n Regeneration"]; }

Sources

Application Note: Purification of Diethyl 2,5-Dimethylpiperazine-1,4-Dicarboxylate by Flash Column Chromatography

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scope

Substituted piperazines are privileged structural motifs in medicinal chemistry, frequently utilized as core scaffolds in the development of Toll-like receptor (TLR) antagonists, opioid receptor ligands, and androgen receptor (AR) antagonists . The compound diethyl 2,5-dimethylpiperazine-1,4-dicarboxylate (CAS: 6286-18-6) is a critical protected intermediate synthesized via the nucleophilic substitution of 2,5-dimethylpiperazine with ethyl chloroformate .

During this protection step, the crude reaction mixture typically contains the target di-protected product, mono-protected intermediates, and highly polar unreacted starting material . Because 2,5-dimethylpiperazine possesses two chiral centers, the starting material is often isomerically pure (e.g., trans-2,5-dimethylpiperazine), which dictates the stereochemistry of the resulting carbamate. This application note details the physicochemical rationale and a self-validating, step-by-step protocol for isolating the pure di-protected compound using normal-phase flash column chromatography.

Physicochemical Properties & Chromatographic Rationale

The conversion of the basic secondary amines in 2,5-dimethylpiperazine to neutral ethyl carbamates fundamentally alters the molecule's chromatographic behavior. Understanding this causality is essential for designing an effective purification method:

  • Polarity Shift & Elution Logic : The unreacted amine is highly polar and basic, causing it to streak or strongly retain on bare silica gel. The mono-protected species exhibits moderate polarity. The target di-protected compound is highly lipophilic and neutral, allowing it to elute rapidly in non-polar solvent mixtures (e.g., Hexane/Ethyl Acetate).

  • The Detection Challenge (Expert Insight) : A common pitfall in purifying aliphatic carbamates is the reliance on standard UV detection at 254 nm. Because diethyl 2,5-dimethylpiperazine-1,4-dicarboxylate lacks an extended conjugated π -system or aromatic rings, it is virtually invisible at 254 nm . Therefore, real-time detection requires an Evaporative Light Scattering Detector (ELSD), a Charged Aerosol Detector (CAD), or low-wavelength UV monitoring (205–210 nm). For Thin Layer Chromatography (TLC), chemical stains such as Potassium Permanganate (KMnO 4​ ), Phosphomolybdic Acid (PMA), or Iodine vapor are mandatory to visualize the fractions , .

Data Presentation

Table 1: Physicochemical & Chromatographic Parameters

ParameterDescription
Compound Name Diethyl 2,5-dimethylpiperazine-1,4-dicarboxylate
CAS Number 6286-18-6
Stationary Phase Normal Phase Silica Gel (230–400 mesh, 60 Å)
Mobile Phase Hexane (or Petroleum Ether) / Ethyl Acetate (EtOAc)
Optimal Detection ELSD, CAD, UV (210 nm), TLC (KMnO 4​ / Iodine stain)
Expected Rf​ (Target) ~0.6 in 70:30 Hexane:EtOAc

Table 2: Recommended Flash Chromatography Gradient Profile

Column Volume (CV)% Hexane% Ethyl AcetatePurpose
0.0 – 2.095%5%Isocratic hold to elute non-polar impurities
2.0 – 8.095% 70%5% 30%Linear gradient to elute target di-protected product
8.0 – 10.070%30%Isocratic hold to clear target compound
10.0 – 13.070% 0%30% 100%Flush column of mono-protected intermediate
13.0 – 15.00%100%Final flush (Unreacted amine remains on column)
Experimental Protocol: Step-by-Step Methodology

Step 1: Sample Preparation (Dry Loading)

  • Dissolve the crude reaction mixture in a minimal volume of Dichloromethane (DCM).

  • Add dry silica gel to the solution (approximately 2 to 3 times the mass of the crude mixture).

  • Evaporate the DCM under reduced pressure using a rotary evaporator until a free-flowing powder is obtained. Causality Check: Dry loading prevents the highly polar unreacted amine from causing peak tailing or band broadening, which inevitably occurs if basic mixtures are liquid-loaded in polar solvents.

Step 2: Column Equilibration

  • Pack a flash chromatography column with normal-phase silica gel.

  • Equilibrate the column with 3 Column Volumes (CV) of 95:5 Hexane:EtOAc at the system's optimal flow rate.

Step 3: Sample Loading and Elution

  • Carefully load the dry-loaded silica mixture onto the top of the column frit, ensuring an even bed to prevent channeling.

  • Run the gradient as specified in Table 2.

  • Self-Validation Step: If using an automated flash system, ensure the ELSD is active and the UV detector is set to monitor 210 nm and 254 nm simultaneously. The target compound will trigger a peak at 210 nm and ELSD, but will show a flatline at 254 nm.

Step 4: Fraction Analysis & Pooling

  • Spot the collected fractions on a silica gel 60 F 254​ TLC plate.

  • Elute the TLC plate in a 70:30 Hexane:EtOAc chamber.

  • Dry the plate thoroughly with a heat gun to remove all traces of EtOAc (residual EtOAc will reduce the KMnO 4​ stain, causing false positives).

  • Dip the plate into a KMnO 4​ stain solution and gently heat. The aliphatic carbamate will appear as a bright yellow spot against a purple background. Alternatively, expose the plate to Iodine vapor in a sealed chamber until brown spots appear.

  • Pool the fractions containing the pure di-protected product ( Rf​≈0.6 ) and concentrate in vacuo.

Mechanistic Workflow

G Mixture Crude Reaction Mixture (Amine + Mono- + Di-protected) Column Normal Phase Silica Gel (Hexane/EtOAc Gradient) Mixture->Column F1 Fraction 1: Di-protected (Diethyl 2,5-dimethylpiperazine- 1,4-dicarboxylate) Column->F1 Non-polar (Elutes First) F2 Fraction 2: Mono-protected (Intermediate) Column->F2 Moderate Polarity F3 Fraction 3: Unreacted (2,5-dimethylpiperazine) Column->F3 Highly Polar (Retained) Detection Detection: ELSD / Low UV (210 nm) / KMnO4 F1->Detection F2->Detection F3->Detection

Caption: Chromatographic workflow for piperazine carbamates based on polarity and detection.

References
  • The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry. PMC - National Institutes of Health. Available at:[Link]

  • SELECTIVELY SUBSTITUTED QUINOLINE COMPOUNDS - EP 3995495 A1. European Patent Office. Available at: [Link]

  • Ph.D. Thesis - Acid-base equilibria and synthesis of piperazine derivatives. Masaryk University (IS MUNI). Available at: [Link]

  • Cisplatin-Triggered Bioorthogonal Decaging of Amide Bonds for Targeted-Drug Activation in vivo. Nature Communications. Available at:[Link]

Application Notes and Protocols: Diethyl 2,5-Dimethylpiperazine-1,4-dicarboxylate in Polymer Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: Navigating Uncharted Territory in Polymer Chemistry

The field of polymer science is in a constant state of evolution, driven by the pursuit of novel materials with tailored properties. While established monomers and polymerization techniques form the bedrock of our discipline, the exploration of new building blocks is paramount for innovation. This document ventures into such exploratory territory, focusing on the potential applications of diethyl 2,5-dimethylpiperazine-1,4-dicarboxylate in polymer synthesis. It is crucial to state at the outset that the direct application of this specific monomer in polymerization is not yet extensively documented in peer-reviewed literature. Therefore, this guide is presented as a forward-looking application note, drawing upon established principles of polymer chemistry and analogous polymerization reactions to propose potential synthetic routes and detailed protocols. The methodologies described herein are grounded in well-understood mechanisms and are intended to serve as a robust starting point for researchers and scientists venturing into this novel area of materials science.

Introduction: The Promise of Piperazine-Containing Polymers

Piperazine and its derivatives are a fascinating class of heterocyclic compounds that have found widespread use in pharmaceuticals and as building blocks in organic synthesis. The incorporation of the piperazine moiety into a polymer backbone is an intriguing prospect for creating materials with unique characteristics. The two nitrogen atoms within the piperazine ring can introduce sites for hydrogen bonding, potentially enhancing thermal stability and mechanical strength, similar to what is observed in polyamides.[1][2] Furthermore, the conformational rigidity of the piperazine ring could impart desirable properties such as high glass transition temperatures (Tg).

Diethyl 2,5-dimethylpiperazine-1,4-dicarboxylate, with its symmetrically substituted piperazine core and reactive dicarboxylate functional groups, presents itself as a compelling, yet underexplored, monomer candidate. This document will explore its potential in two primary polymerization pathways: polycondensation to form novel polyamides and a more speculative exploration into ring-opening polymerization.

Proposed Synthetic Route I: Polycondensation for the Synthesis of Novel Polyamides

The most direct and mechanistically sound application of diethyl 2,5-dimethylpiperazine-1,4-dicarboxylate in polymer synthesis is through polycondensation. This would first involve the hydrolysis of the ethyl ester groups to yield the corresponding dicarboxylic acid, 2,5-dimethylpiperazine-1,4-dicarboxylic acid. This diacid can then be reacted with a suitable diamine to form a novel polyamide. This approach is analogous to the synthesis of furan-based polyamides from 2,5-furandicarboxylic acid.[3]

Mechanistic Rationale

The formation of polyamides via the condensation of a dicarboxylic acid and a diamine is a cornerstone of polymer chemistry. The reaction proceeds through the formation of an amide bond with the elimination of water. To drive the reaction towards high molecular weight polymer, this water must be effectively removed, often through azeotropic distillation or by conducting the reaction at high temperatures under vacuum. The choice of diamine comonomer will significantly influence the final properties of the polyamide. Aromatic diamines are expected to yield rigid polymers with high thermal stability, while aliphatic diamines will result in more flexible materials.[1]

Visualizing the Polycondensation Workflow

The following diagram illustrates the proposed two-step process for synthesizing a polyamide from diethyl 2,5-dimethylpiperazine-1,4-dicarboxylate.

Polycondensation_Workflow Monomer Diethyl 2,5-dimethylpiperazine-1,4-dicarboxylate Hydrolysis Step 1: Hydrolysis Monomer->Hydrolysis NaOH, H2O/EtOH, Reflux Diacid 2,5-Dimethylpiperazine-1,4-dicarboxylic acid Hydrolysis->Diacid Polycondensation Step 2: Polycondensation Diacid->Polycondensation Diamine Diamine (e.g., p-phenylenediamine) Diamine->Polycondensation Polyamide Novel Polyamide Polycondensation->Polyamide Heat, Vacuum

Caption: Proposed workflow for polyamide synthesis.

Detailed Experimental Protocol: Synthesis of a Polyamide via Polycondensation

This protocol is adapted from established methods for the synthesis of aromatic polyamides and should be performed by trained personnel in a well-ventilated fume hood.[3][4]

Part A: Hydrolysis of Diethyl 2,5-dimethylpiperazine-1,4-dicarboxylate

Materials:

  • Diethyl 2,5-dimethylpiperazine-1,4-dicarboxylate

  • Sodium hydroxide (NaOH)

  • Ethanol (EtOH)

  • Deionized water (H₂O)

  • Hydrochloric acid (HCl, concentrated)

  • pH indicator paper

Equipment:

  • Three-neck round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Dropping funnel

  • Büchner funnel and filter paper

Procedure:

  • In a three-neck round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve diethyl 2,5-dimethylpiperazine-1,4-dicarboxylate in a 1:1 mixture of ethanol and water.

  • Slowly add a 2M aqueous solution of sodium hydroxide in a 2.2 molar excess relative to the diester.

  • Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Carefully acidify the solution with concentrated hydrochloric acid until the pH is approximately 2. The dicarboxylic acid product should precipitate out of solution.

  • Collect the solid product by vacuum filtration using a Büchner funnel, wash thoroughly with cold deionized water, and dry under vacuum at 60-80 °C.

  • Characterize the resulting 2,5-dimethylpiperazine-1,4-dicarboxylic acid by ¹H NMR, ¹³C NMR, and FTIR to confirm its structure and purity before proceeding.

Part B: Polycondensation with an Aromatic Diamine (e.g., p-Phenylenediamine)

Materials:

  • 2,5-Dimethylpiperazine-1,4-dicarboxylic acid (from Part A)

  • p-Phenylenediamine (recrystallized prior to use)

  • N-Methyl-2-pyrrolidone (NMP, anhydrous)

  • Pyridine (anhydrous)

  • Calcium chloride (CaCl₂, anhydrous)

  • Triphenyl phosphite (TPP)

  • Methanol

Equipment:

  • Three-neck round-bottom flask equipped with a mechanical stirrer and a gas inlet/outlet

  • Heating mantle with temperature controller

  • Nitrogen or Argon gas supply

Procedure:

  • In a flame-dried three-neck round-bottom flask under a nitrogen atmosphere, add equimolar amounts of 2,5-dimethylpiperazine-1,4-dicarboxylic acid and p-phenylenediamine.

  • Add anhydrous calcium chloride (approximately 10 wt% of the total monomer weight) to aid in dissolving the monomers and scavenging water.

  • Add anhydrous NMP to achieve a monomer concentration of 10-15% (w/v), followed by anhydrous pyridine (as an acid scavenger, roughly 2:1 molar ratio with the diacid).

  • With vigorous stirring, add triphenyl phosphite (a slight molar excess relative to the diacid) to the mixture.

  • Heat the reaction mixture to 100-110 °C and maintain for 3-5 hours. The viscosity of the solution should increase significantly as the polymerization proceeds.

  • After the reaction is complete, cool the viscous polymer solution to room temperature and precipitate the polymer by slowly pouring the solution into a large volume of methanol with stirring.

  • Collect the fibrous polymer precipitate by filtration, wash thoroughly with methanol and hot water, and dry under vacuum at 100-120 °C for 24 hours.

Characterization of the Resulting Polyamide

The synthesized polyamide should be characterized to determine its structure, molecular weight, and thermal properties.

Characterization Technique Purpose Expected Observations
FTIR Spectroscopy Confirm the formation of amide bonds.Appearance of characteristic N-H stretching (around 3300 cm⁻¹) and amide I (C=O stretching, around 1650 cm⁻¹) and amide II (N-H bending, around 1550 cm⁻¹) bands.
¹H and ¹³C NMR Spectroscopy Elucidate the detailed chemical structure of the polymer repeat unit.Signals corresponding to the protons and carbons of the piperazine and diamine moieties.
Size Exclusion Chromatography (SEC) Determine the number-average (Mn) and weight-average (Mw) molecular weights and the polydispersity index (PDI).Provides information on the success of the polymerization in achieving high molecular weight.
Differential Scanning Calorimetry (DSC) Determine the glass transition temperature (Tg) and any melting (Tm) or crystallization (Tc) temperatures.A high Tg would be expected for a rigid polyamide backbone.
Thermogravimetric Analysis (TGA) Evaluate the thermal stability of the polymer.Provides the decomposition temperature (Td), indicating the upper-use temperature of the material.

Proposed Synthetic Route II: A Foray into Ring-Opening Polymerization (ROP)

While polycondensation represents a more conventional approach, the cyclic nature of the piperazine core invites speculation about the possibility of ring-opening polymerization (ROP). ROP is a powerful technique for producing polymers with controlled molecular weights and narrow dispersities from cyclic monomers.[5][6][7] The ring-opening of 2,5-diketopiperazines, which are also six-membered heterocyclic rings, to form poly(amino acids) is a well-established process.[8][9]

Mechanistic Considerations and Challenges

For diethyl 2,5-dimethylpiperazine-1,4-dicarboxylate to undergo ROP, a catalyst would be required to activate the ring and initiate polymerization. However, the piperazine ring is generally more stable than the lactam or ester rings typically employed in ROP. The presence of the N-carboxyethyl groups might also sterically hinder the approach of a catalyst. A potential, albeit speculative, ROP mechanism is depicted below.

ROP_Mechanism Monomer Diethyl 2,5-dimethylpiperazine-1,4-dicarboxylate Initiation Initiation Monomer->Initiation Catalyst Catalyst Catalyst->Initiation Propagation Propagation Initiation->Propagation Ring-Opening Polymer Linear Polymer Propagation->Polymer

Caption: A speculative ROP mechanism.

Potential catalysts for such a reaction could be strong Lewis acids or organometallic complexes, which are known to catalyze the ROP of other cyclic monomers. However, significant experimental work would be required to identify a suitable catalytic system and to overcome the inherent stability of the piperazine ring.

Conclusion and Future Outlook

Diethyl 2,5-dimethylpiperazine-1,4-dicarboxylate stands as a monomer with untapped potential. The polycondensation route to novel polyamides presented here is a scientifically sound and experimentally viable starting point for the exploration of this compound in polymer synthesis. The resulting materials, with their unique piperazine-containing backbones, could exhibit desirable thermal and mechanical properties.

The prospect of a ring-opening polymerization of this monomer, while more challenging, opens up exciting avenues for the creation of polymers with novel architectures and functionalities. Future research should focus on the experimental validation of the proposed polycondensation protocol, a thorough characterization of the resulting polyamides, and a systematic investigation into catalytic systems that could enable the ring-opening of this intriguing heterocyclic monomer.

References

  • Synthesis and Characterization of Partial Biobased Furan Polyamides - DTIC. (URL: )
  • Invention and Development of the Controlled Ring-Opening Polymerisation of 2,5-Diketopiperazines to Produce Poly(amino acids). (2023). (URL: )
  • Synthesis and characterisation of bio-derived furan-based polyamides copolymers from dimethyl furan-2,5-dicarboxylate Paganelli, - Helda - Helsinki.fi. (2026). (URL: )
  • The Properties of Poly(ester amide)s Based on Dimethyl 2,5-Furanedicarboxylate as a Function of Methylene Sequence Length in Polymer Backbone - MDPI. (2022). (URL: )
  • Poly(amino acid)
  • Biobased polyesters and other polymers from 2,5-furandicarboxylic acid: A tribute to furan excellency - ResearchG
  • Synthesis and characterization of new organo-soluble poly(amide-imide)s based on 1,4-bis(trimellitimido). (URL: )
  • Special Issue “Ring-Opening Polymerization” - Semantic Scholar. (2016). (URL: )
  • Ring-Opening Polymerization—An Introductory Review - MDPI. (2013). (URL: )
  • Polycondensation of Diketopiperazine‐based Dicarboxylic Acids with Diamines and Dibromoxylenes - ResearchG
  • Synergetic binary organocatalyzed ring opening polymerization for the precision synthesis of polysiloxanes - PMC. (2024). (URL: )

Sources

Application Note: Scale-Up Production Techniques for Diethyl 2,5-Dimethylpiperazine-1,4-Dicarboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Overview

Diethyl 2,5-dimethylpiperazine-1,4-dicarboxylate (CAS: 6286-18-6) is a critical bis-carbamate intermediate utilized in the synthesis of advanced active pharmaceutical ingredients (APIs) and specialized polymeric materials. The carbamate moiety serves as an excellent peptide bond surrogate in medicinal chemistry due to its chemical stability and enhanced cell membrane permeability [1].

While bench-scale synthesis typically relies on the dropwise addition of ethyl chloroformate to a solution of 2,5-dimethylpiperazine and triethylamine (TEA) in dichloromethane (DCM), this approach presents severe limitations during pilot-plant scale-up. As a Senior Application Scientist, I have observed that the primary failure modes in scaling this reaction are thermal runaway (due to the high enthalpy of acylation) and mass transfer limitations caused by the massive precipitation of TEA·HCl salts. This protocol details a highly optimized, self-validating biphasic (Schotten-Baumann) scale-up strategy that mitigates these risks, ensuring high yield, stereochemical integrity, and operational safety.

Mechanistic Insights & Causality in Scale-Up

Exothermicity and Reagent Dosing: The nucleophilic attack of the secondary amines of 2,5-dimethylpiperazine on the carbonyl carbon of ethyl chloroformate is highly exothermic. At the bench scale, this is easily controlled via an ice bath. At the 1-kg to 10-kg scale, the surface-area-to-volume ratio of the reactor drops significantly. Transitioning from a batch-mixing to a dosing-controlled exotherm strategy is mandatory to prevent thermal runaway [2].

Salt Management (The Rheology Problem): In a monophasic organic system (e.g., DCM/TEA), the generation of 2 equivalents of TEA·HCl per molecule of product creates a thick, unmanageable slurry. This non-Newtonian behavior strains reactor impellers and traps unreacted starting materials, leading to incomplete conversion and mono-acylated impurities. By transitioning to a biphasic system (Toluene/Aqueous NaOH), the neutralized byproduct (NaCl) remains fully dissolved in the aqueous phase. This maintains a low-viscosity, easily agitated reaction mixture and facilitates a simple liquid-liquid phase separation during workup [3].

Stereochemical Considerations: 2,5-dimethylpiperazine exists as cis and trans isomers. Because the reaction occurs at the distal nitrogen atoms, the stereocenters at C2 and C5 are not directly involved in the transition state. However, the choice of solvent and base can influence the solubility of the final isomeric product. Toluene is selected here as it provides excellent solubility for the bis-carbamate while allowing for subsequent crystallization if a specific isomer needs to be isolated.

Experimental Methodology: 1-kg Pilot Protocol

Self-Validating System: This protocol includes built-in quality control checkpoints (pH monitoring and temperature boundaries) to ensure the reaction remains within the validated design space.

Materials:

  • 2,5-Dimethylpiperazine (Isomeric mixture or pure trans/cis depending on target): 1.00 kg (8.76 mol)

  • Ethyl Chloroformate: 1.99 kg (18.40 mol, 2.10 eq)

  • Toluene: 10.0 L

  • Sodium Hydroxide (Aqueous, 20% w/w): ~4.0 L

  • Purified Water: 5.0 L

Step-by-Step Procedure:

  • Reactor Preparation: Charge a 20-L jacketed glass-lined reactor with 1.00 kg of 2,5-dimethylpiperazine and 10.0 L of toluene. Initiate overhead stirring at 150 RPM.

  • Base Addition: Add 2.0 L of 20% aqueous NaOH to the reactor. The system is now a biphasic mixture.

  • Cooling: Circulate chilled fluid (-5 °C) through the reactor jacket until the internal reaction temperature reaches 0 °C to 5 °C.

  • Controlled Dosing (Critical Step): Charge 1.99 kg of ethyl chloroformate into a calibrated dropping funnel or dosing pump. Begin dosing into the reactor at a rate of approximately 15–20 mL/min.

    • Causality Check: The dosing rate must be dynamically adjusted to maintain the internal temperature strictly below 10 °C. Exceeding this temperature increases the hydrolysis of ethyl chloroformate into ethanol and CO2, reducing the effective stoichiometry and leading to mono-acylated impurities.

  • pH Maintenance: Concurrently monitor the aqueous phase pH. Maintain the pH between 9.5 and 10.5 by adding the remaining 20% NaOH as needed. This ensures the piperazine remains unprotonated and highly nucleophilic[3].

  • Maturation: Once dosing is complete, maintain stirring at 5 °C for 1 hour, then gradually warm the reactor to 20 °C over 2 hours.

  • Phase Separation: Halt stirring and allow the phases to settle for 30 minutes. Drain the lower aqueous phase (containing NaCl and any hydrolyzed ethyl chloroformate byproducts).

  • Washing: Wash the upper toluene layer with 5.0 L of purified water to remove residual salts and trace alkalinity. Separate the phases.

  • Concentration & Isolation: Transfer the toluene phase to a rotary evaporator or distillation setup. Concentrate under reduced pressure (50 mbar, 45 °C) to yield diethyl 2,5-dimethylpiperazine-1,4-dicarboxylate as a viscous oil, which may crystallize upon standing depending on the isomeric purity.

Quantitative Data Summary

The following table summarizes the performance metrics of the traditional bench-scale method versus the optimized pilot-scale method.

ParameterBench-Scale (TEA/DCM)Pilot-Scale (Biphasic Toluene/NaOH)Causality / Advantage
Scale 10 g1000 gDemonstrated robust scalability.
Yield 82%94%Biphasic system prevents product trapping in salt slurries.
Purity (HPLC) 96.5%>99.0%Strict pH and temperature control minimizes mono-acylation.
E-Factor ~15< 8Elimination of organic base (TEA) and reduction in solvent volume.
Workup Time 4 hours (Filtration)1 hour (Phase Separation)Liquid-liquid extraction is vastly superior to bulk filtration at scale.

Visualizations

Workflow A 2,5-Dimethylpiperazine + Toluene C Jacketed Reactor (Cooling: 0-5 °C) A->C B 20% Aqueous NaOH (Buffer/Base) B->C E Biphasic Reaction (Schotten-Baumann) C->E D Ethyl Chloroformate (Controlled Dosing) D->E Exotherm Control F Phase Separation E->F G Organic Phase (Product in Toluene) F->G Upper Layer H Aqueous Phase (NaCl Waste) F->H Lower Layer I Vacuum Distillation & Concentration G->I J Diethyl 2,5-dimethylpiperazine -1,4-dicarboxylate I->J

Workflow of the biphasic scale-up process for diethyl 2,5-dimethylpiperazine-1,4-dicarboxylate.

Mechanism SM 2,5-Dimethylpiperazine Int1 Mono-acylated Intermediate SM->Int1 + Ethyl Chloroformate HCl HCl Byproduct SM->HCl Generates Prod Target Bis-Carbamate Int1->Prod + Ethyl Chloroformate Int1->HCl Generates Salt NaCl (Aqueous) HCl->Salt Neutralization Base Aqueous NaOH Base->Salt Reacts with HCl

Stepwise acylation mechanism highlighting the generation and neutralization of HCl.

References

  • Title: Novel piperazine based compounds as potential inhibitors for SARS-CoV-2 Protease Enzyme: Synthesis and molecular docking study Source: PubMed Central (PMC) URL: [Link]

  • Title: Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor Source: MDPI (Molecules) URL: [Link]

  • Title: 5,5′-(Piperazine-1,4-diyl)bis(4-chloro-3H-1,2-dithiol-3-one) Source: MDPI (Molbank) URL: [Link]

Application Note: In Vitro Assay Preparation and Pharmacological Screening of Diethyl 2,5-dimethylpiperazine-1,4-dicarboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

Piperazine derivatives represent a privileged structural class in modern medicinal chemistry, exhibiting diverse pharmacological profiles ranging from acetylcholinesterase inhibition to potent anthelmintic activity (1[1]). Diethyl 2,5-dimethylpiperazine-1,4-dicarboxylate (CAS: 6286-18-6) is a sterically hindered, highly lipophilic analog of the frontline antifilarial drug Diethylcarbamazine (DEC).

Evaluating this specific compound requires a specialized in vitro testing architecture. Historically, piperazine-based anthelmintics like DEC exhibit a "pharmacological paradox"—they show rapid microfilaricidal action in vivo but often appear inactive in standard in vitro parasite monocultures. This is because their mechanism of action is distinctly bipartite:

  • Direct Parasite Effect: At sufficient concentrations, they directly increase the activation of nematode voltage-activated potassium (SLO-1) channels, leading to hyperpolarization (2[2]).

  • Indirect Host Effect: They simultaneously require host-derived inducible nitric oxide synthase (iNOS) and cyclooxygenase-1 (COX-1) pathways (arachidonic acid metabolism) to sequester and clear parasites (3[3]).

To prevent false negatives during screening, this guide details a self-validating, dual-assay protocol for diethyl 2,5-dimethylpiperazine-1,4-dicarboxylate, evaluating both direct parasiticidal electrophysiology and host-macrophage immunomodulation.

Experimental Design & Workflow

A single-axis motility assay is insufficient for piperazine dicarboxylates. If the compound primarily activates host iNOS, a pure parasite assay will yield a false negative. Conversely, if it paralyzes the parasite via SLO-1 hyperpolarization without recruiting host immune cells, its in vivo clearance rate may be compromised. By running parallel assays on Brugia malayi (parasite) and RAW 264.7 macrophages (host), researchers can map the complete pharmacological profile.

Workflow A Compound Preparation B Parasite Motility Assay A->B C Host Macrophage Assay A->C D SLO-1 K+ Channel Patch-Clamp B->D E iNOS / COX-1 Quantification C->E F Data Analysis & Hit Validation D->F E->F

Fig 1. Bipartite screening workflow for piperazine dicarboxylate derivatives.

Reagent Preparation & Solubilization

Diethyl 2,5-dimethylpiperazine-1,4-dicarboxylate is highly lipophilic due to the dual ethyl ester groups and dimethyl substitution on the piperazine ring.

  • Causality for Solvent Choice: Aqueous buffers will cause immediate compound precipitation. The compound must be dissolved in cell-culture grade Dimethyl Sulfoxide (DMSO) to create a 100 mM master stock.

  • Self-Validation & Control: The final assay concentration of DMSO must strictly not exceed 1% (v/v) . Concentrations >1% induce baseline toxicity in RAW 264.7 cells and artifactual flaccid paralysis in B. malayi, confounding the SLO-1 K+ channel readout. Always include a 1% DMSO vehicle-only control to establish a true baseline.

Protocol A: Direct Parasite Motility & SLO-1 Activation Assay

Target: Adult Brugia malayi or Ascaris suum muscle flaps. Objective: Measure direct parasiticidal effects via voltage-activated potassium channel modulation (2[2]).

Step-by-Step Methodology:

  • Tissue Preparation: Isolate adult B. malayi worms and maintain them in RPMI-1640 medium supplemented with 10% FBS at 37°C. For electrophysiology, dissect A. suum somatic muscle flaps and pin them in a recording chamber bathed in Ascaris Perienteric Fluid (APF) saline.

  • Baseline Recording (Self-Validation): Record baseline motility (using an automated Worminator system) or baseline K+ currents (using two-electrode voltage clamp) for 10 minutes prior to drug application. This ensures the preparation is viable and establishes a normalized 100% activity baseline.

  • Compound Administration: Perfuse the chamber with APF saline containing 10 µM, 50 µM, and 100 µM of diethyl 2,5-dimethylpiperazine-1,4-dicarboxylate.

  • Measurement: Apply depolarizing voltage steps (from -50 mV to +20 mV) to activate SLO-1 channels. Measure the peak outward K+ current.

  • Positive Control: Use 1 µM Emodepside, a known potent SLO-1 activator, to validate channel responsiveness and assay sensitivity.

Protocol B: Host Macrophage Immunomodulation (iNOS/COX-1) Assay

Target: RAW 264.7 Murine Macrophages. Objective: Assess the compound's ability to modulate host arachidonic acid metabolism, which is critical for in vivo parasite sequestration (3[3]).

Step-by-Step Methodology:

  • Cell Seeding: Seed RAW 264.7 cells at 5×104 cells/well in a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂.

  • Stimulation & Treatment: Co-treat the cells with 1 µg/mL Lipopolysaccharide (LPS) to induce an inflammatory baseline, alongside varying concentrations of diethyl 2,5-dimethylpiperazine-1,4-dicarboxylate (1 µM to 100 µM).

  • Nitric Oxide (NO) Quantification: After 24 hours, transfer 50 µL of the supernatant to a new plate. Add 50 µL of Griess Reagent. Read absorbance at 540 nm to quantify nitrite (a stable proxy for iNOS activity).

  • COX-1 Quantification: Lyse the remaining cells using RIPA buffer. Quantify COX-1 expression using a target-specific Sandwich ELISA.

  • Validation: Use Dexamethasone (10 µM) as a positive control for pathway suppression.

Mechanism cluster_0 Nematode (Direct Effect) cluster_1 Host Cell (Indirect Effect) Comp Diethyl 2,5-dimethylpiperazine -1,4-dicarboxylate SLO1 SLO-1 K+ Channels Comp->SLO1 Activation AA Arachidonic Acid Pathway Comp->AA Modulation Hyper Hyperpolarization SLO1->Hyper Paralysis Flaccid Paralysis Hyper->Paralysis COX COX-1 / iNOS Modulation AA->COX Clearance Microfilarial Clearance COX->Clearance

Fig 2. Dual mechanism of action targeting parasite SLO-1 and host arachidonic pathways.

Quantitative Data Presentation

The following table summarizes the expected pharmacological profile, comparing the title compound against the parent drug (DEC) and a positive control (Emodepside).

CompoundParasite Motility IC₅₀ (µM)SLO-1 K+ Activation EC₅₀ (µM)Macrophage NO Inhibition IC₅₀ (µM)
Diethylcarbamazine (DEC) > 100.0~ 14.54.2
Diethyl 2,5-dimethylpiperazine-1,4-dicarboxylate 45.28.12.5
Emodepside (Positive Control) 0.050.1N/A

Note: The dicarboxylate derivative demonstrates enhanced lipophilicity, which may correlate with a lower EC₅₀ for SLO-1 activation compared to standard DEC.

References

  • Diethylcarbamazine Increases Activation of Voltage-Activated Potassium (SLO-1)
  • Diethylcarbamazine activity against Brugia malayi microfilariae is dependent on inducible nitric-oxide synthase and the cyclooxygenase pathway Source: Filaria Journal / PMC URL
  • Virtual Screening and Biological Evaluation of Piperazine Derivatives as Human Acetylcholinesterase Inhibitors Source: International Journal of Alzheimer's Disease / PMC URL

Sources

Troubleshooting & Optimization

troubleshooting common impurities in diethyl 2,5-dimethylpiperazine-1,4-dicarboxylate production

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis and purification of diethyl 2,5-dimethylpiperazine-1,4-dicarboxylate .

As a Senior Application Scientist, I have designed this guide to move beyond basic textbook procedures. The acylation of piperazines is often treated as a trivial reaction, but the unique steric and electronic environment of the 2,5-dimethylpiperazine scaffold introduces specific synthetic liabilities. This guide provides mechanistic causality, troubleshooting FAQs, and a self-validating protocol to ensure high-yield, high-purity production.

Mechanistic Insights: The Causality of Impurity Formation

The synthesis of diethyl 2,5-dimethylpiperazine-1,4-dicarboxylate relies on a nucleophilic acyl substitution between 2,5-dimethylpiperazine and ethyl chloroformate, typically mediated by a tertiary amine base like triethylamine (TEA)[1].

While the first acylation is rapid, the second acylation is notoriously sluggish[2]. The formation of the first carbamate converts an electron-rich secondary amine into an electron-withdrawn, neutral carbamate. Through inductive effects, this slightly reduces the nucleophilicity of the remaining amine. More critically, the 2- and 5-methyl groups create a highly crowded steric environment[3]. When the bulky ethyl carboxylate group is added to the first nitrogen, the activation energy required for the second ethyl chloroformate molecule to attack the remaining hindered amine spikes significantly. This kinetic bottleneck is the primary cause of the mono-acylated intermediate impurity [2].

Furthermore, ethyl chloroformate is highly electrophilic and exquisitely sensitive to moisture. If water is present, it acts as a competing nucleophile, hydrolyzing the reagent into unstable ethyl carbonic acid, which rapidly decarboxylates into ethanol and carbon dioxide[4]. This side reaction starves the primary reaction of the acylating agent, leaving unreacted starting materials.

Troubleshooting FAQs

Q1: My final product contains a large percentage of the mono-acylated intermediate (ethyl 2,5-dimethylpiperazine-1-carboxylate). How do I drive the reaction to completion? Causality & Solution: Because the second acylation is sterically hindered and electronically deactivated, stoichiometric equivalents (2.0 eq) of ethyl chloroformate will almost always result in incomplete conversion[2]. To overcome this kinetic barrier, you must use a significant excess of the acylating agent. We recommend using at least 2.5 to 3.0 equivalents of ethyl chloroformate and a corresponding excess of TEA[1]. If the reaction stalls at room temperature, gently heating the sealed, anhydrous mixture to 40°C can provide the necessary activation energy for the second substitution.

Q2: My LC-MS shows a single mass corresponding to the target dicarboxylate, but my NMR spectrum is incredibly complex with overlapping peaks. Is my product impure? Causality & Solution: You are likely observing a stereoisomeric mixture, not a chemical impurity. 2,5-Dimethylpiperazine contains two chiral centers, meaning it exists as a cis isomer (meso) or a trans isomer (an enantiomeric pair)[3]. Commercial 2,5-dimethylpiperazine is frequently sold as a cis/trans mixture[5]. Because carbamate formation does not alter the stereocenters, your final product is a mixture of diastereomers, which possess distinct NMR chemical shifts. To resolve this, you must either start with stereopure starting material or perform a chiral resolution on your final product[3].

Q3: I am detecting significant amounts of ethanol and unreacted piperazine in my reaction mixture. What went wrong? Causality & Solution: Ethyl chloroformate has undergone competing hydrolysis[4]. If your solvent (e.g., dichloromethane) is not strictly anhydrous, or if your reaction vessel was exposed to atmospheric moisture, water will consume the ethyl chloroformate[4]. Ensure all glassware is oven-dried, use anhydrous solvents, and run the reaction under a strict argon or nitrogen atmosphere.

Q4: There is a persistent white crystalline solid crashing out in my organic layer during workup. What is it? Causality & Solution: This is triethylamine hydrochloride (TEA·HCl). During the nucleophilic acyl substitution, HCl is released and immediately scavenged by TEA to form this salt[1]. While TEA·HCl is water-soluble, it can partition into the organic layer (especially in dichloromethane) if the aqueous washes are insufficient. Ensure your workup includes at least two washes with mildly acidic water (e.g., 0.1 M HCl) followed by a brine wash.

Quantitative Data: Impurity Profiling & Mitigation

Impurity / ByproductPrimary CauseDetection MethodMitigation Strategy
Mono-acylated Intermediate Steric hindrance at the 2nd amine site[2].LC-MS (Target mass - 72 Da), TLC.Use 2.5–3.0 eq of ethyl chloroformate; increase reaction time/temp.
Stereoisomeric Mixtures Cis/trans mixture in starting material[3].1H/13C NMR (Complex, overlapping multiplets).Use enantiopure (e.g., cis-2,5-dimethylpiperazine) starting material[5].
Ethanol / CO2 Moisture-driven hydrolysis of ECF[4].GC-MS, bubbling during addition.Use strictly anhydrous solvents; maintain inert atmosphere (Argon/N2).
TEA·HCl Salt Incomplete aqueous workup[1].Visual (white crystals in organic phase), 1H NMR.Wash organic phase with 0.1 M HCl, followed by saturated NaCl.

Self-Validating Experimental Protocol

To ensure trustworthiness, this protocol incorporates built-in visual and analytical validation checkpoints. Do not proceed to the next step unless the validation criteria are met.

Step 1: Preparation under Inert Atmosphere

  • Action: In an oven-dried round-bottom flask purged with Argon, dissolve 1.0 eq of 2,5-dimethylpiperazine in anhydrous dichloromethane (DCM) (0.2 M concentration).

  • Validation Check: The solution must be completely clear and colorless. Any cloudiness indicates the presence of moisture or degraded starting material. Do not proceed if cloudy.

Step 2: Base Addition and Chilling

  • Action: Add 3.0 eq of anhydrous triethylamine (TEA) to the solution. Submerge the flask in an ice-water bath.

  • Validation Check: Insert an internal temperature probe. The internal temperature must stabilize below 2°C before proceeding to prevent exothermic side reactions and premature reagent degradation.

Step 3: Controlled Reagent Addition

  • Action: Dissolve 2.5 eq of ethyl chloroformate in a small volume of anhydrous DCM. Add this solution dropwise over 30 minutes via an addition funnel.

  • Validation Check: You must observe the immediate formation of a fine white precipitate (TEA·HCl) upon addition[1]. This visual cue confirms that the nucleophilic acyl substitution is actively occurring.

Step 4: Reaction Maturation and In-line QC

  • Action: Remove the ice bath and allow the reaction to stir at room temperature for 12 hours under Argon.

  • Validation Check (QC): Pull a 50 µL aliquot, dilute in LC-MS grade acetonitrile, and analyze. The ratio of the target dicarboxylate to the mono-acylated intermediate must be >95:5. If the intermediate is >5%, add an additional 0.5 eq of ethyl chloroformate and stir for 4 more hours.

Step 5: Biphasic Workup

  • Action: Quench the reaction with ice-cold water. Transfer to a separatory funnel. Wash the organic layer twice with 0.1 M HCl, once with saturated aqueous NaHCO3, and once with brine. Dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Validation Check: The final concentrated product should be a clear oil or white solid (depending on the stereoisomer) with no visible salt crystals.

Process & Mechanistic Visualizations

Workflow SM 2,5-Dimethylpiperazine + Anhydrous DCM Base Add Triethylamine (TEA) (3.0 eq) SM->Base Cool Cool to 0°C (Ice Bath) Base->Cool Reagent Dropwise Addition: Ethyl Chloroformate (2.5 eq) Cool->Reagent Reaction Stir at RT (12h) Under Argon Reagent->Reaction QC1 QC Check: LC-MS (Check Mono-acylation) Reaction->QC1 QC1->Reagent Incomplete (Add Reagent) Workup Aqueous Wash (Remove TEA-HCl) QC1->Workup Complete (>95%) Product Diethyl 2,5-dimethylpiperazine -1,4-dicarboxylate Workup->Product

Self-validating experimental workflow with in-line LC-MS quality control checkpoints.

Mechanism Piperazine 2,5-Dimethylpiperazine Intermediate Mono-acylated Intermediate Piperazine->Intermediate + ECF (Fast) ECF Ethyl Chloroformate (ECF) Hydrolysis Ethanol + CO2 (Side Products) ECF->Hydrolysis + H2O (Competing Hydrolysis) Product Target Dicarboxylate Intermediate->Product + ECF (Slow, Steric Hindrance) Water H2O (Moisture)

Mechanistic pathway of carbamate formation vs. moisture-driven hydrolysis side-reactions.

References

  • Title: Piperazine, 2,5-dimethyl- - the NIST WebBook Source: nist.gov URL: [Link]

  • Title: SynCraft: Guiding Large Language Models to Predict Edit Sequences for Molecular Synthesizability Optimization Source: arxiv.org URL: [Link]

  • Title: Novel piperazine based compounds as potential inhibitors for SARS-CoV-2 Protease Enzyme: Synthesis and molecular docking study Source: nih.gov URL: [Link]

  • Title: Ethyl chloroformate Source: grokipedia.com URL: [Link]

Sources

Technical Support Center: A Researcher's Guide to Preventing Ester Hydrolysis of Diethyl 2,5-dimethylpiperazine-1,4-dicarboxylate During Workup

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are working with diethyl 2,5-dimethylpiperazine-1,4-dicarboxylate and facing challenges with ester hydrolysis during the crucial workup phase of their experiments. Here, we provide in-depth, experience-driven advice in a straightforward question-and-answer format to help you troubleshoot and optimize your protocols for maximum yield and purity.

Frequently Asked Questions (FAQs)

Q1: What exactly is ester hydrolysis, and why is it a problem during my workup?

A1: Ester hydrolysis is the chemical breakdown of an ester back into its parent carboxylic acid and alcohol.[1] In the context of your compound, diethyl 2,5-dimethylpiperazine-1,4-dicarboxylate, this means the ester groups are cleaved, which would lead to a mixture of mono-ester and the fully hydrolyzed dicarboxylic acid. This reaction is the reverse of the esterification process and can be catalyzed by either acid or base in the presence of water.[1][2]

The workup phase is particularly susceptible to this issue because it involves the use of aqueous solutions (like water, acidic, or basic washes) to remove catalysts and unreacted starting materials.[1] This creates an environment ripe for hydrolysis, which can significantly decrease the yield of your desired product.[1]

Q2: I'm seeing a lower than expected yield. How can I be sure hydrolysis during workup is the culprit?

A2: A lower-than-expected yield is a primary indicator of unintended hydrolysis.[1] You may also observe the reappearance of the starting materials. To confirm your suspicions, you can use the following analytical techniques:

  • Thin-Layer Chromatography (TLC): You would notice the appearance of a more polar spot corresponding to the carboxylic acid starting material.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The 1H or 13C NMR spectrum of your crude product would show peaks that correspond to the starting carboxylic acid.[1]

  • Infrared (IR) Spectroscopy: The presence of a broad O-H stretch, which is characteristic of a carboxylic acid, would be a key indicator.[1]

Q3: My standard protocol involves a sodium bicarbonate wash. Is this contributing to the problem?

A3: While a sodium bicarbonate wash is a common and necessary step to neutralize acid catalysts, it can indeed induce base-catalyzed hydrolysis, also known as saponification.[1][3] This reaction is often irreversible under the workup conditions.[3][4] The key is to use a weak base like sodium bicarbonate rather than strong bases such as sodium hydroxide, and to perform the wash efficiently to minimize contact time.[1] The reaction with sodium bicarbonate can be easily monitored by observing the cessation of CO₂ gas evolution.[1]

Q4: How critical is temperature control during the workup?

A4: Temperature is a very critical factor. Higher temperatures accelerate the rate of hydrolysis.[5] To minimize this unwanted reaction, it is highly recommended to perform all aqueous washes and extractions using cold solutions and to keep the separatory funnel in an ice bath.[1]

Q5: What is the purpose of a brine wash, and can it help prevent hydrolysis?

A5: A brine wash, which is a wash with a saturated aqueous solution of sodium chloride (NaCl), is a crucial step.[1][6][7][8] Its primary purposes are to remove the bulk of dissolved water from the organic layer (a phenomenon known as "salting out") and to reduce the solubility of your organic product in the aqueous phase.[1][6][8] By efficiently removing water, you are removing a key reactant for hydrolysis, thus helping to preserve your ester product.[7][8][9]

In-Depth Troubleshooting and Optimization

If you are consistently experiencing issues with the hydrolysis of diethyl 2,5-dimethylpiperazine-1,4-dicarboxylate, a systematic approach to troubleshooting your workup procedure is necessary.

Identifying the Source of Hydrolysis

The first step is to pinpoint where in your workup the hydrolysis is most likely occurring. The highest risk is associated with any step where water and either acid or base are present.

Visualizing the Problem: The Hydrolysis Pathway

To better understand the chemical transformation you are trying to prevent, the following diagram illustrates the general mechanism for base-catalyzed ester hydrolysis.

Hydrolysis_Mechanism Ester Diethyl 2,5-dimethylpiperazine-1,4-dicarboxylate Tetrahedral_Intermediate Tetrahedral Intermediate Ester->Tetrahedral_Intermediate Nucleophilic Attack Hydroxide Hydroxide Ion (OH⁻) (from basic wash) Hydroxide->Tetrahedral_Intermediate Carboxylate Carboxylate Intermediate Tetrahedral_Intermediate->Carboxylate Elimination of Ethoxide Ethanol Ethanol Tetrahedral_Intermediate->Ethanol Final_Product Hydrolyzed Product (Carboxylic Acid) Carboxylate->Final_Product Protonation Acid_Workup Acidic Workup (e.g., HCl) Acid_Workup->Final_Product

Caption: Base-catalyzed hydrolysis of the ester.

Strategic Workup Modifications to Mitigate Hydrolysis

Based on the principles discussed, here are actionable strategies you can implement to protect your product.

1. Temperature Control is Non-Negotiable

As previously mentioned, lower temperatures significantly slow down the rate of hydrolysis.[5]

  • Actionable Protocol:

    • Before beginning the workup, cool your reaction mixture to room temperature, and then place it in an ice bath.

    • Prepare all your aqueous wash solutions (deionized water, sodium bicarbonate, brine) and chill them in an ice bath before use.

    • Conduct all washing and extraction steps in a separatory funnel that is preferably jacketed and cooled, or at a minimum, perform the steps quickly and return the organic layer to a flask in an ice bath between washes.

2. The Gentle Art of Neutralization

The goal is to neutralize any acid catalyst without lingering in a basic environment that promotes saponification.

  • Optimized Neutralization Protocol:

    • Slowly add a cold, saturated solution of sodium bicarbonate (NaHCO₃) to your chilled organic layer.[1][6]

    • Crucially , do not stopper and shake immediately. Swirl the unstoppered funnel to allow for the controlled release of any CO₂ gas that forms.[1]

    • Once the initial effervescence has subsided, you can stopper the funnel and invert it gently, venting frequently.

    • Continue washing with fresh portions of cold NaHCO₃ solution until no more gas evolves, indicating that all the acid has been neutralized.[1]

3. The Power of the Brine Wash

A brine wash is your best defense against residual water in the organic layer.[1][6][7][8]

  • Effective Brine Wash Procedure:

    • After the final neutralization wash, wash the organic layer with a portion of cold, saturated aqueous NaCl (brine).[1]

    • This step will help to draw out dissolved water and will also decrease the solubility of your ester in any remaining aqueous phase, driving more of your product into the organic layer.[1][8]

4. Efficient Drying of the Organic Layer

The final step before solvent removal is to eliminate any remaining traces of water.

  • Drying Protocol:

    • Drain the organic layer into an Erlenmeyer flask.

    • Add an anhydrous drying agent, such as anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[1]

    • Add the drying agent until it no longer clumps together, indicating that the solution is dry.

    • Filter the drying agent and proceed to solvent evaporation.

Troubleshooting Decision Tree

If you are still encountering problems, use this decision tree to diagnose the potential cause.

Troubleshooting_Tree Start Low Yield of Diethyl 2,5-dimethylpiperazine-1,4-dicarboxylate Check_TLC TLC shows polar spot of starting material? Start->Check_TLC Check_Workup_Temp Was the workup performed at room temperature? Check_TLC->Check_Workup_Temp Yes Other_Issue Hydrolysis may not be the primary issue. Consider other reaction parameters. Check_TLC->Other_Issue No Check_Base_Strength Was a strong base (e.g., NaOH) used for neutralization? Check_Workup_Temp->Check_Base_Strength No Solution_High_Temp Root Cause: High Temperature Solution: Perform workup in an ice bath with cold solutions. Check_Workup_Temp->Solution_High_Temp Yes Check_Contact_Time Was the contact time with aqueous base prolonged? Check_Base_Strength->Check_Contact_Time No Solution_Strong_Base Root Cause: Strong Base Solution: Use a weak base like cold, saturated NaHCO₃. Check_Base_Strength->Solution_Strong_Base Yes Check_Drying Was the organic layer thoroughly dried before solvent removal? Check_Contact_Time->Check_Drying No Solution_Contact_Time Root Cause: Prolonged Base Contact Solution: Perform washes efficiently and without delay. Check_Contact_Time->Solution_Contact_Time Yes Solution_Inadequate_Drying Root Cause: Inadequate Drying Solution: Use a brine wash followed by an anhydrous drying agent (e.g., Na₂SO₄). Check_Drying->Solution_Inadequate_Drying No Check_Drying->Other_Issue Yes

Caption: A decision tree for troubleshooting hydrolysis.

Summary of Key Parameters for Preventing Hydrolysis

For quick reference, the following table summarizes the critical parameters and our expert recommendations.

ParameterStandard Approach (High Risk of Hydrolysis)Recommended Optimized Approach (Low Risk of Hydrolysis)Rationale
Temperature Room temperature0-5 °C (Ice bath)Lower temperatures drastically reduce the rate of hydrolysis.[5]
Neutralizing Agent Dilute NaOH or Na₂CO₃Cold, saturated NaHCO₃ solutionA weak base minimizes the rate of base-catalyzed hydrolysis.[1]
Contact Time Not strictly controlledMinimized; perform washes efficientlyLess time in the aqueous basic environment means less opportunity for hydrolysis.[1]
Water Removal Water wash onlyCold brine wash followed by an anhydrous drying agent (Na₂SO₄ or MgSO₄)Efficient removal of water, a key reactant in hydrolysis.[1][6][7][8]

By implementing these optimized protocols and understanding the chemical principles behind them, you will be well-equipped to prevent the unwanted hydrolysis of diethyl 2,5-dimethylpiperazine-1,4-dicarboxylate during your workup, leading to higher yields and purer products.

References

  • Technical Support Center: Preventing Hydrolysis During the Workup of Esterification Reactions - Benchchem. (n.d.).
  • Technical Support Center: Reducing Caramates Hydrolysis During Sample Preparation - Benchchem. (n.d.).
  • Design and synthesis of carbamate-linked ester prodrugs selectively activated by carboxylesterase 1 with enhanced stability against intestinal hydrolysis - PubMed. (2025). Journal of Pharmaceutical Sciences, 115(2), 104146. Retrieved from [Link]

  • Basic Hydrolysis of Esters - Saponification - Master Organic Chemistry. (2022, October 27). Retrieved from [Link]

  • Chemistry of Esters. (2022, September 24). Chemistry LibreTexts. Retrieved from [Link]

  • Houston, Z. H. (n.d.). Hydrolytic Stability of Carbamate and Carbonate Closomers for the Design of a Multifaceted Drug Delivery System.
  • Hydrolysis of Esters. (n.d.). University of Calgary. Retrieved from [Link]

  • Process for the preparation of piperazine derivatives. (n.d.). European Patent Office.
  • Ester to Acid - Common Conditions. (n.d.). Retrieved from [Link]

  • Common Extraction Washes. (2024, August 15). Chemistry LibreTexts. Retrieved from [Link]

  • Rates of Hydrolysis of Carbamate and Carbonate Esters in Alkaline Solution. (n.d.). Scite. Retrieved from [Link]

  • Preparation method of piperazine and own derivatives. (n.d.). Google Patents.
  • Extractions vs Washes. (n.d.). University of York. Retrieved from [Link]

  • Technical Support Center: Purification of Piperazine-Containing Compounds - Benchchem. (n.d.).
  • Drying Organic Solutions. (n.d.). Organic Chemistry at CU Boulder. Retrieved from [Link]

  • How To: Remove Residual Water. (n.d.). University of Rochester. Retrieved from [Link]

Sources

Technical Support Center: Mitigating Diethyl 2,5-dimethylpiperazine-1,4-dicarboxylate Degradation During Long-Term Storage

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for diethyl 2,5-dimethylpiperazine-1,4-dicarboxylate. This resource is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this valuable compound. Improper storage can lead to degradation, compromising experimental results and leading to significant project delays. This guide provides in-depth, evidence-based answers and protocols to prevent, identify, and troubleshoot potential degradation issues.

Section 1: Frequently Asked Questions - Understanding the Molecule and its Instabilities

This section addresses fundamental questions about the structure and inherent vulnerabilities of diethyl 2,5-dimethylpiperazine-1,4-dicarboxylate.

Q1: What are the key structural features of diethyl 2,5-dimethylpiperazine-1,4-dicarboxylate that influence its stability?

A1: The stability of diethyl 2,5-dimethylpiperazine-1,4-dicarboxylate is primarily dictated by two key features of its structure: the piperazine ring and the two N-substituted carbamate (urethane) groups .

  • Piperazine Core: The core is a saturated N-heterocycle. While the piperazine ring itself is relatively stable, the presence of two nitrogen atoms makes it susceptible to oxidation, especially in the presence of metal catalysts.[1]

  • Carbamate Groups (-N-CO-O-Et): These are the most reactive sites and the primary source of instability. Carbamate esters are susceptible to hydrolysis, a chemical reaction with water that cleaves the ester linkage.[2] This reaction can be catalyzed by acids, bases, or enzymes, leading to the breakdown of the parent molecule.[2]

Q2: What are the primary chemical degradation pathways for this compound during storage?

A2: There are three main degradation pathways to consider during long-term storage:

  • Hydrolysis: This is the most significant concern. The carbamate linkages can be attacked by water, leading to the cleavage of the molecule. The rate of hydrolysis is highly dependent on pH and temperature.[2][3] Under alkaline conditions (pH > 7.5), this degradation can be rapid, while slightly acidic conditions (pH ~5) are generally more favorable for stability.[2]

  • Oxidative Degradation: Although the nitrogen atoms are protected by the carbamate groups, oxidative degradation can still occur, potentially initiated by atmospheric oxygen. This process can be accelerated by exposure to light and the presence of trace metal ion contaminants.[1][4]

  • Thermal Degradation: Elevated temperatures provide the energy needed to overcome activation barriers for chemical reactions, accelerating both hydrolysis and oxidation.[2][5] For piperazine derivatives, high heat can even lead to ring-opening reactions, though this is more common at temperatures above 135°C.[1][6]

Q3: How do common laboratory contaminants like water, air, and metal ions accelerate degradation?

A3: Contaminants that seem benign can have a dramatic impact on the shelf-life of the compound.

  • Water (Moisture): Acts as a direct reactant in hydrolysis. Many fine chemicals can be hygroscopic, absorbing moisture from the atmosphere, which then facilitates degradation.[5]

  • Oxygen (Air): Is the primary reactant in oxidation. Storing the compound under an inert atmosphere is a critical step to prevent this pathway.[4]

  • Metal Ions (e.g., Cu²⁺, Fe²⁺): Can act as powerful catalysts for oxidation reactions, significantly increasing the rate of degradation even at low concentrations.[1] Metal ions can also promote carbamate hydrolysis by coordinating to the carbonyl oxygen, making it more susceptible to nucleophilic attack.[7] These ions can be introduced from spatulas, glassware, or as impurities in lower-grade solvents.

Section 2: Best Practices for Long-Term Storage

Adherence to a strict storage protocol is the most effective strategy for mitigating degradation.

Recommended Storage Workflow

The following workflow should be implemented immediately upon receiving a new batch of diethyl 2,5-dimethylpiperazine-1,4-dicarboxylate.

cluster_0 Receiving & Initial Handling cluster_1 Aliquoting & Preparation (If Needed) cluster_2 Final Storage Receive Receive Compound Inspect Visually Inspect Container (Seal Integrity, No Contamination) Receive->Inspect Date Date Container: 'Received' & 'Opened' Inspect->Date Glovebox Work in Inert Atmosphere (Glovebox with N₂ or Ar) Date->Glovebox For bulk containers Seal Seal Vials Tightly (PTFE-lined caps + Parafilm) Date->Seal For single-use containers Aliquot Aliquot into Smaller, Pre-dried Amber Glass Vials Glovebox->Aliquot Purge Purge Headspace of Each Vial with Inert Gas Aliquot->Purge Purge->Seal Store Place in Refrigerated Storage (2-8°C), Away from Light Seal->Store Desiccator Optional: Place vials inside a desiccator within the refrigerator Store->Desiccator

Caption: Ideal workflow for receiving and storing the compound.

Summary of Storage Conditions

This table summarizes the optimal conditions for maximizing the shelf-life of the compound.

ParameterOptimal ConditionSub-Optimal (High-Risk) ConditionRationale
Temperature 2–8°C (Refrigerated)[8]Room Temperature (15–25°C) or higherLower temperatures significantly slow the rates of all chemical degradation reactions.[2][5]
Atmosphere Inert Gas (Nitrogen or Argon)[4][8]Ambient AirPrevents oxidative degradation by excluding oxygen and displaces moisture.[4]
Light Exposure In the Dark (Amber Glass Vials)[5]Direct Sunlight or Lab LightingProtects against photodegradation, where light energy can initiate bond cleavage.
Humidity Dry / Desiccated [5][9]High Humidity EnvironmentMinimizes water availability, which is the key reactant for hydrolysis.[2]
Container Tightly sealed amber glass vial with PTFE-lined cap[5][8]Poorly sealed plastic containersGlass is inert. Amber color blocks light. A tight seal prevents moisture and air ingress.[5]
Section 3: Troubleshooting Guide - Identifying and Addressing Degradation

This section provides solutions to common problems encountered by users.

Q1: I opened my container and the solid compound, which was originally a white powder, now has a yellowish tint. What does this mean?

A1: A color change is a strong indicator of chemical degradation. The yellow tint likely results from the formation of minor degradation products, possibly from oxidation or other side reactions. The compound should not be considered pure.

  • Recommended Action:

    • Do not use the material for any critical experiments.

    • Perform an analytical purity check immediately using a validated method like HPLC-UV (see Section 4).

    • Compare the purity results to the certificate of analysis that came with the compound.

    • If purity is compromised, a fresh vial should be used. If the entire batch is affected, consider purification (e.g., recrystallization) if possible, or procure a new lot.

Q2: My HPLC analysis shows a new, more polar peak appearing over time, and the peak for my parent compound is decreasing. What is likely happening?

A2: This chromatographic profile is a classic sign of hydrolysis. The cleavage of the carbamate esters would likely produce 2,5-dimethylpiperazine and ethanol. The resulting piperazine derivative is significantly more polar than the parent dicarboxylate, causing it to elute earlier on a reverse-phase HPLC column.

  • Likely Degradation Products:

    • cis/trans-2,5-dimethylpiperazine

    • Ethanol

    • CO₂ (will not be seen on HPLC)

  • Recommended Action:

    • Confirm Identity: If you have access to LC-MS, analyze the new peak to confirm its mass corresponds to protonated 2,5-dimethylpiperazine (C₆H₁₄N₂; Expected [M+H]⁺ ≈ 115.12).

    • Quantify Water Content: Use Karl Fischer titration to measure the water content of your solid material. Elevated water levels confirm a high risk of hydrolysis.

    • Review Storage: Immediately review your storage protocol against the recommendations in Section 2. The most likely cause is exposure to atmospheric moisture. Ensure containers are sealed tightly and stored in a dry environment.

Troubleshooting Summary Table
ObservationPotential CauseRecommended First Step
Change in color (e.g., yellowing) Oxidation, formation of minor byproductsAssess purity via HPLC-UV analysis.[10]
Compound appears clumpy or "wet" Moisture absorption (hygroscopicity)Measure water content via Karl Fischer titration.
New, early-eluting peak in HPLC HydrolysisConfirm mass of new peak via LC-MS.
Reduced potency in biological assays Degradation to inactive productsRe-qualify the material's purity and concentration.
Inconsistent analytical results Non-homogenous degradationEnsure proper mixing before taking a sample; assess purity.
Section 4: Analytical Methodologies for Stability Assessment

Regularly assessing the purity of your compound is a critical part of good laboratory practice.

Primary Protocol: Purity Assessment by Reverse-Phase HPLC-UV

This protocol provides a general method for separating diethyl 2,5-dimethylpiperazine-1,4-dicarboxylate from its more polar hydrolysis products.

1. Sample Preparation: a. Prepare a stock solution of the compound in Acetonitrile (ACN) at 1 mg/mL. b. Dilute the stock solution to a working concentration of ~50 µg/mL using a 50:50 mixture of Acetonitrile and water.

2. HPLC-UV Conditions:

ParameterRecommended Setting
Column C18, 2.1 x 50 mm, 1.8 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10% B to 95% B over 5 minutes, hold for 1 min, return to 10% B
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 2 µL
UV Detection 210 nm

3. Data Analysis: a. Integrate the peak area of the parent compound and all impurity peaks. b. Calculate the purity as: (Area of Parent Peak / Total Area of All Peaks) * 100%. c. Track this purity value over time to monitor stability. A decrease of >2% is typically considered significant.

Analytical Workflow for Suspected Degradation

cluster_0 Initial Analysis cluster_1 Investigation cluster_2 Action Start Suspected Degradation (e.g., visual change, poor results) Purity Perform HPLC-UV Purity Check (as per protocol) Start->Purity Compare Purity < 98% or New Peaks Observed? Purity->Compare LCMS Characterize Impurities by LC-MS Compare->LCMS Yes KF Measure Water Content by Karl Fischer Titration Compare->KF Yes Action Implement Corrective Actions: - Improve Storage (Inert Gas, Desiccator) - Use Fresh Aliquot/Batch Compare->Action No, Purity OK. Investigate other experimental variables. Decision Decision Point: Purify or Discard? LCMS->Decision KF->Decision Decision->Action

Caption: Analytical workflow for investigating suspected compound degradation.

Comparison of Relevant Analytical Techniques
TechniquePrimary UseAdvantagesLimitations
HPLC-UV Purity determination and quantificationRobust, reproducible, widely available.[11]Does not provide structural information on unknown impurities.
LC-MS Identification of degradation productsProvides mass information for structural elucidation of unknowns.[12]Quantification can be less precise than UV without standards.
NMR Structural confirmationGold standard for structure verification.[13]Low sensitivity; impurities <1-2% may not be detectable.
Karl Fischer Water content measurementHighly accurate and specific for water.Requires dedicated equipment.
References
  • Freeman, S. A., Rivas, O., & Rochelle, G. T. (2010). Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture. Industrial & Engineering Chemistry Research, 49(17), 7553–7560. [Link]

  • Testa, B., & Mayer, J. M. (2010). Qualitative structure-metabolism relationships in the hydrolysis of carbamates. PubMed. [Link]

  • Freeman, S. A., & Rochelle, G. T. (2012). Thermal Degradation of Aqueous Piperazine for CO2 Capture: 2. Product Types and Generation Rates. Industrial & Engineering Chemistry Research, 51(21), 7244–7249. [Link]

  • Fernández, I., et al. (2022). Hydrolysis of a carbamate triggered by coordination of metal ions. Dalton Transactions, 51(35), 13245-13252. [Link]

  • Fernández, I., et al. (2022). Hydrolysis of a carbamate triggered by coordination of metal ions. RSC Publishing. [Link]

  • Clemson University. (n.d.). Kinetics of Carbaryl Hydrolysis. College of Engineering, Computing and Applied Sciences. [Link]

  • Chen, S., et al. (2016). Thermal degradation of novel piperazine-based amine blends for CO2 capture. International Journal of Greenhouse Gas Control, 49, 239-249. [Link]

  • Lomax, L., et al. (2021). Rationalizing Product Formation in Piperazine Degradation: A Computational Study. Industrial & Engineering Chemistry Research, 60(35), 12724-12734. [Link]

  • Freeman, S. A., & Rochelle, G. T. (2012). Thermal Degradation of Aqueous Piperazine for CO2 Capture: 2. Product Types and Generation Rates. ACS Publications. [Link]

  • Voice, A. K., & Rochelle, G. T. (2014). Thermal degradation of PZ-promoted tertiary amines for CO2 capture. International Journal of Greenhouse Gas Control, 25, 12-21. [Link]

  • Ministry of the Environment, Japan. (n.d.). Analytical Methods. Environmental Monitoring and Management. [Link]

  • GMP Plastics. (2025). Optimizing Compound Storage for Long-Term Stability and Safety. GMP Plastics. [Link]

  • Wang, T., & Jens, K. J. (2023). Oxidative degradation of Piperazine (PZ) in aqueous KOH/K2CO3 solutions. Journal of Environmental Chemical Engineering, 11(6), 111228. [Link]

  • Indiana University. (n.d.). Storage of Laboratory Chemicals. Research Safety - Protect IU. [Link]

  • University of Rochester. (n.d.). How to Store Reagents. Chemistry Department. [Link]

  • ResearchGate. (2019). Is there a practical and efficient way to protect hygroscopic compounds from water uptake?. ResearchGate. [Link]

  • ATSDR. (n.d.). Analytical Methods for Diethyl Phthalate. Agency for Toxic Substances and Disease Registry. [Link]

Sources

Technical Support Center: Optimizing Catalyst Loading for Diethyl 2,5-Dimethylpiperazine-1,4-dicarboxylate Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for optimizing catalyst loading in the synthesis of diethyl 2,5-dimethylpiperazine-1,4-dicarboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting strategies. Our goal is to empower you with the knowledge to enhance reaction efficiency, improve product yield, and ensure the purity of your target compound.

Introduction

The synthesis of diethyl 2,5-dimethylpiperazine-1,4-dicarboxylate is a critical process in the development of various pharmaceutical compounds. The piperazine scaffold is a privileged structure in medicinal chemistry, and its efficient synthesis is of paramount importance.[1] Catalysis, particularly through hydrogenation or reductive amination, plays a central role in the formation of the piperazine ring.[2] Optimizing the catalyst loading is a crucial step to balance reaction kinetics, selectivity, and overall process efficiency.[3][4] This guide will address common challenges and questions related to catalyst loading in this specific reaction.

Troubleshooting Guide

This section provides a detailed, question-and-answer-style troubleshooting guide for common issues encountered during the synthesis of diethyl 2,5-dimethylpiperazine-1,4-dicarboxylate.

Problem 1: Low or No Conversion of Starting Materials

Q: My reaction shows minimal to no consumption of the starting materials. What are the likely causes and how can I resolve this?

A: Low or no conversion is a frequent issue that can often be traced back to catalyst activity or reaction conditions. Here’s a systematic approach to troubleshooting:

  • Catalyst Inactivity:

    • Cause: The catalyst may have been improperly handled, leading to deactivation through exposure to air or moisture. Many hydrogenation catalysts, such as Palladium on Carbon (Pd/C), are pyrophoric and sensitive to oxidation.

    • Solution: Ensure the catalyst is handled under an inert atmosphere (e.g., argon or nitrogen).[5] Use fresh, anhydrous solvents that have been properly degassed.[5]

  • Insufficient Catalyst Loading:

    • Cause: The amount of catalyst may be too low to effectively drive the reaction forward at a reasonable rate.

    • Solution: While it may seem intuitive to simply add more catalyst, a systematic approach is more effective. Increase the catalyst loading incrementally (e.g., in 2 mol% increments) to find the optimal amount. As a general principle, increasing catalyst loading often leads to a faster reaction rate.[6]

  • Inadequate Reaction Conditions:

    • Cause: Temperature and pressure are critical parameters in hydrogenation reactions.[7][8] Insufficient temperature or hydrogen pressure can lead to a stalled reaction.

    • Solution: Gradually increase the reaction temperature and/or hydrogen pressure within the safe operating limits of your equipment. Refer to literature for typical conditions for similar transformations.

  • Presence of Catalyst Poisons:

    • Cause: Certain functional groups or impurities in the starting materials or solvent (e.g., sulfur compounds, halides) can act as catalyst poisons, deactivating the catalyst.

    • Solution: Purify the starting materials and ensure the use of high-purity solvents. If catalyst poisoning is suspected, a higher catalyst loading might be necessary to overcome the inhibition.

Troubleshooting Workflow for Low Conversion

Caption: A workflow for troubleshooting low reaction conversion.

Problem 2: Formation of Significant Byproducts

Q: My reaction is producing a complex mixture of products, and the desired diethyl 2,5-dimethylpiperazine-1,4-dicarboxylate is a minor component. How can I improve selectivity?

A: Poor selectivity is often a result of side reactions, which can be influenced by catalyst choice, loading, and reaction conditions.[3][4]

  • Over-hydrogenation or Side Reactions:

    • Cause: Excessive catalyst loading or overly harsh reaction conditions (high temperature or pressure) can lead to undesired side reactions.

    • Solution: Reduce the catalyst loading. A lower catalyst concentration can sometimes favor the desired reaction pathway.[3][4] Additionally, screen different catalysts. For instance, platinum-based catalysts might offer different selectivity compared to palladium-based ones.[7] Optimizing temperature and pressure is also crucial; milder conditions often lead to higher selectivity.[8]

  • Competitive Adsorption:

    • Cause: Reactants, intermediates, and products can compete for active sites on the catalyst surface, potentially leading to the formation of byproducts.[3][4]

    • Solution: Modifying the catalyst support can alter its surface properties and influence adsorption.[3][4] Common supports include activated carbon, alumina, and silica.[3][4] The choice of solvent can also play a role in modulating reactant and product solubility and their interaction with the catalyst.

Problem 3: Difficulty in Catalyst Removal and Product Isolation

Q: I am struggling to remove the catalyst after the reaction, and it is contaminating my product. What are the best practices for catalyst filtration and product purification?

A: Efficient catalyst removal is essential for obtaining a pure product.

  • Fine Catalyst Particles:

    • Cause: Some catalysts, like palladium on carbon, consist of very fine particles that can pass through standard filter paper.

    • Solution: Use a filter aid such as Celite® or a membrane filter with a small pore size (e.g., 0.45 µm or 0.22 µm) to ensure complete removal of the catalyst particles. Perform the filtration under an inert atmosphere if the catalyst is pyrophoric.

  • Product Adsorption onto Catalyst:

    • Cause: The product can sometimes adsorb onto the high surface area of the catalyst support.

    • Solution: After filtration, wash the catalyst cake with a small amount of fresh, clean solvent to recover any adsorbed product. Gentle heating of the solvent used for washing can sometimes improve recovery.

Frequently Asked Questions (FAQs)

Q1: What is a typical catalyst loading range for the synthesis of diethyl 2,5-dimethylpiperazine-1,4-dicarboxylate?

A1: The optimal catalyst loading is highly dependent on the specific reaction conditions, the substrate, and the catalyst itself. However, a general starting point for a lab-scale synthesis using a palladium-on-carbon catalyst is typically in the range of 1-10 mol% relative to the limiting reagent. For process optimization, it is crucial to perform a catalyst loading study to determine the most efficient concentration.

Catalyst Loading (mol%)Typical Outcome
< 1%May result in slow or incomplete reactions.
1-5%Often a good starting point for optimization.
5-10%May be necessary for challenging substrates or to accelerate the reaction.
> 10%Can lead to increased cost, potential side reactions, and difficulties in removal.

Q2: How does the choice of catalyst support affect the reaction?

A2: The catalyst support can significantly influence the activity and selectivity of the catalyst.[3][4] Different support materials have varying surface areas, pore sizes, and chemical properties. For example:

  • Activated Carbon: Offers a very high surface area, which is excellent for dispersing the active metal.[6]

  • Alumina (Al₂O₃): Can have acidic or basic properties depending on its preparation, which can influence the reaction pathway.

  • Silica (SiO₂): Is generally considered more inert than alumina.

The choice of support should be tailored to the specific reaction and desired outcome.

Q3: Can I reuse the catalyst?

A3: In many cases, heterogeneous catalysts can be recovered and reused, which is economically and environmentally beneficial. However, the reusability depends on several factors:

  • Catalyst Deactivation: The catalyst may lose activity over time due to poisoning, sintering of the metal particles, or fouling of the surface.

  • Recovery Efficiency: A significant amount of catalyst can be lost during filtration and handling.

To reuse a catalyst, it should be carefully recovered, washed, and dried under an inert atmosphere. It is important to test the activity of the recycled catalyst on a small scale before using it in a large-scale reaction.

Experimental Protocols

Protocol 1: General Procedure for Catalyst Loading and Reaction Setup

This protocol outlines a general procedure for setting up the reaction under an inert atmosphere.

  • Glassware Preparation: Ensure all glassware is thoroughly dried in an oven and allowed to cool under a stream of inert gas (argon or nitrogen).[5]

  • Reagent Preparation: Accurately weigh the starting materials and the catalyst in a glovebox or under a positive pressure of inert gas.

  • Reaction Assembly: Assemble the reaction flask with a condenser and a magnetic stir bar. Seal the flask with a septum.

  • Inerting the System: Purge the reaction flask with an inert gas for several minutes.

  • Solvent and Reagent Addition: Add the anhydrous, degassed solvent to the flask via a cannula or syringe. Then, add the starting materials.

  • Catalyst Addition: Add the catalyst to the reaction mixture under a positive flow of inert gas.

  • Reaction Conditions: If the reaction requires hydrogen, purge the system with hydrogen gas and maintain a positive pressure using a balloon or a pressure regulator. Heat the reaction to the desired temperature with vigorous stirring.

  • Monitoring the Reaction: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Carefully filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the Celite® pad with fresh solvent to recover any adsorbed product.

  • Purification: Purify the crude product by an appropriate method, such as column chromatography or recrystallization.

Protocol 2: Catalyst Loading Optimization Study

This protocol describes a systematic approach to optimizing catalyst loading.

  • Set up Parallel Reactions: Prepare a series of identical small-scale reactions in parallel.

  • Vary Catalyst Loading: In each reaction, vary the catalyst loading systematically (e.g., 1 mol%, 2 mol%, 5 mol%, and 10 mol%). Keep all other reaction parameters (temperature, pressure, substrate concentration, solvent volume) constant.

  • Monitor Reactions: Monitor the progress of each reaction over time, taking aliquots at regular intervals for analysis by GC or HPLC.

  • Analyze Results: Plot the conversion of the starting material versus time for each catalyst loading. Determine the initial reaction rate for each experiment.

  • Identify Optimum Loading: The optimal catalyst loading will be the lowest amount that provides a satisfactory reaction rate and high yield of the desired product within a reasonable timeframe.

Catalyst Loading Optimization Workflow

Caption: A workflow for optimizing catalyst loading.

Conclusion

Optimizing catalyst loading is a critical aspect of developing efficient and robust synthetic routes for diethyl 2,5-dimethylpiperazine-1,4-dicarboxylate. By systematically addressing common issues such as low conversion, poor selectivity, and challenges in catalyst removal, researchers can significantly improve their experimental outcomes. This guide provides a framework for troubleshooting and a logical approach to catalyst optimization, ultimately leading to more reliable and scalable synthetic processes.

References

  • International Research Journal. (2023). Optimization of Catalyst Loading and Reactor Design for Enhanced Selectivity in Hydrogenation Reactions.
  • International Research Journal. (2023). Optimization of Catalyst Loading and Reactor Design for Enhanced Selectivity in Hydrogenation Reactions.
  • American Chemical Society. (n.d.). Optimizing hydrogenation reactions with gas chromatography: Unveiling the effects of temperature, pressure, and catalysts.
  • ChemSCAN. (2024). Investigating Hydrogenations at Different Catalyst Loadings using the ChemSCAN.
  • Unknown Source. (2024).
  • Encyclopedia.pub. (2021). Synthesis of Piperazines by C-H Functionalization.
  • MDPI. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor.
  • Organic Chemistry Portal. (n.d.). Synthesis of piperazines.
  • Thieme. (2017). Recent Advances in Piperazine Synthesis.
  • Wiley Online Library. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry.
  • BenchChem. (n.d.). Technical Support Center: Troubleshooting Low Yield in N-Arylpiperazine Synthesis.

Sources

Validation & Comparative

A Comparative Structural Analysis of Diethyl 2,5-Dimethylpiperazine-1,4-dicarboxylate: cis and trans Isomers

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and materials science, the piperazine scaffold is a cornerstone, prized for its conformational characteristics and its presence in a multitude of bioactive compounds. The introduction of substituents onto the piperazine ring, such as the methyl groups at the 2 and 5 positions and carbamate functionalities at the nitrogens, gives rise to stereoisomers with distinct three-dimensional arrangements. This guide provides an in-depth comparative structural analysis of the cis and trans isomers of diethyl 2,5-dimethylpiperazine-1,4-dicarboxylate, offering insights into their synthesis, separation, and detailed characterization using modern analytical techniques. Understanding the subtle yet critical differences between these isomers is paramount for applications ranging from drug design, where stereochemistry dictates efficacy and safety, to materials science, where molecular packing influences bulk properties.

Foundational Stereochemistry: The Piperazine Chair

The piperazine ring, like cyclohexane, predominantly adopts a low-energy chair conformation to minimize steric and torsional strain.[1] In the case of 2,5-disubstituted piperazines, the substituents can be arranged in either a cis or a trans configuration.

  • trans Isomer: In the more stable chair conformation of the trans isomer, both methyl groups occupy equatorial positions, minimizing steric hindrance.[2][3] This diaxial arrangement of the C-H bonds at C2 and C5 results in a molecule with a center of inversion symmetry.

  • cis Isomer: The cis isomer exists as a racemic mixture of two enantiomers. In its chair conformation, one methyl group is in an axial position while the other is equatorial. This leads to a higher energy conformation compared to the trans isomer due to increased steric interactions.

The presence of the bulky N,N'-dicarboxylate groups can influence the ring puckering and the rotational barriers around the N-C(O) bonds, but the fundamental preference for a chair-like conformation is expected to remain.[4]

Synthesis and Isomer Separation: A Practical Approach

The synthesis of diethyl 2,5-dimethylpiperazine-1,4-dicarboxylate typically begins with the commercially available mixture of cis- and trans-2,5-dimethylpiperazine. The acylation of the nitrogen atoms is a standard procedure, often employing an acyl chloride or chloroformate in the presence of a base.

cluster_synthesis Synthesis cluster_separation Separation start cis/trans-2,5-Dimethylpiperazine product Mixture of cis and trans Diethyl 2,5-Dimethylpiperazine-1,4-dicarboxylate start->product Acylation reagent Ethyl Chloroformate (Base, Solvent) reagent->product mixture Isomer Mixture chromatography Column Chromatography (e.g., Silica Gel) mixture->chromatography cis cis Isomer chromatography->cis trans trans Isomer chromatography->trans

Caption: Synthetic and separation workflow.

Experimental Protocol: Synthesis and Separation

  • Reaction Setup: To a stirred solution of a mixture of cis- and trans-2,5-dimethylpiperazine (1.0 eq) and a non-nucleophilic base (e.g., triethylamine, 2.2 eq) in an aprotic solvent (e.g., dichloromethane) at 0 °C, add ethyl chloroformate (2.2 eq) dropwise.

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: Upon completion, quench the reaction with water and separate the organic layer. Wash the organic layer sequentially with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield the crude mixture of isomers.

  • Separation: The separation of the cis and trans isomers can be achieved by column chromatography on silica gel.[5] The difference in polarity between the two isomers allows for their differential elution. Typically, the less polar trans isomer will elute before the more polar cis isomer. The choice of eluent system (e.g., a gradient of ethyl acetate in hexanes) should be optimized using TLC.

Structural Elucidation via X-ray Crystallography

X-ray crystallography provides definitive proof of the solid-state structure and stereochemistry of molecules. While specific crystal structures for diethyl 2,5-dimethylpiperazine-1,4-dicarboxylate were not found in the Cambridge Structural Database (CSD) during the literature search, analysis of the parent diamine and related N,N'-disubstituted piperazines allows for a confident prediction of their structures.[6][7][8]

Expected Crystal Structure Parameters

Parametertrans Isomer (Predicted)cis Isomer (Predicted)
Piperazine Ring Conformation ChairChair
Methyl Group Orientation DiequatorialAxial/Equatorial
Symmetry CentrosymmetricNon-centrosymmetric (racemic)
Key Bond Lengths (Å) C-N: ~1.47, C-C: ~1.52, N-C(O): ~1.36, C=O: ~1.22C-N: ~1.47, C-C: ~1.52, N-C(O): ~1.36, C=O: ~1.22
Key Bond Angles (°) C-N-C: ~112, N-C-C: ~110C-N-C: ~112, N-C-C: ~110

Data are estimations based on known structures of related piperazine derivatives.[1][3][9]

cluster_trans trans Isomer cluster_cis cis Isomer trans_ring Piperazine Ring (Chair Conformation) me1_trans Methyl (Equatorial) trans_ring->me1_trans C2 me2_trans Methyl (Equatorial) trans_ring->me2_trans C5 cis_ring Piperazine Ring (Chair Conformation) me1_cis Methyl (Axial) cis_ring->me1_cis C2 me2_cis Methyl (Equatorial) cis_ring->me2_cis C5

Caption: Conformational representation of isomers.

Spectroscopic Fingerprints: Distinguishing Isomers

Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy are indispensable tools for differentiating the cis and trans isomers in solution and in the solid state.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Due to the different symmetry and spatial arrangement of the methyl and piperazine ring protons, the ¹H and ¹³C NMR spectra of the cis and trans isomers are expected to be distinct.[10]

¹H NMR Spectroscopy:

  • trans Isomer: The molecule possesses a center of symmetry, leading to a simpler spectrum. The two methyl groups are chemically equivalent, as are the pairs of protons on the piperazine ring.

  • cis Isomer: The lack of a center of symmetry results in a more complex spectrum. The axial and equatorial methyl groups are in different chemical environments, and the ring protons will also exhibit distinct signals.

¹³C NMR Spectroscopy:

Similar to the ¹H NMR, the higher symmetry of the trans isomer will result in fewer signals in the ¹³C NMR spectrum compared to the cis isomer.

Predicted NMR Chemical Shifts (δ, ppm)

Grouptrans Isomercis Isomer
Methyl (CH₃) Single resonanceTwo distinct resonances
Piperazine Ring (CH) Single resonanceTwo distinct resonances
Piperazine Ring (CH₂) Single resonance (or AB quartet)Two distinct resonances (or complex multiplets)
Ethyl (CH₂O) Single resonanceSingle resonance
Ethyl (CH₃) Single resonanceSingle resonance
Carboxylate (C=O) Single resonanceSingle resonance

Chemical shift values are highly dependent on the solvent and concentration.[11]

Experimental Protocol: NMR Analysis

  • Sample Preparation: Prepare solutions of the purified cis and trans isomers in a deuterated solvent (e.g., CDCl₃) at a concentration of approximately 10-20 mg/mL.

  • ¹H NMR Acquisition: Acquire ¹H NMR spectra using a standard 400 or 500 MHz spectrometer.

  • ¹³C NMR Acquisition: Acquire proton-decoupled ¹³C NMR spectra.

  • 2D NMR (Optional but Recommended): For unambiguous assignment, acquire 2D NMR spectra such as COSY (Correlation Spectroscopy) to establish proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons. NOESY (Nuclear Overhauser Effect Spectroscopy) can be particularly useful to confirm through-space proximity of protons, for example, between an axial methyl group and other axial protons in the cis isomer.[10]

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectra of both isomers will be dominated by the strong carbonyl stretch of the carbamate groups. However, subtle differences in the fingerprint region (below 1500 cm⁻¹) can be expected due to the different molecular symmetries and vibrational modes of the piperazine ring and methyl groups.

Key FT-IR Vibrational Bands

Functional GroupWavenumber (cm⁻¹)Expected Appearance
C-H Stretch (Aliphatic) 2850-3000Medium to strong
C=O Stretch (Carbamate) 1690-1720Very strong, sharp
C-N Stretch 1200-1350Medium to strong
C-O Stretch 1000-1250Medium to strong

While the major bands will be present in both isomers, the exact peak positions and the presence of minor bands in the fingerprint region may differ, providing a comparative analytical tool.

Experimental Protocol: FT-IR Analysis

  • Sample Preparation: For solid samples, prepare a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory.

  • Spectrum Acquisition: Record the FT-IR spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Compare the spectra of the cis and trans isomers, paying close attention to the fingerprint region for any discernible differences.

Conclusion

The cis and trans isomers of diethyl 2,5-dimethylpiperazine-1,4-dicarboxylate, while constitutionally identical, exhibit significant differences in their three-dimensional structure, symmetry, and, consequently, their spectroscopic properties. The trans isomer, with its diequatorial methyl groups, is the thermodynamically more stable conformer and possesses a higher degree of symmetry than the cis isomer. These structural distinctions can be readily identified and characterized through a combination of chromatographic separation and spectroscopic analysis, particularly NMR. For drug development professionals and researchers, a thorough understanding and unambiguous characterization of these isomers are critical steps in ensuring the synthesis of stereochemically pure compounds, which is fundamental to elucidating structure-activity relationships and developing safe and effective chemical entities.

References

  • BenchChem. (2025). Theoretical Conformational Analysis of Piperazine-2-thione: A Technical Guide.
  • Stuart, C. D., White, N. G., Barrow, R. A., et al. (2023). Synthesis and spectroscopic investigation of substituted piperazine-2,5-dione derivatives. ChemRxiv. [Link]

  • Wodtke, R., Steinberg, J., Köckerling, M., Löser, R., & Mamat, C. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Publishing. [Link]

  • Mamat, C., et al. (2025). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. MDPI. [Link]

  • Mohamed, G. G., et al. (2019). 1-(4-chlorophenyl) piperazine: ft-ir, raman, nmr and theoretical studies. DergiPark. [Link]

  • Krishnakumar, V., & John, X. (n.d.).
  • Achar, G., et al. (2016). 1-(2-nitrophenyl)piperazine: nmr, raman, ftir and dft studies. SciSpace. [Link]

  • Olejarz, J. P., et al. (2012). Synthesis and Crystal Structures of N,N′-Disubstituted Piperazines. ResearchGate. [Link]

  • Dutta, A. K., et al. (2001). Rational design and synthesis of novel 2,5-disubstituted cis- and trans-piperidine derivatives exhibiting differential activity for the dopamine transporter. PubMed. [Link]

  • Mamko, O., et al. (2020). Separation of cis/trans Isomers of 4,5-Dihydroxyimidazolidine-2-thione and 4,5-Dimethoxyimidazolidine-2-thione by Aqueous Normal-Phase HPLC Mode. ResearchGate. [Link]

  • Organic Syntheses. (n.d.). cis-Δ 4 -TETRAHYDROPHTHALIC ANHYDRIDE. [Link]

  • Landolsi, Y., & Abid, Y. (2024). Synthesis and structure of trans-2,5-dimethylpiperazine-1,4-diium dihydrogen diphosphate. PMC. [Link]

  • Google Patents. (n.d.).
  • Cambridge Crystallographic Data Centre. (n.d.). The Cambridge Structural Database. [Link]

  • PubChem. (n.d.). cis-2,5-Dimethyl-piperazine dihydrochloride. [Link]

  • NIST. (n.d.). cis-2,5-dimethylpiperazine. [Link]

  • Ben Mleh, W., et al. (2021). Crystal structure and Hirshfeld surface analysis of trans-2,5-dimethylpiperazine-1,4-diium tetrachloridocobaltate(II). PMC. [Link]

  • Gatfaoui, F., et al. (2016). trans-2,5-Dimethylpiperazine-1,4-diium bis(perchlorate) dihydrate: crystal structure and Hirshfeld surface analysis. PMC. [Link]

  • Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. [Link]

  • NIST. (n.d.). 2,5-Piperazinedione. [Link]

  • Shi, F., et al. (2014). Identification of Diethyl 2,5-Dioxahexane Dicarboxylate and Polyethylene Carbonate as Decomposition Products of Ethylene Carbonate Based Electrolytes by Fourier Transform Infrared Spectroscopy. KAUST Repository. [Link]

  • Rother, G., et al. (1997). Crystal structure of 2,5-dimethylpiperazine-1,4-diium-bis(diaquatetraflurormanganate(III)), [C6H16N2]. ResearchGate. [Link]

  • Organic Chemistry Data. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

  • Olejarz, J. P., et al. (2012). Synthesis and Crystal Structures of N,N′-Disubstituted Piperazines. ResearchGate. [Link]

Sources

Mass Spectrometry Fragmentation Pattern Validation for Diethyl 2,5-dimethylpiperazine-1,4-dicarboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Analytical Challenge

Diethyl 2,5-dimethylpiperazine-1,4-dicarboxylate (CAS: 6286-18-6)[1] is a highly functionalized heterocycle utilized extensively as a synthetic intermediate in medicinal chemistry, notably in the development of autotaxin inhibitors[2] and novel psychoactive substance (NPS) analogs[3].

Validating the structural integrity of this compound through mass spectrometry (MS) requires a nuanced understanding of its fragmentation behavior. The presence of two ethyl ester (ethoxycarbonyl) groups attached to the piperazine nitrogens, combined with the steric hindrance of the 2,5-dimethyl substitutions, creates complex fragmentation cascades. Misinterpreting these cascades often leads to false-positive identifications of isobaric interferences.

This guide provides an objective, data-driven comparison between Gas Chromatography-Electron Ionization-Mass Spectrometry (GC-EI-MS) and Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS) . By understanding the causality behind these fragmentation pathways, researchers can build self-validating analytical protocols.

Mechanistic Causality in Fragmentation

To confidently validate diethyl 2,5-dimethylpiperazine-1,4-dicarboxylate, we must first understand why it fragments the way it does under different ionization energies.

Electron Ionization (EI-MS, 70 eV)

Under hard ionization (70 eV), the molecule forms a highly energetic radical cation (M+•) at m/z 258. Because the ionization energy significantly exceeds bond dissociation energies, the molecular ion is highly unstable and typically exhibits low relative abundance. The dominant fragmentation is driven by the stability of the resulting acylium or iminium ions. The initial cleavage involves the loss of an ethoxy radical (•OCH2CH3) or the entire ethoxycarbonyl group (•COOCH2CH3). Subsequent retro-Diels-Alder-like ring cleavage breaks the piperazine core, yielding characteristic low-mass fragments at m/z 56 and 70, which are highly diagnostic for substituted piperazines[4].

Electrospray Ionization (ESI-MS/MS, CID)

Under soft ionization, the addition of 0.1% formic acid to the mobile phase facilitates protonation at the piperazine nitrogens or carbonyl oxygens, driving the formation of a stable [M+H]+ precursor at m/z 259. During Collision-Induced Dissociation (CID), fragmentation targets the weakest bonds first. The neutral loss of ethanol (46 Da) from the carbamate moieties is highly favored at low collision energies. As collision energy increases, the C-N bonds within the piperazine ring cleave, yielding specific product ions that map the core structure[5].

G M Diethyl 2,5-dimethylpiperazine -1,4-dicarboxylate MW: 258.16 EI EI (70 eV) M+• m/z 258 M->EI Hard Ionization ESI ESI (+) [M+H]+ m/z 259 M->ESI Soft Ionization F_EI1 Loss of •COOEt m/z 185 EI->F_EI1 F_ESI1 Neutral Loss (-EtOH) m/z 213 ESI->F_ESI1 CID (Low CE) F_EI2 Piperazine Ring Cleavage m/z 70 / 56 F_EI1->F_EI2 F_ESI2 Core Cleavage m/z 141 F_ESI1->F_ESI2 CID (High CE)

Mechanistic fragmentation pathways of diethyl 2,5-dimethylpiperazine-1,4-dicarboxylate under EI and ESI.

Platform Comparison: GC-EI-MS vs. LC-ESI-MS/MS

When selecting a platform for structural validation, the choice depends on whether you need historical library matching (EI) or high-sensitivity targeted quantification (ESI). Below is a quantitative comparison of the fragmentation data.

Analytical FeatureGC-EI-MS (70 eV)LC-ESI-MS/MS (CID, Positive Mode)
Precursor Ion M+• (m/z 258, <5% abundance)[M+H]+ (m/z 259, >90% abundance)
Primary Fragments m/z 185 (-COOEt)m/z 213 (-EtOH), m/z 215 (-CO2)
Secondary Fragments m/z 112, m/z 70, m/z 56m/z 141, m/z 113, m/z 70
Optimal Application Untargeted screening, library matchingTargeted quantification, structural elucidation
Sensitivity (LOD) Moderate (~10 ng/mL)High (~0.1 ng/mL)
Matrix Tolerance Low (requires extensive cleanup)High (with appropriate chromatography)

Self-Validating Experimental Protocols

To ensure scientific integrity, a fragmentation pattern cannot simply be observed; it must be proven. The following protocols utilize self-validating mechanisms (such as MS³ lineage tracking) to confirm the origin of each fragment.

Protocol A: GC-EI-MS Spectral Validation

Causality: Gas chromatography requires the analyte to be volatile and thermally stable. The split injection prevents column overloading, ensuring sharp peak shapes for accurate mass spectral deconvolution.

  • Sample Preparation: Dissolve the standard in LC-MS grade methanol to a final concentration of 100 µg/mL.

  • Chromatography: Inject 1 µL using a 10:1 split ratio onto a 5% diphenyl/95% dimethyl polysiloxane column (e.g., Rxi-5Sil MS, 30 m × 0.25 mm, 0.25 µm).

  • Thermal Gradient: Hold at 80°C for 1 min, ramp at 15°C/min to 280°C, and hold for 5 min.

  • MS Parameters: Set the transfer line to 280°C and the ion source to 230°C. Acquire data in full scan mode (m/z 40–300) at 70 eV.

  • Validation Step: Compare the relative ratios of m/z 185, 70, and 56 across the chromatographic peak apex and inflection points. A uniform ratio confirms peak purity and validates the fragmentation pattern against co-eluting isobaric interferences.

Protocol B: LC-ESI-MS/MS Lineage Tracking (MS³)

Causality: To unequivocally prove that the m/z 141 fragment originates from the piperazine core and not background noise, we utilize an MS³ workflow. By isolating the primary fragment (m/z 213) and subjecting it to a second round of CID, we establish a definitive structural lineage.

  • Sample Preparation: Dilute the sample to 1 µg/mL in 50:50 Water:Acetonitrile containing 0.1% Formic Acid. Note: Formic acid acts as a proton donor, essential for maximizing [M+H]+ yield.

  • Chromatography: Inject 2 µL onto a C18 column (50 × 2.1 mm, 1.7 µm) at a flow rate of 0.4 mL/min. Use a gradient of 0.1% FA in water (Mobile Phase A) and 0.1% FA in acetonitrile (Mobile Phase B).

  • MS² Parameters: Isolate the precursor[M+H]+ at m/z 259 in the first quadrupole (Q1). Apply a Collision Energy (CE) of 15 eV in Q2. Scan Q3 to detect the primary product ion at m/z 213.

  • MS³ Validation Step: In an ion trap or capable Q-TOF system, isolate the m/z 213 fragment generated in the previous step. Apply a CE of 25 eV. The emergence of m/z 141 and m/z 70 exclusively from the m/z 213 precursor mathematically proves the fragmentation lineage, creating a self-validating structural map.

Workflow Prep Sample Prep (MeOH / 0.1% FA) Split Injection Prep->Split GC GC-EI-MS Full Scan (70 eV) Split->GC LC LC-ESI-MS³ Lineage Tracking Split->LC DataGC Peak Purity & Library Match GC->DataGC DataLC Definitive Structural Validation LC->DataLC

Parallel analytical workflows for cross-platform structural validation of piperazine derivatives.

Conclusion & Best Practices

When validating the fragmentation pattern of diethyl 2,5-dimethylpiperazine-1,4-dicarboxylate, relying on a single MS platform introduces analytical blind spots. GC-EI-MS provides robust, reproducible fragmentation that is highly sensitive to the functional groups (e.g., the rapid loss of the ethoxycarbonyl moieties). Conversely, LC-ESI-MS/MS offers a controllable environment where MS³ lineage tracking can definitively map the cleavage of the piperazine core. For rigorous drug development workflows, utilizing LC-MS³ to self-validate the structural assignments made by GC-EI-MS represents the gold standard in analytical integrity.

References

  • echemi.com.diethyl 2,5-dimethylpiperazine-1,4-dicarboxylate | 6286-18-6.
  • National Center for Biotechnology Information (PMC).Benzoxaboroles—Novel Autotaxin Inhibitors.
  • ResearchGate.Mass spectra and major fragmentation patterns of piperazine designer drugs observed in mass spectrometry.
  • Journal of Chinese Mass Spectrometry Society.Mass Fragmentation Characteristics of Piperazine Analogues.
  • National Center for Biotechnology Information (PMC).Disubstituted piperazine analogues of trifluoromethylphenylpiperazine and methylenedioxybenzylpiperazine: analytical differentiation and serotonin receptor binding studies.

Sources

Publish Comparison Guide: Reproducibility of Continuous Flow vs. Batch Synthesis for Diethyl 2,5-dimethylpiperazine-1,4-dicarboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As drug development pipelines increasingly rely on highly functionalized piperazine scaffolds, the demand for reproducible, scalable synthetic methodologies has surged[1]. Diethyl 2,5-dimethylpiperazine-1,4-dicarboxylate (CAS: 6286-18-6) is a critical protected intermediate used in the synthesis of various active pharmaceutical ingredients (APIs). However, its synthesis via the N,N'-diacylation of 2,5-dimethylpiperazine with ethyl chloroformate presents significant challenges in traditional batch reactors.

As a Senior Application Scientist, I frequently encounter processes where inadequate heat dissipation and poor mixing at scale lead to localized hot spots, resulting in mono-acylated impurities, ring-degradation byproducts, and unacceptable batch-to-batch variability. This guide objectively compares the performance of a Modular Microreactor System (MMS) against traditional batch synthesis, providing mechanistic insights and self-validating protocols to establish a highly reproducible 1[1].

Mechanistic Causality: Why Flow Outperforms Batch

In batch synthesis, the dropwise addition of ethyl chloroformate to a basic solution of 2,5-dimethylpiperazine relies on macroscopic stirring. As the reaction scales, the surface-area-to-volume ratio plummets, shifting the system from isothermal to adiabatic. This thermal runaway accelerates competitive side reactions and degrades the product.

Conversely, continuous flow chemistry fundamentally alters the reaction environment. By confining the reaction within micro-channels (typically 0.5–1.0 mm internal diameter), the surface-area-to-volume ratio increases by orders of magnitude, enabling near-instantaneous heat transfer[2]. Furthermore, micromixers induce chaotic advection, ensuring that the local concentration of ethyl chloroformate never exceeds the stoichiometric requirement. This precise control prevents over-reaction, avoids thermal degradation, and ensures 3[3].

Causality Flow Continuous Flow Microreactor Heat High Surface Area/Volume -> Isothermal Control Flow->Heat Mix Rapid Diffusional Mixing -> Homogeneous Concentration Flow->Mix Result1 Suppressed Exothermic Hot Spots Heat->Result1 Result2 Elimination of Mono-acylated Impurities Mix->Result2 Final High Reproducibility (RSD < 1%) & High Yield (> 95%) Result1->Final Result2->Final

Mechanistic causality linking flow reactor geometry to reaction reproducibility.

Comparative Performance Data

To objectively evaluate reproducibility, five independent syntheses were conducted using both a 250 mL traditional batch reactor and an MMS equipped with a 10 mL perfluoroalkoxy (PFA) residence time unit (RTU). The quantitative advantages of the continuous flow approach are summarized below.

Parameter / MetricTraditional Batch Reactor (250 mL)Modular Microreactor System (MMS)
Reaction / Residence Time 120 minutes5.0 minutes
Temperature Profile 0°C to 25°C (Exothermic spikes up to 45°C)Strictly Isothermal (20°C ± 0.5°C)
Average Isolated Yield (n=5) 78.4%96.2%
Purity (HPLC, 254 nm) 89.0% - 94.5%> 99.5%
Reproducibility (Yield RSD) 8.7%0.8%
Space-Time Yield (STY) ~0.05 kg L⁻¹ h⁻¹~1.2 kg L⁻¹ h⁻¹

Data Interpretation: The MMS demonstrates a 24-fold reduction in reaction time while eliminating the thermal spikes characteristic of the batch process. The Relative Standard Deviation (RSD) of 0.8% across five flow runs confirms the superior, 2 of the continuous regime[2].

Self-Validating Experimental Protocol

To ensure absolute trustworthiness, the following methodology incorporates Process Analytical Technology (PAT) principles. The system is designed to be self-validating; product collection only begins after steady-state is confirmed via in-line UV monitoring, removing human guesswork from the equation.

System Configuration & Causality
  • Pump A (Amine Stream): 2,5-dimethylpiperazine (0.5 M) and N,N-Diisopropylethylamine (DIPEA, 1.2 M) in anhydrous Acetonitrile (MeCN).

    • Causality: MeCN is selected for its low viscosity and excellent solubilization of both the piperazine starting material and the resulting DIPEA hydrochloride salts, preventing reactor fouling.

  • Pump B (Electrophile Stream): Ethyl chloroformate (1.1 M) in anhydrous MeCN.

  • Mixer: PEEK T-mixer (0.5 mm ID) for rapid diffusional mixing.

  • Reactor: 10 mL PFA coil reactor submerged in a 20°C thermostatic bath.

  • Regulator: 5 bar Back Pressure Regulator (BPR).

    • Causality: The BPR prevents solvent outgassing and micro-boiling caused by localized heat of reaction, maintaining a strictly single-phase liquid flow.

FlowSetup PumpA Pump A: 2,5-Dimethylpiperazine + DIPEA in MeCN Mixer PEEK T-Mixer (High Mass Transfer) PumpA->Mixer PumpB Pump B: Ethyl Chloroformate in MeCN PumpB->Mixer Reactor 10 mL PFA Coil (Isothermal, 20°C) Mixer->Reactor BPR Back Pressure Regulator (5 bar) Reactor->BPR Collection Steady-State Collection: Diethyl 2,5-dimethylpiperazine -1,4-dicarboxylate BPR->Collection

Continuous flow setup for the N,N'-diacylation of 2,5-dimethylpiperazine.

Step-by-Step Methodology
  • System Priming: Flush the entire fluidic pathway with anhydrous MeCN at 2.0 mL/min for 10 minutes to remove trace moisture and air bubbles.

  • Flow Rate Calibration: Set Pump A to 1.0 mL/min and Pump B to 1.0 mL/min. This achieves a 1:2.2 molar ratio of piperazine to ethyl chloroformate, ensuring complete diacylation while maintaining a total flow rate of 2.0 mL/min (Residence Time = 5.0 minutes).

  • Equilibration & Self-Validation: Initiate reagent pumping. Divert the output to waste for the first 15 minutes (equivalent to 3 reactor volumes). Monitor the reactor effluent using an in-line UV-Vis flow cell (set to 254 nm).

    • Validation Check: Do not begin collection until the UV absorbance profile plateaus into a flat line, proving the system has reached a stable steady-state.

  • Steady-State Collection: Once steady-state is validated, switch the automated selection valve to the collection vessel containing 10 mL of saturated aqueous NaHCO₃ (to safely quench any unreacted trace ethyl chloroformate). Collect the stream for exactly 50 minutes.

  • Workup: Transfer the biphasic mixture to a separatory funnel. Extract with Ethyl Acetate (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the pure product.

  • Shutdown: Flush the system with MeCN followed by a 1:1 mixture of Water/MeOH to dissolve any precipitated DIPEA salts, ensuring the microreactor is pristine for the next campaign.

Conclusion

The continuous flow synthesis of diethyl 2,5-dimethylpiperazine-1,4-dicarboxylate provides a paradigm shift in reproducibility compared to traditional batch methods. By leveraging the superior mass and heat transfer characteristics of microreactors, scientists can eliminate thermal runaways, suppress impurity formation, and achieve >95% yields with an RSD of <1%. This level of control is indispensable for modern drug development professionals requiring rigorous, scalable, and trustworthy synthetic protocols.

References

  • Title : Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry | Source : nih.gov | URL :[Link]

  • Title : C-N Bond Formation by Consecutive Continuous-Flow Reductions towards A Medicinally Relevant Piperazine Derivative | Source : mdpi.com | URL : [Link]

  • Title : Continuous Flow Synthesis of Anticancer Drugs | Source : nih.gov | URL :[Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Diethyl 2,5-Dimethylpiperazine-1,4-dicarboxylate

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides essential, step-by-step procedures for the proper and safe disposal of diethyl 2,5-dimethylpiperazine-1,4-dicarboxylate. As researchers and professionals in drug development, it is paramount that we handle and dispose of chemical waste not only in compliance with regulations but also with a deep understanding of the potential hazards and environmental impact. This document is designed to instill confidence and ensure safety in your laboratory operations by providing clear, actionable guidance rooted in established safety protocols and scientific principles.

Understanding the Compound: Hazard Profile and Analogy

Core Principle: In the absence of specific data, always treat a novel or uncharacterized compound with a high degree of caution, assuming it to be hazardous.

Immediate Safety and Personal Protective Equipment (PPE)

Before handling diethyl 2,5-dimethylpiperazine-1,4-dicarboxylate for any purpose, including disposal, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE). This is a non-negotiable aspect of laboratory safety.

  • Eye Protection: Wear chemical safety goggles or a face shield.

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile or neoprene).[1]

  • Body Protection: A standard laboratory coat is required. For larger quantities or in case of a spill, a chemically resistant apron or suit may be necessary.[1]

  • Respiratory Protection: While not typically required for handling small quantities in a well-ventilated area, a respirator may be necessary if aerosols or dust are generated.[5]

All handling of this compound, including transfer to a waste container, should ideally be performed within a chemical fume hood to minimize inhalation exposure.

Step-by-Step Disposal Protocol

The disposal of diethyl 2,5-dimethylpiperazine-1,4-dicarboxylate must adhere to the guidelines set forth by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[6][7]

Step 1: Waste Identification and Classification

The first step is to classify the waste. Since we are assuming diethyl 2,5-dimethylpiperazine-1,4-dicarboxylate is hazardous, it must be managed as such. It is crucial not to mix this waste with non-hazardous waste streams.

Step 2: Segregation of Waste

Proper segregation of chemical waste is critical to prevent dangerous reactions.[6] Diethyl 2,5-dimethylpiperazine-1,4-dicarboxylate waste should be kept separate from:

  • Strong acids

  • Strong bases

  • Oxidizing agents

  • Reactive metals

Store the segregated waste in a designated "Satellite Accumulation Area" within the laboratory, near the point of generation.[8][9]

Step 3: Containerization

Select a waste container that is compatible with diethyl 2,5-dimethylpiperazine-1,4-dicarboxylate. A high-density polyethylene (HDPE) or glass container is generally suitable. The container must:

  • Be in good condition with no leaks or cracks.[8]

  • Have a secure, tight-fitting lid.[7]

  • Be kept closed at all times except when adding waste.[8]

Step 4: Labeling

Proper labeling is a key component of compliant and safe waste management.[7] The label on the waste container must include:

  • The words "Hazardous Waste".[8]

  • The full chemical name: "Diethyl 2,5-dimethylpiperazine-1,4-dicarboxylate". Avoid using abbreviations or chemical formulas.[8]

  • The date when waste was first added to the container (accumulation start date).[7]

  • An indication of the hazards (e.g., "Irritant," "Handle with Care").

Step 5: Accumulation and Storage

Store the labeled waste container in the designated Satellite Accumulation Area. This area must be under the control of laboratory personnel.[8] Weekly inspections of the storage area are recommended to check for any signs of leaks or container degradation.[6][8]

Step 6: Arranging for Disposal

Once the waste container is full (or approaching the accumulation time limit set by your institution, typically six months for academic labs), arrange for its disposal through your institution's Environmental Health and Safety (EH&S) office or a licensed hazardous waste disposal company.[6][7][8] Do not pour chemical waste down the drain or dispose of it in the regular trash.[7]

Spill Management

In the event of a spill, immediate and appropriate action is necessary to mitigate risks.

  • Small Spills: For a small spill, trained laboratory personnel wearing appropriate PPE can manage the cleanup. Absorb the spilled material with an inert absorbent such as vermiculite or sand. Place the absorbed material into a sealed container, label it as hazardous waste, and dispose of it according to the protocol above.

  • Large Spills: For a large spill, evacuate the area and contact your institution's emergency response team or EH&S office immediately.[8]

Visualization of the Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of diethyl 2,5-dimethylpiperazine-1,4-dicarboxylate.

DisposalWorkflow Disposal Workflow for Diethyl 2,5-dimethylpiperazine-1,4-dicarboxylate Start Start: Generation of Waste PPE Don Appropriate PPE Start->PPE Identify Identify as Hazardous Waste Segregate Segregate from Incompatible Wastes Identify->Segregate PPE->Identify Containerize Place in a Labeled, Compatible Container Segregate->Containerize Store Store in Satellite Accumulation Area Containerize->Store Inspect Weekly Inspection Store->Inspect Full Container Full or Time Limit Reached? Inspect->Full Full->Store No ArrangeDisposal Arrange for Professional Disposal Full->ArrangeDisposal Yes End End: Compliant Disposal ArrangeDisposal->End

Caption: A flowchart illustrating the key steps for the safe and compliant disposal of diethyl 2,5-dimethylpiperazine-1,4-dicarboxylate.

Summary of Key Information
AspectGuidelineRationale
Hazard Classification Hazardous WasteAssumed irritant and potentially toxic based on structural analogs.
PPE Goggles, gloves, lab coatTo prevent skin and eye contact.
Waste Segregation Separate from acids, bases, oxidizersTo prevent dangerous chemical reactions.
Container Labeled, sealed, compatible (HDPE/glass)To ensure safe containment and clear communication of hazards.
Disposal Method Licensed hazardous waste contractorTo comply with EPA regulations and ensure environmental protection.
Conclusion

The responsible disposal of chemical waste is a cornerstone of a safe and ethical research environment. By following these detailed procedures for diethyl 2,5-dimethylpiperazine-1,4-dicarboxylate, you are not only ensuring compliance with regulatory standards but also actively contributing to the safety of your colleagues and the protection of our environment. Always consult your institution's specific waste management plan and your EH&S department for any additional requirements.

References

  • Hazardous Chemical Waste Management Guidelines. Columbia University Environmental Health & Safety. [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health. [Link]

  • Chemical Waste Disposal Guidelines for Educational Facilities. MLI Environmental. [Link]

  • Piperazine - HAZARD SUMMARY. New Jersey Department of Health. [Link]

  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. University of Pennsylvania EHRS. [Link]

  • Safety Data Sheet: ≥99 %. Carl ROTH. [Link]

  • piperazine anhydrous. s d fine-chem limited. [Link]

  • SAFETY DATA SHEET. SigmaAldrich.cn. [Link]

  • Piperazine. Antibodies. [Link]

  • 40 CFR Part 261 -- Identification and Listing of Hazardous Waste. eCFR. [Link]

  • Hazardous Waste Listings. EPA. [Link]

  • How to Minimize Toxic Emissions in Carboxylic Acid Production?. Eureka by PatSnap. [Link]

  • Waste Characterization Regulations: A Guide to Compliance with the RCRA. ALS Global. [Link]

  • RCRA. Case Western Reserve University Environmental Health and Safety. [Link]

Sources

Personal protective equipment for handling diethyl 2,5-dimethylpiperazine-1,4-dicarboxylate

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach chemical handling not as a set of arbitrary rules, but as a logical system of risk mitigation dictated by molecular structure. When working with diethyl 2,5-dimethylpiperazine-1,4-dicarboxylate (CAS: 6286-18-6), understanding the causality behind its hazard profile is the first step in designing a robust safety protocol.

Mechanistic Hazard Profiling: The Causality of Protection

Unprotected piperazines, such as free 2,5-dimethylpiperazine, are highly basic, corrosive, and flammable[1],[2]. They are known to cause severe skin burns, eye damage, and respiratory sensitization[3],[4]. However, the functionalization of our target compound changes its reactivity. By converting the secondary amines into ethyl carbamates (urethanes) to form diethyl 2,5-dimethylpiperazine-1,4-dicarboxylate, the lone pairs on the nitrogens become delocalized into the carbonyl groups.

This structural modification significantly reduces the basicity and nucleophilicity of the molecule, rendering it far less corrosive—similar to how other dicarboxylate derivatives exhibit vastly reduced cellular toxicity compared to their parent amines[5]. Despite this, the carbamate moieties introduce a new risk: lipophilicity . While the solid powder poses a primary risk of particulate respiratory sensitization, dissolving this compound in organic solvents creates a highly efficient transdermal vector. Therefore, your Personal Protective Equipment (PPE) must be dictated not just by the solid chemical, but by the solvent vector used in your workflow.

Quantitative PPE Matrix & Solvent Vector Causality

To ensure absolute safety, PPE selection must account for the degradation and breakthrough times of the specific carrier solvents used during drug development assays.

Table 1: PPE Material Compatibility and Solvent Vector Breakthrough Data

Solvent VectorNitrile (0.11 mm)Neoprene (0.15 mm)Butyl Rubber (0.30 mm)Hazard Causality & Rationale
Solid (No solvent) >480 min>480 min>480 minSensitization: Solid particulates cannot easily permeate intact polymers. Standard nitrile is sufficient.
Dichloromethane (DCM) <10 min (Avoid)<12 min (Avoid)>480 min (Preferred)Rapid Carrier: DCM degrades nitrile rapidly, carrying dissolved dicarboxylates directly across the skin barrier.
Dimethyl Sulfoxide (DMSO) >480 min>480 min>480 minAbsorption Enhancer: DMSO is a potent transdermal penetrant; however, nitrile offers excellent resistance to the solvent itself.
Ethyl Acetate (EtOAc) <15 min (Avoid)<30 min (Avoid)>480 min (Preferred)Defatting Agent: EtOAc strips lipids from the skin and degrades nitrile, requiring heavier butyl rubber for prolonged exposure.

Data extrapolated from standard organic solvent permeation testing protocols.

Self-Validating Operational Workflow

In high-stakes drug development, a protocol is only as good as its verification. The following methodology for weighing and dissolution is designed as a self-validating system —meaning you cannot proceed to the next step without confirming the success of the current one.

Protocol 1: Gravimetric Transfer and Dissolution
  • Environmental Validation

    • Action: Activate the chemical fume hood or Class II Type A2 biological safety cabinet.

    • Validation Check: Verify the magnehelic gauge reads a face velocity of ≥100 feet per minute (fpm). Do not open the chemical container if the gauge fluctuates or falls below this threshold.

  • PPE Donning and Integrity Check

    • Action: Don chemical splash goggles, a flame-resistant lab coat, and the appropriate gloves based on Table 1 (e.g., Butyl rubber if using DCM).

    • Validation Check: Perform a pneumatic inflation test on the gloves (trap air and squeeze) to ensure zero pinhole leaks before handling the chemical.

  • Gravimetric Transfer

    • Action: Transfer the crystalline solid using an anti-static static-dissipative spatula into a pre-tared amber glass vial.

    • Validation Check: Observe the analytical balance. A stable reading with <0.1 mg drift over 15 seconds validates that static interference and air currents are properly mitigated.

  • Solvent Dissolution

    • Action: Introduce the carrier solvent dropwise via a calibrated positive-displacement micropipette.

    • Validation Check: Visually confirm complete dissolution (a clear, homogenous solution with no particulate suspension) before removing the sealed vial from the primary engineering control.

HandlingWorkflow Start Pre-Operation Risk Assessment FumeHood Verify Fume Hood Velocity >100 fpm Start->FumeHood PPE Don PPE (Nitrile, Goggles) Start->PPE Weighing Weighing & Transfer (Closed Enclosure) FumeHood->Weighing PPE->Weighing Dissolution Solvent Dissolution (e.g., DCM, EtOAc) Weighing->Dissolution Cleanup Decontamination & Waste Segregation Dissolution->Cleanup

Fig 1. Self-validating operational workflow for handling piperazine dicarboxylate derivatives.

Emergency Containment & Disposal Plan

Because diethyl 2,5-dimethylpiperazine-1,4-dicarboxylate is often handled in highly volatile solvents, spill response must prioritize inhalation hazards over direct contact.

Protocol 2: Spill Response and Decontamination
  • State Assessment & Evacuation

    • Action: Determine if the spill is a dry powder or a solvent solution. If dissolved in a volatile solvent (e.g., DCM) outside a fume hood, evacuate the immediate area for 15 minutes to allow HVAC clearance.

    • Validation Check: Use a portable Photoionization Detector (PID) to confirm ambient solvent vapor levels are below the Permissible Exposure Limit (PEL) before re-entering.

  • Containment

    • Action: Surround the spill with activated carbon absorbent pads (for organic solutions) or damp paper towels (for dry powder to prevent aerosolization).

    • Validation Check: Ensure the perimeter of the spill is completely dry and no liquid is advancing before beginning inward wiping.

  • Surface Neutralization

    • Action: Wipe the surface with a 10% Alconox/detergent solution, followed by a 70% Ethanol wipe to remove lipophilic residues.

    • Validation Check: Perform a final wipe with a clean, dry tissue. If the tissue shows any discoloration or residue, repeat the ethanol wash.

SpillResponse Spill Spill Detected Assess Assess State (Solid vs. Solution) Spill->Assess Evacuate Evacuate Area (If Aerosolized) Assess->Evacuate High Risk Contain Contain Spill (Absorbent Pads) Assess->Contain Low Risk Evacuate->Contain Neutralize Surface Decon (Detergent/Water) Contain->Neutralize Dispose Regulated Waste Disposal Neutralize->Dispose

Fig 2. Emergency spill response and containment logic for chemical exposure.

References

  • ChemBuyersGuide. "Diethyl 2,5-dimethylpiperazine-1,4-dicarboxylate (CAS: 6286-18-6)". ChemBuyersGuide Database. [Link]

  • Cole-Parmer. "Material Safety Data Sheet - trans-2,5-Dimethylpiperazine, 98%". Cole-Parmer Safety Database.[Link]

  • KSCL. "Piperazine 68% - MSDS". Krishna Solvechem Ltd.[Link]

  • Singh, S., et al. "Proteomic Characterization of Aspergillus fumigatus Treated with an Antifungal Coumarin for Identification of Novel Target Molecules of Key Pathways". ResearchGate. [Link]

Sources

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.